Product packaging for cis-3-Benzyloxymethylcyclobutanol(Cat. No.:CAS No. 197167-53-6)

cis-3-Benzyloxymethylcyclobutanol

Cat. No.: B3034616
CAS No.: 197167-53-6
M. Wt: 192.25 g/mol
InChI Key: KVQOEODTOJCIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-3-Benzyloxymethylcyclobutanol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B3034616 cis-3-Benzyloxymethylcyclobutanol CAS No. 197167-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOEODTOJCIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197167-53-6
Record name 3-[(benzyloxy)methyl]cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of cis-3-Benzyloxymethylcyclobutanol, a valuable saturated carbocyclic building block in medicinal chemistry and organic synthesis. The unique strained four-membered ring system, combined with the cis-1,3-disubstituted pattern, offers a rigid and three-dimensional scaffold that is increasingly utilized as a bioisosteric replacement for aromatic or more flexible aliphatic linkers in drug development. This document details the precise chemical structure and IUPAC nomenclature, provides a field-proven, step-by-step synthetic protocol derived from established literature, and outlines the analytical methods for its structural elucidation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted cyclobutane derivative where a hydroxyl group and a benzyloxymethyl group are located on the same face of the ring plane. This specific stereochemical arrangement is critical for its application as a conformationally restricted linker.

IUPAC Name: (cis)-3-(Benzyloxymethyl)cyclobutan-1-ol[1] Alternative Name: cis-3-(phenylmethoxymethyl)cyclobutan-1-ol

The core chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 172324-68-4[1]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.26 g/mol [2]
Appearance Light yellow liquid
Storage Refrigerate (0-8°C), keep container tightly closed, store away from oxidizing agents.
Chemical Structure Diagram

The structure of this compound, highlighting the relative stereochemistry of the substituents, is presented below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of cis-1,3-disubstituted cyclobutanes is a well-documented area of organic chemistry. The predominant stereochemical outcome of hydride reduction of 3-substituted cyclobutanones is the cis isomer. This high selectivity is driven by the minimization of torsional strain, favoring an anti-facial hydride attack consistent with the Felkin-Anh model.[3][4][5] In the case of substrates with a benzyloxy group, repulsive electrostatic interactions further disfavor the syn-facial attack, enhancing the selectivity for the cis product.[3][4][5]

The following multi-step protocol is adapted from established literature procedures for synthesizing the precursor ketone and related derivatives, followed by a stereoselective reduction.[3]

Synthetic Workflow Diagram

G cluster_0 Part A: Ketone Synthesis cluster_1 Part B: Stereoselective Reduction start Allyl Benzyl Ether step1 [2+2] Cycloaddition (Dichloroketene) start->step1 intermediate1 2,2-Dichloro-3- (benzyloxymethyl)cyclobutanone step1->intermediate1 step2 Reductive Dechlorination (Zn/AcOH) intermediate1->step2 product1 3-(Benzyloxymethyl)cyclobutanone step2->product1 step3 Hydride Reduction (NaBH₄, MeOH) product1->step3 product2 This compound step4 Purification (Column Chromatography) product2->step4 final_product Pure Product step4->final_product

Caption: Overall workflow for the synthesis of this compound.

Part A: Synthesis of 3-(Benzyloxymethyl)cyclobutanone (Precursor)

This procedure is based on the method reported by Kaiwar, et al., for the synthesis of related cyclobutanone intermediates.[3]

Step A1: [2+2] Cycloaddition of Dichloroketene with Allyl Benzyl Ether

  • Rationale: This step utilizes a classic [2+2] cycloaddition to form the four-membered ring. Dichloroketene is generated in situ from the dehydrochlorination of dichloroacetyl chloride by a non-nucleophilic base like triethylamine.

  • Procedure:

    • To a stirred solution of allyl benzyl ether (1.0 eq) and activated zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether dropwise over 2 hours.

    • Maintain the reaction mixture at reflux during the addition.

    • After the addition is complete, continue to reflux for an additional 3 hours.

    • Cool the mixture to room temperature and filter to remove the zinc salts.

    • Concentrate the filtrate under reduced pressure to yield crude 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone.

Step A2: Reductive Dechlorination

  • Rationale: Activated zinc powder in acetic acid is a standard reagent for the reductive removal of α,α-dichloro ketones. The reaction proceeds via a dissolving metal reduction mechanism.

  • Procedure:

    • Dissolve the crude dichlorocyclobutanone from Step A1 in a mixture of acetic acid and water.

    • Add activated zinc dust (excess, ~4-5 eq) portion-wise to the stirred solution, maintaining the temperature below 40°C with an ice bath.

    • Stir the reaction vigorously for 4-6 hours at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of celite to remove excess zinc.

    • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-(benzyloxymethyl)cyclobutanone as a clear oil.

Part B: Stereoselective Reduction to this compound

Step B1: Sodium Borohydride Reduction

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones. In the case of 3-substituted cyclobutanones, the hydride attacks preferentially from the face opposite to the substituent (anti-facial attack) to avoid steric and electronic repulsion, leading to the thermodynamically favored cis-alcohol as the major product.[3][4][5] Using a protic solvent like methanol (MeOH) is standard for NaBH₄ reductions.

  • Procedure:

    • Dissolve 3-(benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice-water bath.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

    • Quench the reaction by slowly adding acetone to destroy excess NaBH₄, followed by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield this compound.

Structural Elucidation and Characterization

The definitive identification and confirmation of purity for this compound require a combination of spectroscopic techniques. The expected data, based on the analysis of closely related structures reported in the literature, are summarized below.[3]

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiplet around δ 7.25-7.40 ppm (5H, Ar-H). Carbinol Proton: Multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH). Benzyl Protons: A characteristic singlet for the benzylic methylene protons (O-CH₂-Ph) around δ 4.54 ppm. Ether Methylene: A doublet for the methylene protons adjacent to the ether oxygen (CH-CH₂-O) around δ 3.50 ppm. Cyclobutane Ring Protons: A series of complex multiplets for the cyclobutane ring protons between δ 2.0-2.7 ppm.
¹³C NMR Aromatic Carbons: Peaks in the range of δ 127-139 ppm, with the quaternary carbon (ipso-C) appearing around δ 138.5 ppm. Benzylic Carbon: Peak for O-CH₂-Ph around δ 73.1 ppm. Ether Methylene Carbon: Peak for CH-CH₂-O around δ 73.7 ppm. Carbinol Carbon: Peak for CH-OH. Cyclobutane Ring Carbons: Aliphatic carbons of the cyclobutane ring appearing in the upfield region, typically between δ 27-34 ppm.
IR (Infrared) O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ characteristic of the alcohol hydroxyl group. C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹. C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹. C=C Stretch: Aromatic ring stretches around 1600 cm⁻¹ and 1495 cm⁻¹. C-O Stretch: Strong absorption band in the 1150-1050 cm⁻¹ region for the alcohol and ether C-O bonds.
MS (Mass Spec) Molecular Ion (M⁺): Expected at m/z = 192.26. Fragmentation: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺), which is a characteristic fragment for benzyl ethers. Loss of water ([M-18]⁺) from the molecular ion is also expected.

Note: The exact chemical shifts (δ) in NMR are dependent on the solvent used. The data presented are based on analysis in CDCl₃.[3]

Applications in Research and Development

This compound serves as a critical intermediate in several areas of chemical science:

  • Pharmaceutical Development: As a rigid scaffold, it is used in the synthesis of novel therapeutic agents. The defined spatial orientation of its functional groups allows for precise positioning of pharmacophores to optimize binding interactions with biological targets.[6]

  • PROTAC Linkers: This molecule has been identified as a component for constructing PROTAC (Proteolysis Targeting Chimera) linkers.[2] PROTACs are heterobifunctional molecules that induce the degradation of target proteins and require linkers with well-defined lengths and geometries.

  • Organic Synthesis: It is a versatile building block for creating more complex molecules, particularly carbocyclic nucleoside analogues with potential antiviral activity.[3] The hydroxyl group can be readily converted into a leaving group for nucleophilic substitution or oxidized to the corresponding ketone, while the benzyl ether serves as a stable protecting group for the primary alcohol, which can be removed under hydrogenolysis conditions.

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its rigid, non-planar structure provides a unique design element for medicinal chemists aiming to move beyond traditional flat aromatic scaffolds. The stereoselective synthesis, primarily governed by the predictable outcome of hydride reduction on the precursor ketone, makes it an attractive target for scalable production. The protocols and characterization data outlined in this guide provide a solid foundation for the successful synthesis and application of this important building block in advanced chemical research.

References

The Strategic Intermediate: A Technical Guide to cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclobutane scaffold has emerged as a privileged structural motif. Its inherent rigidity and three-dimensional character offer a compelling alternative to more flexible aliphatic linkers and planar aromatic systems. The conformational constraint imposed by the cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and favorable physicochemical properties.[1] Within this class of compounds, cis-3-Benzyloxymethylcyclobutanol (CAS Number: 172324-68-4) has been identified as a versatile and strategically important building block.[2][3]

This technical guide provides an in-depth exploration of this compound, detailing its synthesis, properties, and critical applications. As a Senior Application Scientist, the aim is to furnish fellow researchers with not just protocols, but with the underlying scientific rationale, enabling the effective integration of this valuable intermediate into complex synthetic campaigns, particularly in the realm of antiviral drug development.

Physicochemical and Safety Data

A foundational understanding of a synthetic building block begins with its core properties and handling requirements.

PropertyValueSource
CAS Number 172324-68-4[4]
Molecular Formula C₁₂H₁₆O₂[4]
Molecular Weight 192.26 g/mol [4]
Appearance Light yellow liquidChem-Impex
Purity ≥ 96% (GC)Chem-Impex
Storage Conditions Refrigerate at 0-8°C, away from oxidizing agents.Chem-Impex, Thermo Scientific Chemicals

Stereoselective Synthesis: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process: the preparation of the key precursor, 3-(benzyloxy)-1-cyclobutanone, followed by its stereoselective reduction. This approach provides robust control over the desired cis stereochemistry of the final product.

Stage 1: Synthesis of 3-(Benzyloxy)-1-cyclobutanone

A robust synthesis for the cyclobutanone precursor is detailed in Chinese patent CN103242152A, involving a multi-step sequence.[5] A critical step in this patented process is the [2+2] cycloaddition to form the cyclobutane ring.

Diagram of the synthetic workflow for the precursor is outlined below.

A Benzyl Vinyl Ether D Benzyloxy-2,2-dichlorocyclobutanone A->D [2+2] Cycloaddition B Trichloroacetyl Chloride B->D C Zinc-Copper Couple C->D Catalyst F 3-(Benzyloxy)-1-cyclobutanone D->F Reductive Dechlorination E Zinc Powder Aqueous Acetic Acid E->F

Caption: Synthetic workflow for 3-(Benzyloxy)-1-cyclobutanone.

Experimental Protocol: Synthesis of 3-(Benzyloxy)-1-cyclobutanone (Adapted from CN103242152A)[5]

  • [2+2] Cycloaddition: To a solution of benzyl vinyl ether and a zinc-copper couple catalyst in an appropriate organic solvent (e.g., diethyl ether), trichloroacetyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, forming the dichlorocyclobutanone intermediate.

    • Causality Insight: The zinc-copper couple is crucial for the generation of the ketene intermediate from trichloroacetyl chloride, which then undergoes the [2+2] cycloaddition with the electron-rich vinyl ether. This concerted cycloaddition establishes the four-membered ring.

  • Reductive Dechlorination: The crude benzyloxy-2,2-dichlorocyclobutanone is dissolved in a mixture of aqueous acetic acid. Zinc powder is added portion-wise while monitoring the reaction temperature.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and the disappearance of the dichlorinated intermediate.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-(benzyloxy)-1-cyclobutanone as a clear liquid.[5]

Stage 2: Stereoselective Reduction to this compound

The reduction of the 3-substituted cyclobutanone is the critical stereochemistry-determining step. Hydride reduction of such ketones generally proceeds via attack from the face opposite to the existing substituent, leading preferentially to the cis-alcohol. This is due to steric hindrance, where the bulky benzyloxymethyl group directs the incoming hydride to the less hindered face of the carbonyl.[1]

The logical relationship for the stereoselective reduction is depicted below.

sub 3-(Benzyloxy)-1-cyclobutanone product This compound sub->product Reduction reagent Reducing Agent (e.g., NaBH₄) reagent->product steric Steric Hindrance from Benzyloxymethyl Group attack Hydride attacks from the less hindered face steric->attack attack->product leads to cis-isomer

Caption: Rationale for cis-stereoselectivity in reduction.

Experimental Protocol: Stereoselective Reduction

  • Reaction Setup: A solution of 3-(benzyloxy)-1-cyclobutanone in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

  • Hydride Addition: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The addition rate is controlled to maintain the temperature below 5°C.

    • Expertise Insight: While NaBH₄ is effective, for substrates where cis-selectivity is challenging, bulkier reducing agents like Lithium tri-tert-butoxyaluminum hydride (L-Selectride) can be employed at lower temperatures (e.g., -78°C) to further enhance the steric bias and improve the diastereomeric ratio.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), the mixture is carefully quenched by the slow addition of water or dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude oil is purified by flash column chromatography on silica gel to afford the pure this compound.

    • Trustworthiness: The stereochemical outcome must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and Nuclear Overhauser Effect (NOE) correlations in the ¹H NMR spectrum are definitive for assigning the cis-relationship between the hydroxyl and benzyloxymethyl groups.

Application in Drug Development: A Gateway to Carbocyclic Nucleoside Analogues

The primary value of this compound in drug discovery lies in its role as a key precursor for the synthesis of carbocyclic nucleoside analogues.[1][6][7] These compounds are structurally similar to natural nucleosides but feature a carbocyclic ring instead of the furanose sugar moiety. This modification prevents glycosidic bond cleavage by phosphorylases, thereby conferring significantly greater metabolic stability and often a more favorable pharmacokinetic profile.[1][7]

Many carbocyclic nucleosides are potent antiviral agents, acting as chain terminators in viral DNA or RNA synthesis.[7] The synthetic strategy leverages the two functional groups of the cyclobutanol:

  • The Hydroxyl Group: This serves as the attachment point for the nucleobase (e.g., purine or pyrimidine) or a precursor, often via a Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a triflate or mesylate) followed by nucleophilic substitution.[8]

  • The Protected Hydroxymethyl Group: The benzyl ether serves as a robust protecting group throughout the initial synthetic steps. It can be readily removed in a final deprotection step (typically by catalytic hydrogenation) to reveal the primary alcohol, which mimics the 5'-hydroxyl group of a natural nucleoside.

The general workflow for the synthesis of a carbocyclic nucleoside analogue is illustrated below.

start cis-3-Benzyloxymethyl- cyclobutanol step1 Activation of OH (e.g., Mesylation) start->step1 step2 Nucleophilic Substitution with Nucleobase step1->step2 intermediate Protected Carbocyclic Nucleoside Analogue step2->intermediate step3 Deprotection (Hydrogenolysis) intermediate->step3 final Final Carbocyclic Nucleoside Analogue step3->final

Caption: General workflow for carbocyclic nucleoside synthesis.

This synthetic versatility makes this compound an invaluable starting material for building libraries of novel nucleoside analogues to screen for activity against a wide range of viruses, including HIV, Hepatitis B (HBV), and Herpes viruses.[1][7] The specific stereochemistry of the cis isomer is often crucial for ensuring the correct spatial orientation of the nucleobase and the hydroxyl groups to fit into the active site of viral polymerases.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry, orthogonal functional groups, and the inherent advantages of the cyclobutane core provide a reliable and efficient pathway to complex and biologically relevant molecules. The robust synthetic route, culminating in a stereoselective reduction, ensures a consistent supply of this high-value building block. Its demonstrated utility in the synthesis of carbocyclic nucleoside analogues solidifies its importance for any research program focused on the discovery and development of next-generation antiviral therapeutics.

References

Spectroscopic data (NMR, IR, MS) of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of cis-3-Benzyloxymethylcyclobutanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a versatile building block in pharmaceutical and organic synthesis.[1][2] As a molecule featuring a strained cyclobutane ring, a hydroxyl group, and a benzyl ether moiety, its characterization requires an integrated approach utilizing multiple spectroscopic techniques. This document outlines the theoretical and practical considerations for analyzing its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. While empirical data for this specific compound is not widely published, this guide presents a detailed prediction and interpretation of its expected spectroscopic signatures, grounded in foundational principles and data from analogous structures. The methodologies and interpretations described herein are designed to serve as a robust protocol for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

Introduction: The Structural Significance of this compound

The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, offering a rigid, three-dimensional geometry that can enhance metabolic stability and binding affinity.[3] this compound (Molecular Formula: C₁₂H₁₆O₂, Molecular Weight: 192.26 g/mol ) is an important synthetic intermediate that combines this desirable core with two key functional groups: a primary alcohol and a benzyl ether.[1][4] These features provide orthogonal handles for further chemical modification, making it a valuable precursor for creating libraries of complex molecules for drug discovery.[2]

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis. This guide details the multi-faceted spectroscopic workflow required to verify the identity and purity of this compound, explaining the causality behind experimental choices and the logic of spectral interpretation.

Spectroscopic Elucidation Workflow

The structural confirmation of a molecule like this compound follows a logical progression. Each spectroscopic technique provides a unique piece of the puzzle, and together, they offer a self-validating system for structural assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Derived Information cluster_3 Final Confirmation mol_formula Molecular Formula (C₁₂H₁₆O₂) ms Mass Spectrometry (MS) mol_formula->ms Subject to ir Infrared (IR) Spectroscopy mol_formula->ir Subject to nmr NMR Spectroscopy (¹H, ¹³C, 2D) mol_formula->nmr Subject to mw Confirms Molecular Weight (192.26 g/mol) ms->mw Provides fg Identifies Functional Groups (-OH, C-O-C, Aromatic) ir->fg Provides conn Determines Connectivity & Stereochemistry (cis) nmr->conn Provides structure Verified Structure of This compound mw->structure Converge to fg->structure Converge to conn->structure Converge to

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the first-line technique to confirm the molecular weight of the target compound. Given the molecule's polarity and thermal lability, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice, as it minimizes fragmentation and preserves the molecular ion.[5][6]

Expected Data:

  • Molecular Formula: C₁₂H₁₆O₂

  • Exact Mass: 192.11503

  • Ionization Mode: Positive ESI is preferred due to the presence of the ether and alcohol oxygens, which can be readily protonated or form adducts with alkali metals.[7]

  • Predicted Ions (m/z):

    • [M+H]⁺: 193.1223

    • [M+Na]⁺: 215.1043

    • [M+K]⁺: 231.0782

Interpretation & Causality: The primary goal is to observe a peak corresponding to the exact mass of the protonated molecule ([M+H]⁺). The high-resolution mass measurement should be within a narrow tolerance (typically < 5 ppm), providing strong evidence for the elemental composition. The presence of sodium or potassium adducts is common and further corroborates the molecular weight.[8] A likely fragment observed, even with soft ionization, would be at m/z 91.05, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the loss of the cyclobutanol-methoxy radical.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and definitive method for identifying functional groups.[9] The spectrum of this compound is expected to show characteristic absorptions for its alcohol, ether, and aromatic components.

Predicted Frequency (cm⁻¹)Bond VibrationFunctional GroupInterpretation
~3600-3200 (Broad)O-H StretchAlcoholThe broadness of this peak is due to hydrogen bonding. Its presence is a key indicator of the hydroxyl group.[10]
~3100-3000C-H Stretch (sp²)Aromatic RingIndicates the presence of hydrogens attached to the benzene ring.[11]
~3000-2850C-H Stretch (sp³)Cyclobutane & CH₂Confirms the presence of the saturated aliphatic portions of the molecule.[12]
~1605, ~1495, ~1455C=C StretchAromatic RingThese characteristic "ring breathing" modes are diagnostic for a benzene ring.[13]
~1100C-O StretchEther & AlcoholA strong, prominent peak in the fingerprint region confirming the C-O single bonds of the benzyl ether and the secondary alcohol.[14]

Interpretation & Causality: The most telling feature would be the broad O-H stretch above 3200 cm⁻¹, confirming the alcohol. This, combined with the C-O stretch around 1100 cm⁻¹ and the distinct aromatic C=C and sp² C-H stretches, provides a complete fingerprint of the molecule's functional groups, validating the proposed structure at a high level.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra is essential.

Causality of Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has a single, well-defined residual peak at 7.26 ppm.[15] For a polar compound like this, deuterated methanol (CD₃OD) or acetone-d₆ are also suitable alternatives.[16]

  • Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm for referencing.[17]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will be complex, particularly in the aliphatic region, due to the puckered, non-planar conformation of the cyclobutane ring.[18] The cis relationship between the substituents will lead to a specific set of coupling constants.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.35-7.25m5HAr-H Aromatic protons of the benzyl group.
~4.50s2HAr-CH ₂-OBenzylic protons, appear as a singlet as they are isolated from other protons.
~4.20-4.10m1HCH -OHThe proton on the carbon bearing the alcohol group. Its multiplicity will be complex due to coupling with adjacent cyclobutane protons.
~3.45d2HCH ₂-O-BnDiastereotopic protons adjacent to a chiral center, expected to appear as a doublet.
~2.60-2.50m2HCH ₂ (ring, α to CHOH)Protons on the carbons adjacent to the alcohol-bearing carbon.
~2.30-2.20m1HCH -CH₂OBnThe proton on the carbon bearing the benzyloxymethyl group.
~1.90-1.80m2HCH ₂ (ring, α to CH-CH₂OBn)Protons on the carbons adjacent to the benzyloxymethyl-bearing carbon.
Variablebr s1HOH The alcohol proton. Its chemical shift is concentration-dependent and it may not show coupling.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. It benefits from a wide spectral window, which reduces signal overlap.[19]

Predicted δ (ppm)AssignmentRationale
~138Ar-C (quaternary)The ipso-carbon of the benzene ring attached to the benzylic CH₂.
~128.5Ar-C H (ortho, para)Aromatic carbons. May resolve into two distinct signals.
~127.7Ar-C H (meta)Aromatic carbons.
~73.5Ar-C H₂-OThe benzylic carbon.
~73.0C H₂-O-BnThe carbon of the methylene group attached to the ether oxygen.
~68.0C H-OHThe carbon bearing the hydroxyl group.
~40.0C H-CH₂OBnThe cyclobutane carbon attached to the benzyloxymethyl group.
~35.0C H₂ (ring)The two equivalent methylene carbons of the cyclobutane ring.

Integrated NMR Interpretation: The combination of ¹H and ¹³C NMR confirms the presence of all structural units: the monosubstituted benzene ring, the benzylic ether linkage, the secondary alcohol, and the four-membered ring. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be used to definitively assign which protons are attached to which carbons and to trace the connectivity through the cyclobutane ring, ultimately confirming the cis stereochemistry through analysis of coupling constants and NOESY correlations.[18][20]

Detailed Experimental Protocols

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Ionization: Operate in positive ion mode.[7]

  • Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Infrared Spectroscopy (FTIR)
  • Sample Preparation (Neat Liquid): Since the compound is a liquid, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[21]

  • Alternative (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place one drop of the liquid directly onto the ATR crystal (e.g., diamond or ZnSe) and ensure good contact.[22][23] This method requires minimal sample preparation.

  • Background: Record a background spectrum of the clean, empty salt plates or ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.[9] The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[15]

  • Internal Standard: Add a small amount of TMS as an internal reference standard (0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.[19]

Conclusion: An Integrated Approach to Structural Verification

The structural characterization of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. Mass spectrometry confirms the elemental composition, infrared spectroscopy identifies the essential functional groups, and NMR spectroscopy elucidates the precise atomic connectivity and stereochemistry. By following the predictive framework and experimental protocols outlined in this guide, researchers can confidently verify the structure of this and other related synthetic intermediates, ensuring the integrity and reliability of their scientific endeavors.

References

An In-depth Technical Guide to cis-3-Benzyloxymethylcyclobutanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a privileged structural motif. Its rigid, three-dimensional geometry provides a powerful tool for medicinal chemists to constrain the conformation of bioactive molecules, often leading to enhanced binding affinity, improved metabolic stability, and increased solubility compared to more flexible aliphatic linkers or planar aromatic systems.[1] Cis-3-Benzyloxymethylcyclobutanol is a prime exemplar of a versatile cyclobutane building block. It combines the conformational rigidity of the cyclobutane core with two orthogonal synthetic handles: a secondary alcohol amenable to oxidation or derivatization, and a benzyl-protected primary alcohol. This unique arrangement makes it a valuable intermediate for the synthesis of complex molecules and compound libraries, particularly in the development of novel therapeutics.[2][3] Notably, its utility extends to cutting-edge applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can function as a stable and synthetically versatile linker.[4]

This guide provides a comprehensive overview of the physical and chemical properties, a robust synthesis protocol, key reactive characteristics, and the strategic applications of this compound.

Chemical Identity and Physical Properties

This compound is a distinct, bifunctional organic molecule. The "cis" stereochemistry indicates that the hydroxyl group (-OH) and the benzyloxymethyl group (-CH₂OBn) reside on the same face of the cyclobutane ring.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name 3-(phenylmethoxymethyl)cyclobutan-1-ol[3]
CAS Number 172324-68-4[3][4][5]
Molecular Formula C₁₂H₁₆O₂[2][4]
Molecular Weight 192.26 g/mol [2][4]
Appearance Light yellow liquid[2]
Purity ≥96% (GC) / 97%[2][6]
Boiling Point Data not publicly available.
Density Data not publicly available.
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, THF, ethyl acetate) and chlorinated solvents (e.g., dichloromethane). The presence of the benzyl group enhances solubility and stability.[2] Very slightly soluble in water.[7]
SMILES C1C(CC1O)COCC2=CC=CC=C2[3][8]
InChI Key KVQOEODTOJCIPA-UHFFFAOYSA-N[3][5]

Predicted Spectral Analysis

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectral features. This analysis is crucial for reaction monitoring and quality control.

2.1 ¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)Multiplicity# of ProtonsAssignmentRationale
~7.35-7.25m5HAr-H Protons of the phenyl group on the benzyl protector.
~4.50s2H-O-CH₂ -PhBenzylic protons, appear as a sharp singlet.
~4.0-3.8m1HCH -OHThe proton on the carbon bearing the hydroxyl group.
~3.45d2H-CH₂ -O-CH₂PhProtons of the methylene group attached to the cyclobutane ring.
~2.6-2.4m2HCyclobutane CH₂ Protons on the cyclobutane ring adjacent to the CH-OH group.
~2.2-2.0m1HCH -CH₂OBnThe proton on the carbon bearing the benzyloxymethyl group.
~1.9-1.7m2HCyclobutane CH₂ Protons on the cyclobutane ring adjacent to the CH-CH₂OBn group.
Variablebr s1H-OH Alcohol proton, chemical shift is concentration-dependent.

2.2 ¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~138Ar-C (quaternary)The ipso-carbon of the phenyl ring.
~128.5Ar-C HAromatic carbons.
~127.7Ar-C HAromatic carbons.
~73.0-O-C H₂-PhBenzylic carbon.
~72.0-C H₂-O-CH₂PhMethylene carbon attached to the cyclobutane ring.
~68.0C H-OHCarbon bearing the hydroxyl group.
~40.0C H-CH₂OBnCarbon bearing the benzyloxymethyl group.
~32.0Cyclobutane C H₂Methylene carbons of the cyclobutane ring.

2.3 Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Functional GroupVibration Type
3600-3200 (broad)O-HStretching
3100-3000C-H (Aromatic)Stretching
3000-2850C-H (Aliphatic)Stretching
1495, 1450C=C (Aromatic)Stretching
1100-1050C-O (Ether & Alcohol)Stretching

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a robust and scalable synthetic route can be designed based on established methodologies for cyclobutane chemistry. The most logical approach involves the stereoselective reduction of the corresponding ketone, 3-(benzyloxy)-1-cyclobutanone. A patented method exists for the synthesis of this key precursor.[9]

References

A Comprehensive Technical Guide to the Synthesis of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to cis-3-Benzyloxymethylcyclobutanol, a valuable building block in medicinal chemistry and drug discovery. The unique puckered structure and sp³-rich nature of the cyclobutane motif offer significant advantages in developing novel therapeutics with improved pharmacological profiles.[1][2] This document details two robust synthetic routes to the key intermediate, 3-(benzyloxy)-1-cyclobutanone, and a highly stereoselective method for its reduction to the target cis-1,3-disubstituted cyclobutanol. The methodologies presented are supported by mechanistic insights, detailed experimental protocols, and quantitative data to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a level of conformational restriction that is highly sought after in the design of potent and selective therapeutic agents.[1][2] Unlike flexible aliphatic chains, the cyclobutane core can precisely orient pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and improved metabolic stability. This compound, in particular, serves as a key intermediate in the synthesis of a variety of complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers, which are at the forefront of targeted protein degradation.[1][2]

This guide will focus on practical and well-documented synthetic strategies to access this important molecule with a high degree of stereochemical control. We will delve into the underlying principles that govern the stereoselectivity of these reactions, providing a robust framework for the successful synthesis of this compound in a laboratory setting.

Synthetic Strategies for the Key Intermediate: 3-(Benzyloxy)-1-cyclobutanone

The synthesis of the target molecule hinges on the efficient preparation of the key precursor, 3-(benzyloxy)-1-cyclobutanone. Two distinct and effective routes to this intermediate are presented below.

Route A: [2+2] Cycloaddition and Dechlorination

This approach leverages a [2+2] cycloaddition reaction between benzyl vinyl ether and dichloroketene (generated in situ from trichloroacetyl chloride), followed by a reductive dechlorination step. This method is often favored for its convergence and efficiency.

Reaction Workflow: Route A

Route A Workflow start Benzyl vinyl ether + Trichloroacetyl chloride cycloaddition [2+2] Cycloaddition (Zn-Cu couple) start->cycloaddition intermediate 2,2-dichloro-3-(benzyloxy)cyclobutanone cycloaddition->intermediate dechlorination Reductive Dechlorination (Zinc powder, Acetic Acid) intermediate->dechlorination product 3-(Benzyloxy)-1-cyclobutanone dechlorination->product

Caption: Workflow for the synthesis of 3-(Benzyloxy)-1-cyclobutanone via [2+2] cycloaddition.

The initial [2+2] cycloaddition proceeds via a concerted or stepwise mechanism involving the highly reactive dichloroketene and the electron-rich benzyl vinyl ether. The use of a zinc-copper couple is crucial for the in situ generation of the dichloroketene from trichloroacetyl chloride.[3][4] The subsequent dechlorination of the resulting 2,2-dichlorocyclobutanone is effectively achieved using zinc powder in acetic acid. The zinc-copper couple acts as a reducing agent, facilitating the removal of the chlorine atoms.[3][5]

Step 1: [2+2] Cycloaddition

  • To a stirred suspension of activated zinc-copper couple (0.60 mol) in anhydrous diethyl ether (400 mL), add 1-hexyne (0.20 mol) as a representative alkyne for the general procedure described in the literature. For the synthesis of the target intermediate, benzyl vinyl ether would be used instead.

  • Prepare a solution of trichloroacetyl chloride (0.40 mol) in dimethoxyethane (125 mL) and add it dropwise to the reaction mixture over 1 hour.

  • After the addition is complete, stir the reaction mixture for an additional 2.5 hours at room temperature.

  • Filter the reaction mixture and wash the filtrate successively with 1 N hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dichloro-3-(benzyloxy)cyclobutanone.

Step 2: Reductive Dechlorination

  • Dissolve the crude 2,2-dichloro-3-(benzyloxy)cyclobutanone (1.0 mol) in a mixture of water (2000 mL) and acetic acid (2000 mL).

  • Slowly add zinc powder (3.07 mol) to the solution while stirring at room temperature.

  • Continue stirring for 1-1.5 hours.

  • Filter the reaction mixture and extract the filtrate with diethyl ether.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by distillation to yield 3-(benzyloxy)-1-cyclobutanone.[6]

StepProductYieldReference
[2+2] Cycloaddition2,2-dichloro-3-(benzyloxy)cyclobutanoneVaries[4]
Reductive Dechlorination3-(benzyloxy)-1-cyclobutanone84-88%[6]
Route B: Multi-step Synthesis from 1,3-Dibromo-2,2-dimethoxypropane

This alternative route involves the construction of the cyclobutane ring through nucleophilic substitution, followed by a series of functional group manipulations, including a Hunsdiecker reaction.

Reaction Workflow: Route B

Route B Workflow start 1,3-Dibromo-2,2-dimethoxypropane + Diisopropyl malonate cyclization Nucleophilic Substitution (NaH, DMF) start->cyclization intermediate1 Cyclobutane Intermediate (I) cyclization->intermediate1 deprotection Deprotection & Hydrolysis (Acid) intermediate1->deprotection intermediate2 3-Oxocyclobutanecarboxylic acid (II) deprotection->intermediate2 hunsdiecker Hunsdiecker Reaction (Ag salt, Br₂) intermediate2->hunsdiecker intermediate3 Bromoalkane (III) hunsdiecker->intermediate3 substitution Nucleophilic Substitution (Benzyl alcohol, Base) intermediate3->substitution product 3-(Benzyloxy)-1-cyclobutanone substitution->product

Caption: Workflow for the synthesis of 3-(Benzyloxy)-1-cyclobutanone from 1,3-Dibromo-2,2-dimethoxypropane.

This synthetic sequence begins with the formation of the cyclobutane ring via a double nucleophilic substitution of 1,3-dibromo-2,2-dimethoxypropane with the enolate of diisopropyl malonate.[7] The resulting cyclobutane derivative is then deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. A key step in this route is the Hunsdiecker reaction, a decarboxylative halogenation where the silver salt of the carboxylic acid reacts with bromine to form an organobromide.[8][9][10][11][12] The reaction is believed to proceed through a radical mechanism.[8][10] Finally, a nucleophilic substitution of the resulting bromoalkane with benzyl alcohol in the presence of a base affords the desired 3-(benzyloxy)-1-cyclobutanone.

Step 1: Cyclobutane Formation

  • To a solution of sodium hydride in DMF, add diisopropyl malonate dropwise at a temperature below 70 °C.

  • Add 1,3-dibromo-2,2-dimethoxypropane and heat the mixture to reflux for 20-24 hours.

  • After cooling, work up the reaction to isolate the cyclobutane intermediate (I).[7]

Step 2: Deprotection and Hydrolysis

  • Treat the cyclobutane intermediate (I) with an acid to deprotect the ketal and hydrolyze the ester groups, yielding 3-oxocyclobutanecarboxylic acid (II).[7]

Step 3: Hunsdiecker Reaction

  • Convert 3-oxocyclobutanecarboxylic acid (II) to its silver salt.

  • React the silver carboxylate with elemental bromine to afford the corresponding bromoalkane (III).[7]

Step 4: Nucleophilic Substitution

  • React the bromoalkane (III) with benzyl alcohol in the presence of a suitable base to yield 3-(benzyloxy)-1-cyclobutanone.[7]

Detailed yield for each step of this patented route is not publicly available. However, the overall process is described as providing a simple and convenient industrial production route.[7]

Stereoselective Reduction to this compound

The final and most critical step in the synthesis is the stereoselective reduction of 3-(benzyloxy)-1-cyclobutanone to the desired cis-alcohol. This transformation is achieved with high diastereoselectivity using sodium borohydride.

Reaction Workflow: Stereoselective Reduction

Reduction Workflow start 3-(Benzyloxy)-1-cyclobutanone reduction Sodium Borohydride (NaBH₄) Anhydrous Ethanol, 0 °C start->reduction product This compound reduction->product

Caption: Stereoselective reduction of 3-(Benzyloxy)-1-cyclobutanone to this compound.

Mechanistic Rationale for cis-Selectivity

The hydride reduction of 3-substituted cyclobutanones has been shown to be highly selective for the formation of the cis-alcohol, often with greater than 90% diastereoselectivity.[13][14] This stereochemical outcome can be rationalized by considering the conformational preferences of the cyclobutanone ring and the trajectory of the approaching hydride reagent. Torsional strain is a key factor that favors the anti-facial (from the face opposite the substituent) approach of the hydride, consistent with the Felkin-Anh model.[14] In the case of a 3-benzyloxy substituent, repulsive electrostatic interactions further disfavor a syn-facial hydride attack, thus enhancing the high selectivity for the cis isomer.[14] The selectivity can be further improved by conducting the reaction at lower temperatures and in less polar solvents.[14]

Detailed Experimental Protocol
  • Dissolve 3-(benzyloxy)cyclobutan-1-one (300 mg, 1.71 mmol) in anhydrous ethanol (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (65 mg, 1.71 mmol) in small portions to the cooled solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for a specified time (e.g., 15 minutes), monitoring the reaction progress by TLC.[15]

  • Upon completion, quench the reaction by the slow addition of water (1 mL).

  • Heat the solution to boiling and then add hot water until the point of saturation is reached (indicated by cloudiness).[15]

  • Allow the mixture to cool to room temperature, which should induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration.

  • Recrystallize the product from a suitable solvent to obtain pure this compound.

Purification and Characterization

The final product can be purified by recrystallization or column chromatography. Characterization should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the product. The relative stereochemistry (cis or trans) can often be determined by the coupling constants between the protons on the cyclobutane ring.

  • Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the disappearance of the ketone carbonyl group (around 1780 cm⁻¹ for cyclobutanones).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The synthesis of this compound is a critical process for advancing drug discovery programs that utilize the cyclobutane scaffold. This guide has detailed two reliable synthetic routes to the key intermediate, 3-(benzyloxy)-1-cyclobutanone, and a highly stereoselective reduction to the target cis-alcohol. By understanding the mechanistic principles that govern these transformations, researchers can confidently and efficiently produce this valuable building block. The protocols and data presented herein provide a solid foundation for the practical application of these synthetic methods in a research and development setting.

References

Role of cis-3-Benzyloxymethylcyclobutanol as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Role of cis-3-Benzyloxymethylcyclobutanol as a Strategic Chemical Intermediate

Executive Summary

This compound is a versatile chemical intermediate that holds significant value in pharmaceutical development and complex organic synthesis.[1][2] Its unique structure, featuring a strained cyclobutane ring, a primary alcohol protected by a robust benzyl group, and a reactive secondary alcohol, makes it an invaluable building block for creating sophisticated molecular architectures.[2] This guide provides a technical overview for researchers and drug development professionals on the synthesis, core transformations, and strategic applications of this intermediate, with a particular focus on its pivotal role in the development of antiviral nucleoside analogues.[3][4][5]

Introduction: The Strategic Value of the Cyclobutane Scaffold

In modern drug discovery, strained carbocyclic molecules like cyclobutane derivatives have emerged as highly useful synthetic tools.[6][7] The inherent ring strain of the four-membered ring imparts unique chemical reactivity that can be strategically exploited for selective molecular modifications, including ring enlargements and openings.[4][6] Furthermore, the rigid, three-dimensional nature of the cyclobutane scaffold is highly sought after for developing sp³-enriched molecules, which often exhibit improved pharmacological properties compared to their flat, aromatic counterparts.

This compound serves as an exemplary building block within this class. It provides two distinct hydroxyl functionalities:

  • A Primary Alcohol: This is protected as a benzyl ether. The benzyl group (Bn) is a cornerstone protecting group in organic synthesis, favored for its stability across a wide range of reaction conditions and its clean, selective removal via catalytic hydrogenolysis.[8][9][10] This allows chemists to perform extensive modifications on other parts of the molecule before liberating the primary alcohol at a strategic point in the synthesis.

  • A Secondary Alcohol: The cis-configured cyclobutanol moiety is the primary site of reactivity. It can be oxidized to a ketone, inverted, or displaced to introduce a variety of functional groups with precise stereochemical control.

This dual functionality, combined with the unique conformational constraints of the cyclobutane ring, makes it a powerful precursor for complex target molecules, most notably in the field of antiviral agents.[5]

Physicochemical Properties and Handling

A clear understanding of the intermediate's properties is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 172324-68-4[1][2][11]
Molecular Formula C₁₂H₁₆O₂[2][11]
Molecular Weight 192.26 g/mol [2]
IUPAC Name 3-(phenylmethoxymethyl)cyclobutan-1-ol[1][11]
Appearance Light yellow liquid[2]
Purity ≥ 96-97% (GC)[2][12]
Storage Conditions Refrigerate (0-8°C), keep container tightly closed, store away from oxidizing agents.[2][11]

Synthesis and Stereochemical Control

While various multi-step routes to functionalized cyclobutanes exist, a common and reliable method to access this compound involves the stereoselective reduction of its corresponding ketone precursor, 3-(benzyloxymethyl)cyclobutan-1-one. The choice of reducing agent is critical for controlling the stereochemical outcome.

G start 3-(Benzyloxymethyl)cyclobutan-1-one product This compound start->product reagent NaBH4, EtOH 0 °C to RT

Caption: Synthetic pathway to this compound.

Field-Proven Protocol: Stereoselective Ketone Reduction

This protocol describes the reduction of 3-(benzyloxy)cyclobutan-1-one, a related precursor, which follows the same principle. The hydride (from NaBH₄) typically attacks the carbonyl from the less sterically hindered face, leading to the thermodynamically favored cis-alcohol.

Objective: To synthesize cis-3-(benzyloxy)cyclobutanol via reduction of 3-(benzyloxy)cyclobutan-1-one.[13]

Materials:

  • 3-(benzyloxy)cyclobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Deionized water, saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-(benzyloxy)cyclobutan-1-one (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.0 eq) portion-wise to the stirred solution at 0 °C. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of ice-cold water. Trustworthiness Check: This step safely destroys any excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine solution. Rationale: Washing removes residual ethanol and inorganic salts, improving the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography (e.g., eluting with 10% ethyl acetate in hexanes) to afford pure cis-3-(benzyloxy)cyclobutanol.[13]

Core Utility: Key Transformations and Mechanistic Insights

The true value of this compound lies in its utility as a versatile intermediate. The following sections detail its most critical applications.

Oxidation to 3-(Benzyloxymethyl)cyclobutanone: Unmasking Reactivity

A primary transformation is the oxidation of the secondary alcohol back to a cyclobutanone.[14][15][16] This is a strategic step to enable further functionalization at the carbonyl carbon or the adjacent α-positions.

G start This compound product 3-(Benzyloxymethyl)cyclobutanone start->product Oxidation oxidant Oxidizing Agent (e.g., PCC, DMP)

Caption: Oxidation of the cyclobutanol to the corresponding cyclobutanone.

The choice of oxidant is critical and depends on the scale and sensitivity of other functional groups in the molecule.

Oxidizing SystemTypical ConditionsExpertise & Rationale
Chromic Acid (H₂CrO₄) Na₂Cr₂O₇, H₂SO₄, waterPowerful and inexpensive, but produces heavy metal waste. Can cause C-C bond cleavage in cyclobutanol without additives like oxalic acid.[14][15]
PCC / PDC Pyridinium chlorochromate or dichromate, CH₂Cl₂Milder than chromic acid, common in lab scale. Stoichiometric chromium reagent.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78 °CExcellent for sensitive substrates, avoids heavy metals. Requires cryogenic temperatures and careful handling of reagents.
Dess-Martin Periodinane (DMP) DMP, CH₂Cl₂, RTMild, reliable, and fast. Generates non-toxic byproducts. DMP is explosive under certain conditions and can be expensive.
Hypochlorite NaOCl, Acid (e.g., Acetic Acid)Cost-effective and scalable method suitable for industrial processes.[17]
A Cornerstone in Antiviral Drug Development: Synthesis of Nucleoside Analogues

Perhaps the most significant application of this intermediate is in the synthesis of cyclobutane nucleoside analogues, which are known to exhibit potent antiviral activities.[4][5] In these structures, the cyclobutane ring serves as a carbocyclic mimic of the (deoxy)ribose sugar ring found in natural nucleosides.

The synthetic strategy involves coupling the cyclobutanol with a nucleobase (e.g., purines like adenine/guanine or pyrimidines like thymine/cytosine). A common approach is the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry at the alcohol carbon, allowing for precise stereocontrol.

G cluster_0 Activation & Coupling cluster_1 Final Modifications A This compound C Mitsunobu Conditions (DEAD, PPh3) A->C B Nucleobase (e.g., 6-Chloropurine) B->C D Coupled Intermediate (trans-isomer) C->D S_N2 Inversion E Functional Group Transformation D->E e.g., Amination F Bn Deprotection (H2, Pd/C) E->F G Final Nucleoside Analogue F->G

Caption: Workflow for the synthesis of a nucleoside analogue.

Conceptual Protocol: Mitsunobu Coupling

  • Preparation: In an inert atmosphere, dissolve this compound (1 eq), the desired nucleobase (e.g., 6-chloropurine, 1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in a suitable anhydrous solvent like THF.

  • Coupling: Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. Mechanistic Insight: The DEAD activates the PPh₃, which then reacts with the alcohol to form a good leaving group. The nucleobase, acting as a nucleophile, attacks the carbon, displacing the activated oxygen with inversion of configuration (Sₙ2).

  • Completion: Allow the reaction to warm to room temperature and stir until completion.

  • Workup & Purification: Quench the reaction, remove the solvent, and purify the crude mixture using column chromatography to isolate the trans-coupled product.

  • Further Steps: The resulting intermediate can be further modified. For instance, a 6-chloropurine can be converted to a guanine ring.[3] The final step is typically the deprotection of the benzyl group via hydrogenolysis to reveal the primary alcohol, mimicking the 5'-hydroxyl of a natural nucleoside.

Conclusion: A Versatile and Enabling Intermediate

This compound is more than just a simple building block; it is a strategic intermediate that provides chemists with a pre-packaged, stereochemically defined cyclobutane core. Its dual-masked hydroxyl functionalities allow for sequential and controlled synthetic operations. Its demonstrated utility in the construction of complex molecules, particularly antiviral nucleoside analogues, underscores its importance in medicinal chemistry and drug development.[1][2][5] The robust and well-understood chemistry of its functional groups ensures its continued application in the synthesis of novel, high-value compounds.

References

An In-depth Technical Guide to the Stereochemistry of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of cis-3-Benzyloxymethylcyclobutanol, a crucial building block in modern organic synthesis and drug development.[1][2] The inherent strain and three-dimensional nature of the cyclobutane ring offer unique structural motifs for medicinal chemistry, but harnessing its potential requires precise control over stereochemistry.[3][4] This document delves into the stereoselective synthesis of the cis isomer, the analytical methodologies for its unambiguous characterization, and the underlying principles that govern its stereochemical integrity. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this specific and valuable chemical entity.

Introduction: The Significance of the Cyclobutane Scaffold

In the landscape of drug discovery, moving beyond flat, aromatic structures is a key strategy for developing novel therapeutics with improved properties. Three-dimensional (3D) scaffolds, such as the cyclobutane ring, offer a pathway to explore new chemical space and enhance molecular characteristics like metabolic stability and binding affinity.[3] However, the utility of these scaffolds is intrinsically linked to our ability to control their stereochemistry. The spatial arrangement of substituents on the cyclobutane ring dictates its interaction with biological targets, making stereocontrol a paramount concern in synthesis.[5]

This compound is a prime example of a 1,3-disubstituted cyclobutane where the relative orientation of the hydroxyl and benzyloxymethyl groups is critical for its application as a synthetic intermediate.[1][2] This guide will elucidate the key aspects of its stereochemistry, providing both theoretical grounding and practical, field-proven protocols.

Stereoselective Synthesis: Forging the cis Configuration

The primary route to this compound involves the stereoselective reduction of the corresponding ketone, 3-(benzyloxymethyl)cyclobutanone. The stereochemical outcome of this reduction is not arbitrary; it is governed by the steric and electronic environment of the cyclobutanone.

Synthesis of the Precursor: 3-(Benzyloxy)methyl)cyclobutanone

The precursor ketone can be synthesized via several routes, including the [2+2] cycloaddition of benzyl vinyl ether with trichloroacetyl chloride, followed by a dechlorination step using zinc powder.[6] This method efficiently constructs the cyclobutane ring.

Diastereoselective Reduction

The reduction of 3-(benzyloxymethyl)cyclobutanone to the alcohol is the stereochemistry-defining step. Hydride-based reducing agents are commonly employed, and the choice of reagent is critical for achieving high cis selectivity.

  • Causality of cis Selectivity: Hydride reductions of 3-substituted cyclobutanones often exhibit a strong preference for producing the cis-alcohol.[7] This is because the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation.[8] The bulky benzyloxymethyl group at the C3 position preferentially occupies a pseudo-equatorial position to minimize steric strain. Consequently, the hydride reagent attacks the carbonyl group from the sterically less hindered face, which is anti (opposite) to the C3 substituent. This anti-facial attack leads to the formation of the cis-alcohol.[7]

  • Optimizing Selectivity:

    • Bulky Reagents: Sterically demanding hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), can enhance cis-selectivity by amplifying the steric bias of the approach.[7]

    • Low Temperatures: Conducting the reduction at low temperatures (e.g., -78 °C) is crucial. This minimizes the kinetic energy of the system, favoring the transition state with the lowest activation energy, which corresponds to the less hindered attack pathway.[7]

    • Solvent Choice: Less polar solvents like tetrahydrofuran (THF) or diethyl ether can also improve cis-selectivity.[7]

G

Protocol 1: Stereoselective Reduction
  • Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF to the cooled substrate solution over a period of 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the this compound.

Unambiguous Stereochemical Characterization

Confirming the relative cis stereochemistry is a critical, self-validating step. While chromatographic separation of diastereomers is possible, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide definitive structural proof.

¹H NMR Spectroscopy: The Key to Relative Stereochemistry

The relative orientation of the protons on the cyclobutane ring provides a wealth of information. In 1,3-disubstituted cyclobutanes, the coupling constants (J-values) and, more definitively, the Nuclear Overhauser Effect (NOE) are used to assign stereochemistry.

  • Proton Assignments:

    • H1: The proton on the carbon bearing the hydroxyl group.

    • H3: The proton on the carbon bearing the benzyloxymethyl group.

    • H2/H4: The methylene protons on the other two carbons of the ring.

  • Nuclear Overhauser Effect (NOE) Analysis: NOE is a phenomenon where the irradiation of one proton nucleus can affect the intensity of the signal of another proton that is close in space (typically < 5 Å), irrespective of the number of bonds separating them.[9] This makes it an exceptionally powerful tool for determining stereochemistry.

    • The Decisive Correlation: For the cis isomer, the H1 and H3 protons are on the same face of the cyclobutane ring. Therefore, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a clear cross-peak, indicating a spatial correlation between H1 and H3.

    • Absence of Correlation in trans Isomer: Conversely, in the trans isomer, H1 and H3 are on opposite faces of the ring, and no NOE correlation would be observed between them.

Table 1: Expected ¹H NMR Data for Stereochemical Assignment
Parametercis-Isomertrans-IsomerRationale
H1-H3 NOE Correlation Present Absent Protons on the same face of the ring show an NOE effect. This is the definitive indicator.
Chemical Shift δ (H1) Typically shifted slightly upfieldTypically shifted slightly downfieldThe anisotropic effect of the substituents can influence the chemical shift, though this is less definitive than NOE.
Coupling Constants (J) Vicinal J values can be complex due to the puckered ring. Jcis and Jtrans can be similar.[10]J-coupling alone is often insufficient for unambiguous assignment in cyclobutanes.[10]
Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified alcohol in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D NOESY Acquisition: Perform a 2D NOESY experiment. Set the mixing time appropriately (e.g., 500-800 ms) to allow for the development of NOE cross-peaks.

  • Data Analysis: Process the 2D NOESY spectrum. Look for a cross-peak correlating the resonance of the H1 proton (on the carbinol carbon) with the H3 proton (on the carbon with the benzyloxymethyl group). The presence of this cross-peak confirms the cis relative stereochemistry.

Conclusion: Ensuring Stereochemical Fidelity in Drug Development

The stereochemistry of this compound is not a trivial detail; it is a fundamental property that dictates its shape and, ultimately, its utility as a precursor in the synthesis of complex, biologically active molecules.[1] A thorough understanding of the principles of stereoselective reduction and the rigorous application of advanced analytical techniques like 2D NMR are essential for any scientist working with this scaffold. The protocols and rationale presented in this guide provide a robust framework for ensuring the stereochemical integrity of this valuable building block, thereby upholding the principles of scientific rigor and reproducibility in the pursuit of novel therapeutics.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical scaffolds that can address complex therapeutic challenges is a perpetual driver of innovation in drug discovery. The cyclobutane motif, once a synthetic curiosity, has emerged as a valuable component in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable pharmacokinetic properties.[1] This guide focuses on a particularly promising building block: cis-3-Benzyloxymethylcyclobutanol . We will explore its synthetic landscape, key structural attributes, and delineate promising, data-driven research avenues for its application in pharmaceutical and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

The Strategic Value of the Cyclobutane Scaffold

The incorporation of strained ring systems, such as cyclobutanes, into drug candidates is a strategic choice to modulate molecular properties. Unlike more flexible aliphatic chains or larger rings, the puckered four-membered ring of cyclobutane offers a greater degree of conformational constraint.[1] This rigidity can be instrumental in:

  • Improving Metabolic Stability: The cyclobutane core can shield adjacent functional groups from enzymatic degradation.

  • Directing Pharmacophore Groups: The fixed spatial orientation of substituents on the cyclobutane ring can optimize interactions with biological targets.[1]

  • Enhancing Potency and Selectivity: By locking a molecule into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity.

  • Serving as an Aryl Isostere: The three-dimensional nature of the cyclobutane ring can mimic the spatial arrangement of aromatic systems while offering a different physicochemical profile.[1]

This compound is a bifunctional molecule that combines the advantages of the cyclobutane scaffold with the versatility of its substituents. The hydroxyl group provides a reactive handle for further synthetic elaboration, while the benzyloxymethyl moiety offers a combination of steric bulk, potential for hydrogen bonding, and enhanced solubility and stability.[2]

Synthetic Pathways and Characterization

While this compound is commercially available, understanding its synthesis is crucial for analog design and scale-up. A robust synthetic strategy can be adapted from the literature, primarily from the work of Kaiwar et al. on nucleoside analogues.[3] This approach allows for the stereocontrolled synthesis of the core cyclobutane structure.

Proposed Synthetic Protocol

The synthesis begins with the readily available allyl benzyl ether and proceeds through a dichloroketene cycloaddition, followed by reductive dechlorination and diastereoselective reduction of the resulting cyclobutanone. To obtain the desired cis isomer, a stereochemical inversion of the more readily accessible trans isomer is necessary, for which the Mitsunobu reaction is ideally suited.[4][5][6]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination cluster_2 Step 3: Diastereoselective Reduction cluster_3 Step 4: Stereochemical Inversion (Mitsunobu Reaction) A Allyl Benzyl Ether + Dichloroketene B 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone A->B Trichloroacetyl chloride, Zn-Cu couple C 3-(Benzyloxymethyl)cyclobutanone B->C Zn, NH4Cl D trans-3-(Benzyloxymethyl)cyclobutanol C->D NaBH4, MeOH E This compound D->E PPh3, DIAD, p-Nitrobenzoic acid; then K2CO3, MeOH

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Synthesis of 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone: To a solution of allyl benzyl ether in anhydrous diethyl ether, add activated zinc-copper couple. A solution of trichloroacetyl chloride is then added dropwise under an inert atmosphere, maintaining the temperature at 25-30 °C. The reaction is stirred for 18 hours. After filtration and workup, the crude product is purified by column chromatography.[3]

  • Synthesis of 3-(Benzyloxymethyl)cyclobutanone: The dichlorocyclobutanone is dissolved in methanol and treated with zinc dust and ammonium chloride. The reaction is stirred at room temperature until completion. After filtration and removal of the solvent, the resulting ketone is used in the next step without further purification.[3]

  • Synthesis of trans-3-(Benzyloxymethyl)cyclobutanol: The crude cyclobutanone is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the reaction is stirred for 2 hours. After quenching and extraction, the product is purified by column chromatography to yield the trans isomer as the major product.[3][7]

  • Synthesis of this compound via Mitsunobu Inversion: The trans-alcohol is dissolved in anhydrous THF with triphenylphosphine and p-nitrobenzoic acid. The solution is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The resulting intermediate ester is then subjected to hydrolysis with potassium carbonate in methanol to yield the desired cis-alcohol.[2][4][5][6]

Characterization
¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
H-1 (CH-OH)~4.0 - 4.3C-1 (CH-OH)~68 - 72
H-3 (CH-CH₂OBn)~2.3 - 2.6C-3 (CH-CH₂OBn)~38 - 42
Cyclobutane CH₂~1.8 - 2.4Cyclobutane CH₂~30 - 35
CH₂-OBn~3.4 - 3.6CH₂-OBn~70 - 73
O-CH₂-Ph~4.4 - 4.6O-CH₂-Ph~72 - 75
Aromatic CH~7.2 - 7.4Aromatic CH~127 - 129
Aromatic C (ipso)~138 - 140

Potential Research Areas

The unique structural features of this compound make it a versatile starting point for several promising research directions.

Medicinal Chemistry: PROTACs and Beyond

PROTAC (Proteolysis Targeting Chimera) Development:

The most immediate and compelling application for this molecule is in the development of PROTACs.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] They consist of a target-binding ligand, an E3 ligase-binding ligand, and a linker. The linker is a critical component, and its length, rigidity, and vectorality significantly impact the efficacy of the PROTAC.

This compound is an ideal starting point for a rigid linker. The cis stereochemistry provides a defined "kink" in the linker, which can be crucial for orienting the two ends of the PROTAC for optimal ternary complex formation.

PROTAC Synthesis Workflow

G A This compound B Activated Linker Intermediate A->B Functionalization of -OH E PROTAC Conjugate B->E Coupling C E3 Ligase Ligand C->E Coupling D Target Protein Ligand D->E Coupling

Caption: General workflow for incorporating the cyclobutane scaffold into a PROTAC.

Proposed Research:

  • Systematic Linker Elaboration: The hydroxyl group can be converted to a variety of functional groups (e.g., amines, carboxylic acids, azides, alkynes) to facilitate conjugation with different E3 ligase and target ligands. A library of linkers with varying lengths and attachment points can be synthesized to explore the structure-activity relationship.

  • Novel E3 Ligase Ligand Conjugation: While many PROTACs utilize ligands for VHL and Cereblon, the unique geometry of the cyclobutane linker may enable effective recruitment of other E3 ligases.

  • Targeted Protein Degradation: This linker can be incorporated into PROTACs targeting a wide range of proteins implicated in diseases such as cancer, neurodegeneration, and inflammation.

Other Medicinal Chemistry Applications:

  • Kinase Inhibitors: The rigid scaffold can be used to position key pharmacophores for interaction with the ATP binding site of kinases.

  • Antiviral and Antibacterial Agents: The cyclobutane core can serve as a non-classical nucleoside mimic, as demonstrated by the work of Kaiwar et al.[3]

  • CNS-Penetrant Molecules: The increased sp³ character imparted by the cyclobutane ring can improve blood-brain barrier permeability, making it an attractive scaffold for CNS drug discovery.[10]

Material Science and Polymer Chemistry

The bifunctional nature of this compound also lends itself to applications in material science.

Proposed Research:

  • Polyester and Polyurethane Synthesis: The diol functionality (after debenzylation) can be used as a monomer in condensation polymerizations. The rigid cyclobutane unit in the polymer backbone could lead to materials with unique thermal and mechanical properties.

  • Functional Coatings: The hydroxyl group can be used to graft the molecule onto surfaces, with the benzyl group providing a hydrophobic or otherwise functionalized interface.

  • Liquid Crystals: The rigid core, when appropriately substituted, could form the basis for novel liquid crystalline materials.

Conclusion

This compound represents a synthetically accessible and highly versatile building block with significant untapped potential. Its rigid four-membered ring and strategically placed functional groups offer a compelling platform for innovation in both medicinal chemistry and material science. The proposed research areas, particularly in the burgeoning field of targeted protein degradation, highlight the timely opportunity for researchers to explore the utility of this unique chemical entity. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the systematic investigation of molecules like this compound will be paramount in developing the next generation of therapeutics.

References

Methodological & Application

The Strategic Utility of cis-3-Benzyloxymethylcyclobutanol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary organic synthesis, the demand for structurally unique and functionally versatile building blocks is perpetual. cis-3-Benzyloxymethylcyclobutanol emerges as a significant player in this arena, offering a unique combination of a strained cyclobutane core, a protected primary alcohol, and a cis-stereochemical arrangement. This trifecta of features makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.[1][2] The inherent ring strain of the cyclobutane moiety can be harnessed for various chemical transformations, while the benzyloxymethyl and hydroxyl groups provide orthogonal handles for sequential functionalization. This guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed experimental protocols and the scientific rationale underpinning its use.

The Architectural Advantage: Why a Substituted Cyclobutane?

The incorporation of a cyclobutane ring into a target molecule is a strategic design element in modern drug discovery. Unlike more flexible acyclic or larger cyclic systems, the puckered four-membered ring imparts a degree of conformational rigidity. This pre-organization of the molecular scaffold can lead to a more favorable entropy of binding to a biological target, potentially enhancing potency and selectivity. Furthermore, the cyclobutane unit can serve as a bioisostere for other chemical groups, offering a novel chemical space for intellectual property and improved pharmacokinetic profiles.

Synthesis of a Key Building Block: Preparation of this compound

The efficient synthesis of this compound is paramount to its utility. A robust and scalable route proceeds via the preparation of the corresponding ketone, 3-(benzyloxymethyl)cyclobutanone, followed by a highly diastereoselective reduction.

Protocol 1: Synthesis of 3-(Benzyloxy)methyl-2,2-dichlorocyclobutanone

This protocol is adapted from established cycloaddition reactions. Dichloroketene, generated in situ, undergoes a [2+2] cycloaddition with benzyl allyl ether.

Reaction Scheme:

G Benzyl allyl ether Benzyl allyl ether Dichloroketene (in situ) Dichloroketene (in situ) Benzyl allyl ether->Dichloroketene (in situ) Trichloroacetyl chloride, Activated Zinc 3-(Benzyloxy)methyl-2,2-dichlorocyclobutanone 3-(Benzyloxy)methyl-2,2-dichlorocyclobutanone Dichloroketene (in situ)->3-(Benzyloxy)methyl-2,2-dichlorocyclobutanone [2+2] Cycloaddition

A simplified workflow for the synthesis of the dichlorocyclobutanone intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Benzyl allyl ether148.2014.8 g0.10
Trichloroacetyl chloride181.3821.8 g (14.5 mL)0.12
Activated Zinc dust65.389.8 g0.15
Diethyl ether (anhydrous)74.12200 mL-
Celite-10 g-

Procedure:

  • To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add activated zinc dust (9.8 g) and anhydrous diethyl ether (100 mL).

  • A solution of benzyl allyl ether (14.8 g) and trichloroacetyl chloride (21.8 g) in anhydrous diethyl ether (100 mL) is prepared and charged into the dropping funnel.

  • The solution is added dropwise to the stirred zinc suspension over a period of 2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12 hours.

  • The reaction mixture is then filtered through a pad of Celite to remove unreacted zinc and zinc salts. The filter cake is washed with diethyl ether (3 x 50 mL).

  • The combined filtrate is washed with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by flash column chromatography (silica gel, hexane:ethyl acetate gradient) affords 3-(benzyloxymethyl)-2,2-dichlorocyclobutanone as a pale yellow oil.

Causality: The use of activated zinc is crucial for the in situ generation of the dichloroketene from trichloroacetyl chloride. The [2+2] cycloaddition is a concerted pericyclic reaction, and the stereochemistry of the product is determined by the approach of the ketene to the alkene.

Protocol 2: Dechlorination to 3-(Benzyloxymethyl)cyclobutanone

The dichlorinated cyclobutanone is smoothly converted to the desired ketone using zinc powder in acetic acid.[3]

Reaction Scheme:

G 3-(Benzyloxy)methyl-2,2-dichlorocyclobutanone 3-(Benzyloxy)methyl-2,2-dichlorocyclobutanone 3-(Benzyloxymethyl)cyclobutanone 3-(Benzyloxymethyl)cyclobutanone 3-(Benzyloxy)methyl-2,2-dichlorocyclobutanone->3-(Benzyloxymethyl)cyclobutanone Zinc, Acetic Acid

Dechlorination of the cyclobutanone intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-(Benzyloxy)methyl-2,2-dichlorocyclobutanone259.1325.9 g0.10
Zinc powder65.3819.6 g0.30
Acetic acid60.05200 mL-
Diethyl ether74.12300 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3-(benzyloxymethyl)-2,2-dichlorocyclobutanone (25.9 g) in acetic acid (200 mL).

  • To the stirred solution, add zinc powder (19.6 g) portion-wise over 30 minutes. The reaction is exothermic.

  • After the addition is complete, the mixture is stirred at room temperature for 3 hours.

  • The reaction mixture is filtered to remove excess zinc, and the filtrate is diluted with water (500 mL).

  • The aqueous solution is extracted with diethyl ether (3 x 100 mL).

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (1 x 100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or flash column chromatography to give 3-(benzyloxymethyl)cyclobutanone.[4]

Causality: Zinc in acetic acid is a classic reducing agent for the dehalogenation of α-haloketones. The reaction proceeds via a reductive elimination mechanism.

Protocol 3: Diastereoselective Reduction to this compound

The key to obtaining the desired cis-isomer lies in the stereoselective reduction of the cyclobutanone. Hydride reducing agents, such as sodium borohydride, exhibit a strong preference for axial attack on the carbonyl group of 3-substituted cyclobutanones, leading to the formation of the cis-alcohol as the major product.

Reaction Scheme:

G 3-(Benzyloxymethyl)cyclobutanone 3-(Benzyloxymethyl)cyclobutanone This compound This compound 3-(Benzyloxymethyl)cyclobutanone->this compound Sodium Borohydride, Methanol

Stereoselective reduction to the cis-alcohol.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-(Benzyloxymethyl)cyclobutanone190.2419.0 g0.10
Sodium borohydride (NaBH₄)37.834.5 g0.12
Methanol32.04200 mL-
1 M Hydrochloric acid-~50 mL-
Ethyl acetate88.11300 mL-

Procedure:

  • Dissolve 3-(benzyloxymethyl)cyclobutanone (19.0 g) in methanol (200 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.5 g) in small portions to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (1 x 100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.

Causality: The high cis-selectivity is attributed to the steric hindrance of the benzyloxymethyl group, which directs the incoming hydride to the less hindered face of the carbonyl group (axial attack). This leads to the formation of the equatorial hydroxyl group, resulting in the cis relationship between the two substituents.

Applications in the Synthesis of Carbocyclic Nucleosides

A primary application of this compound is in the synthesis of carbocyclic nucleosides, which are nucleoside analogues where the furanose ring is replaced by a carbocycle. These compounds are of significant interest as antiviral and anticancer agents due to their increased metabolic stability towards enzymatic cleavage. The key transformation is the Mitsunobu reaction, which allows for the coupling of the cyclobutanol with a nucleobase with inversion of stereochemistry.[5]

Protocol 4: Mitsunobu Coupling with 6-Chloropurine

This protocol describes a general procedure for the coupling of this compound with a purine base, exemplified by 6-chloropurine.

Reaction Scheme:

G cluster_0 Mitsunobu Reagents Triphenylphosphine (PPh3) Triphenylphosphine (PPh3) Diisopropyl azodicarboxylate (DIAD) Diisopropyl azodicarboxylate (DIAD) This compound This compound Coupled Product Coupled Product This compound->Coupled Product 6-Chloropurine, PPh3, DIAD, THF

Mitsunobu coupling of the cyclobutanol with a purine base.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound192.261.92 g0.010
6-Chloropurine154.551.70 g0.011
Triphenylphosphine (PPh₃)262.293.15 g0.012
Diisopropyl azodicarboxylate (DIAD)202.212.43 g (2.4 mL)0.012
Tetrahydrofuran (THF, anhydrous)72.1150 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.92 g), 6-chloropurine (1.70 g), and triphenylphosphine (3.15 g).

  • Add anhydrous THF (50 mL) and stir the mixture until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (2.4 mL) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • The residue is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired N-9 coupled product.

Causality: The Mitsunobu reaction proceeds via the formation of an alkoxyphosphonium salt intermediate from the alcohol and the phosphine/azodicarboxylate adduct.[5] The nucleobase then displaces the activated hydroxyl group in an SN2 fashion, resulting in a complete inversion of stereochemistry at the carbon center. This stereoinversion is a hallmark of the Mitsunobu reaction and is critical for achieving the desired stereochemistry in the final carbocyclic nucleoside.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point ~295 °C at 760 mmHg (predicted)
Storage Store at 2-8 °C under an inert atmosphere[1]

Note: Experimental spectral data (¹H NMR, ¹³C NMR, IR) should be acquired for full characterization and comparison with literature values if available.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its efficient, stereocontrolled synthesis and the orthogonal reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, particularly carbocyclic nucleosides with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their own research endeavors.

References

The Strategic Utility of cis-3-Benzyloxymethylcyclobutanol in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Cyclobutane Building Block

In the landscape of modern organic synthesis, the quest for novel molecular architectures with tailored functionalities is paramount, particularly in the realm of pharmaceutical and materials science.[1][2] Small, strained ring systems, such as cyclobutanes, offer a unique conformational rigidity and three-dimensional arrangement of substituents that can be exploited to design molecules with enhanced biological activity and specific physical properties. Among the repertoire of cyclobutane-based synthons, cis-3-Benzyloxymethylcyclobutanol has emerged as a particularly valuable and versatile building block. Its pre-installed hydroxymethyl side chain, protected as a benzyl ether, and the reactive hydroxyl group on the cyclobutane ring provide two orthogonal points for chemical elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of this compound, complete with detailed experimental protocols for its transformation into key synthetic intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 172324-68-4
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.26 g/mol
Appearance Light yellow liquid
Purity (GC) ≥ 96%
Storage 0-8°C

Core Application: A Gateway to Carbocyclic Nucleoside Analogues

A primary application of this compound lies in the synthesis of carbocyclic nucleoside analogues.[3] These molecules, where the furanose sugar of natural nucleosides is replaced by a cyclobutane ring, are of significant interest as antiviral and anticancer agents due to their increased metabolic stability. The cyclobutane core mimics the puckered conformation of the natural sugar, allowing for recognition by viral or cellular enzymes, while the carbocyclic nature prevents enzymatic cleavage of a glycosidic bond.

The synthetic strategy hinges on the conversion of this compound into a key intermediate, a 3-(benzyloxymethyl)cyclobutanone derivative. This ketone then serves as an electrophilic handle for the introduction of a nucleobase. The following sections provide a detailed, step-by-step protocol for this critical transformation and subsequent elaboration.

Experimental Protocols

Protocol 1: Oxidation of this compound to 3-(Benzyloxymethyl)cyclobutanone

The oxidation of the secondary alcohol on the cyclobutane ring to a ketone is the pivotal first step in many synthetic routes. A variety of oxidizing agents can be employed; a common and effective method is the Swern oxidation or a modified procedure using a hypervalent iodine reagent like Dess-Martin periodinane (DMP) for milder conditions.

dot

Oxidation_Workflow start cis-3-Benzyloxymethyl- cyclobutanol reagents Oxidizing Agent (e.g., DMP, Swern) start->reagents 1. Add ketone 3-(Benzyloxymethyl)- cyclobutanone reagents->ketone 2. Reaction workup Aqueous Workup & Purification ketone->workup 3. Quench product Purified Ketone workup->product 4. Isolate

Caption: Workflow for the oxidation of this compound.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 3-(Benzyloxymethyl)cyclobutanone as a colorless oil.

Expected Yield: 85-95%

Protocol 2: Synthesis of a Carbocyclic Adenine Analogue

This protocol outlines a general strategy for the synthesis of a carbocyclic adenine nucleoside analogue starting from 3-(Benzyloxymethyl)cyclobutanone. The key steps involve α-bromination of the ketone, coupling with a protected purine base, stereoselective reduction of the ketone, and final deprotection.

dot

Nucleoside_Synthesis cluster_0 Key Intermediate Synthesis cluster_1 Nucleobase Coupling cluster_2 Stereocontrol and Deprotection ketone 3-(Benzyloxymethyl)- cyclobutanone bromo α-Bromoketone ketone->bromo α-Bromination purine 6-Chloropurine coupled Coupled Product (N-9 and N-7 isomers) bromo->coupled purine->coupled N-Alkylation reduction Stereoselective Reduction coupled->reduction alcohol Carbocyclic Nucleoside (Protected) reduction->alcohol deprotection Deprotection (Bn and Cl) alcohol->deprotection final_product Carbocyclic Adenine Analogue deprotection->final_product

Caption: Synthetic pathway to a carbocyclic adenine analogue.

Step 2a: α-Bromination of 3-(Benzyloxymethyl)cyclobutanone

Materials:

  • 3-(Benzyloxymethyl)cyclobutanone

  • Copper(II) bromide (CuBr₂)

  • Ethyl acetate

  • Chloroform

Procedure:

  • A mixture of 3-(Benzyloxymethyl)cyclobutanone (1.0 eq) and CuBr₂ (2.2 eq) in a 1:1 mixture of ethyl acetate and chloroform is heated at reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield 2-bromo-3-(benzyloxymethyl)cyclobutanone.

Step 2b: Coupling with 6-Chloropurine

Materials:

  • 2-bromo-3-(benzyloxymethyl)cyclobutanone

  • 6-Chloropurine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 6-chloropurine (1.2 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Add a solution of 2-bromo-3-(benzyloxymethyl)cyclobutanone (1.0 eq) in anhydrous DMF to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude product will contain a mixture of N-9 and N-7 alkylated isomers, which can be separated by column chromatography.

Step 2c: Stereoselective Reduction of the Ketone

Materials:

  • N-9 isomer of the coupled product

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolve the N-9 isomer (1.0 eq) in methanol at 0 °C.

  • Add NaBH₄ (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of acetone.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to yield the corresponding alcohol. The reduction typically proceeds with high stereoselectivity to give the trans isomer.

Step 2d: Deprotection to the Final Carbocyclic Adenine Analogue

Materials:

  • Protected carbocyclic nucleoside

  • Ammonia in methanol (7N solution)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

Procedure:

  • Ammonolysis: Dissolve the protected nucleoside in a 7N solution of ammonia in methanol and stir in a sealed vessel at 80 °C for 12 hours. Concentrate the mixture to dryness.

  • Hydrogenolysis: Dissolve the crude product from the previous step in methanol. Add 10% Pd/C (catalytic amount). Stir the suspension under a hydrogen atmosphere (balloon pressure) for 12-24 hours.

  • Filter the reaction mixture through Celite and wash the pad with methanol.

  • Concentrate the filtrate and purify the residue by recrystallization or column chromatography to obtain the final carbocyclic adenine analogue.

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. Each step includes a purification procedure, and the progress of the reactions should be monitored by appropriate analytical techniques such as TLC, LC-MS, and NMR. The stereochemical outcome of the reduction step can be confirmed by 2D NMR techniques (e.g., NOESY). The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion: A Versatile Tool for Innovation

This compound serves as an exemplary building block for the construction of complex molecular frameworks, most notably carbocyclic nucleoside analogues. The strategic placement of its functional groups allows for a modular and stereocontrolled approach to synthesis. The protocols provided in this application note offer a reliable pathway for the utilization of this versatile synthon, empowering researchers in drug discovery and organic synthesis to explore novel chemical space and develop next-generation therapeutics.

References

Application Notes and Protocols for cis-3-Benzyloxymethylcyclobutanol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclobutane motif has emerged as a powerful structural element for the design of novel therapeutics.[1][2] Its rigid, three-dimensional geometry offers a significant advantage over more flexible aliphatic chains or planar aromatic systems. The incorporation of a cyclobutane ring can confer favorable pharmacological properties, including enhanced metabolic stability, improved binding affinity through conformational constraint, and optimized solubility.[3][4]

cis-3-Benzyloxymethylcyclobutanol is a versatile bifunctional building block that strategically combines the benefits of the cyclobutane core with two key synthetic handles: a secondary alcohol and a benzyl-protected primary alcohol.[5][6] This arrangement allows for sequential and site-selective modifications, making it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the realm of antiviral agents. The benzyloxymethyl group serves as a stable protecting group for the primary hydroxyl function, which can be readily removed under mild conditions in the final stages of a synthetic sequence.[7]

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical development, with a primary focus on its utility in the synthesis of carbocyclic nucleoside analogues. Detailed, field-proven protocols for key chemical transformations are presented to facilitate its practical application in the research and development laboratory.

Core Application: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues, where the furanose sugar is replaced by a carbocyclic ring, are a cornerstone of antiviral therapy.[4] This structural modification imparts hydrolytic stability and can lead to potent and selective inhibition of viral enzymes. This compound serves as an excellent four-carbon scaffold for the synthesis of these important therapeutic agents.

The general synthetic strategy involves three key transformations:

  • Oxidation of the secondary alcohol to the corresponding cyclobutanone. This ketone then serves as an electrophilic handle for the introduction of a nucleobase precursor or for further carbon-carbon bond-forming reactions.

  • Coupling of the cyclobutanol (or a derivative) with a heterocyclic nucleobase. The Mitsunobu reaction is a particularly effective method for this transformation, proceeding with inversion of stereochemistry at the secondary alcohol center.[8]

  • Deprotection of the benzyloxymethyl group to unveil the primary alcohol, a crucial step in revealing the final bioactive nucleoside analogue. Catalytic transfer hydrogenation is a mild and efficient method for this debenzylation.[9]

The following diagram illustrates the overall workflow for the synthesis of a generic carbocyclic nucleoside analogue from this compound.

G A This compound B Oxidation (e.g., Swern Oxidation) A->B D Mitsunobu Coupling (with Nucleobase) A->D Direct Coupling C cis-3-(Benzyloxymethyl)cyclobutanone B->C E Protected Carbocyclic Nucleoside Analogue C->E Via reductive amination or other C-N bond formation D->E F Deprotection (Catalytic Transfer Hydrogenation) E->F G Final Carbocyclic Nucleoside Analogue F->G

Caption: Synthetic workflow for carbocyclic nucleosides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These protocols are based on well-established synthetic procedures and can be adapted and optimized for specific substrates and scales.

Protocol 1: Oxidation of this compound to cis-3-(Benzyloxymethyl)cyclobutanone via Swern Oxidation

The Swern oxidation is a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][10] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, and a hindered amine base, typically triethylamine, to facilitate the elimination reaction. The reaction is conducted at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.[2]

Reaction Scheme:

G cluster_0 A This compound B cis-3-(Benzyloxymethyl)cyclobutanone A->B 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. Et₃N

Caption: Swern oxidation of the starting alcohol.

Materials:

Reagent/SolventM.W.Amount (1 mmol scale)Equivalents
This compound192.25192 mg1.0
Oxalyl chloride126.930.11 mL1.5
Dimethyl sulfoxide (DMSO)78.130.15 mL2.7
Triethylamine (Et₃N)101.190.56 mL4.0
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • Activator Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (5 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled solvent, add oxalyl chloride (0.11 mL, 1.5 equiv) dropwise via syringe. Subsequently, add a solution of dimethyl sulfoxide (0.15 mL, 2.7 equiv) in anhydrous dichloromethane (1 mL) dropwise over 5 minutes. Stir the resulting solution for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve this compound (192 mg, 1.0 equiv) in anhydrous dichloromethane (2 mL). Add this solution dropwise to the activated DMSO solution over 10 minutes, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture for 30 minutes at -78 °C.

  • Base Addition and Quenching: Add triethylamine (0.56 mL, 4.0 equiv) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Work-up: Add water (10 mL) to the reaction mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield cis-3-(Benzyloxymethyl)cyclobutanone.

Protocol 2: Mitsunobu Coupling of this compound with a Nucleobase (e.g., 6-Chloropurine)

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds, particularly in the synthesis of nucleoside analogues.[8][11] It couples a primary or secondary alcohol with a suitable nucleophile, such as a purine or pyrimidine, in the presence of a phosphine (typically triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon.

Reaction Scheme:

G cluster_0 A This compound + 6-Chloropurine B Coupled Product A->B PPh₃, DIAD, THF, 0 °C to RT

Caption: Mitsunobu coupling with a nucleobase.

Materials:

Reagent/SolventM.W.Amount (1 mmol scale)Equivalents
This compound192.25192 mg1.0
6-Chloropurine154.55170 mg1.1
Triphenylphosphine (PPh₃)262.29394 mg1.5
Diisopropyl azodicarboxylate (DIAD)202.210.30 mL1.5
Tetrahydrofuran (THF), anhydrous-10 mL-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (192 mg, 1.0 equiv), 6-chloropurine (170 mg, 1.1 equiv), and triphenylphosphine (394 mg, 1.5 equiv). Dissolve the solids in anhydrous tetrahydrofuran (10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (0.30 mL, 1.5 equiv) dropwise to the stirred solution. A white precipitate of triphenylphosphine oxide may form during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a minimal amount of dichloromethane and directly load it onto a silica gel column for purification.

  • Purification: Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired N-9 coupled product.

Protocol 3: Debenzylation via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a safe and effective method for the removal of benzyl protecting groups.[9] It avoids the use of high-pressure hydrogen gas by generating hydrogen in situ from a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.[9][13]

Reaction Scheme:

G cluster_0 A Protected Carbocyclic Nucleoside B Deprotected Nucleoside A->B Pd/C, HCO₂NH₄, MeOH, reflux

Caption: Deprotection via catalytic transfer hydrogenation.

Materials:

Reagent/SolventM.W.Amount (1 mmol scale)Equivalents
Benzyl-protected Nucleoside-1.0 mmol1.0
Palladium on Carbon (10% Pd/C)-~20% by weight-
Ammonium formate (HCO₂NH₄)63.06315 mg5.0
Methanol (MeOH)-15 mL-
Celite®---

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected nucleoside analogue (1.0 equiv) in methanol (15 mL). To this solution, add ammonium formate (315 mg, 5.0 equiv).

  • Catalyst Addition: Carefully add 10% palladium on carbon (approximately 20% of the substrate's weight) to the stirred solution.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 10 mL).

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography as needed.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical development. Its unique structural features enable the efficient synthesis of complex molecules, most notably carbocyclic nucleoside analogues with potential antiviral activity. The protocols detailed in this guide provide a practical framework for the key chemical transformations of this compound, empowering researchers and drug development professionals to leverage its full synthetic potential in the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Derivatives from cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif in medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling scaffold for the design of novel therapeutic agents. The conformational constraints imposed by the cyclobutane core can lead to improved binding affinity and selectivity for biological targets, while also offering opportunities to enhance pharmacokinetic properties such as metabolic stability.[1] cis-3-Benzyloxymethylcyclobutanol is a versatile and readily accessible starting material for the synthesis of a diverse array of cyclobutane derivatives, making it a key building block for drug discovery programs.[2] This application note provides detailed protocols for the synthesis of key derivatives from this compound, including oxidation to the corresponding ketone, esterification, etherification, and reductive amination of the derived ketone.

I. Oxidation of this compound to 3-(Benzyloxy)cyclobutan-1-one

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 3-(benzyloxy)cyclobutan-1-one, is a pivotal transformation. This ketone serves as a versatile intermediate for a range of subsequent derivatizations, most notably reductive amination to introduce nitrogen-containing functionalities. Several mild oxidation methods are suitable for this purpose, with the Swern and Dess-Martin periodinane (DMP) oxidations being prominent choices due to their high efficiency and tolerance of various functional groups.[3][4]

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to effect the oxidation.[3] This method is known for its mild conditions and high yields.

Experimental Workflow:

Swern_Oxidation start Start: Dissolve Oxalyl Chloride in DCM add_dmso Add DMSO in DCM @ -78 °C start->add_dmso Activation add_alcohol Add this compound in DCM @ -78 °C add_dmso->add_alcohol Formation of Alkoxysulfonium Salt add_tea Add Triethylamine @ -78 °C add_alcohol->add_tea Deprotonation warm Warm to RT add_tea->warm Elimination workup Aqueous Work-up warm->workup purify Purification: Column Chromatography workup->purify product Product: 3-(Benzyloxy)cyclobutan-1-one purify->product

Caption: Workflow for the Swern oxidation of this compound.

Step-by-Step Protocol:

  • To a stirred solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl sulfoxide (DMSO) (2.2 equiv.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the resulting mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction for 1 hour at -78 °C.

  • Add triethylamine (5.0 equiv.) dropwise to the mixture, and continue stirring for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the layers and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(benzyloxy)cyclobutan-1-one.

Table 1: Reagents and Conditions for Swern Oxidation

Reagent/ParameterMolar Ratio/ValuePurpose
This compound1.0 equiv.Starting Material
Oxalyl Chloride1.5 equiv.DMSO Activator
Dimethyl Sulfoxide (DMSO)2.2 equiv.Oxidant
Triethylamine5.0 equiv.Base
Dichloromethane (DCM)-Solvent
Temperature-78 °C to RTReaction Control
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation offers a convenient and metal-free alternative for the oxidation of alcohols.[4] It is known for its mildness, rapid reaction times, and straightforward work-up.[5]

Experimental Workflow:

DMP_Oxidation start Start: Dissolve Alcohol in DCM add_dmp Add Dess-Martin Periodinane @ RT start->add_dmp stir Stir at RT add_dmp->stir Oxidation quench Quench with Na2S2O3 and NaHCO3 stir->quench workup Aqueous Work-up quench->workup purify Purification: Column Chromatography workup->purify product Product: 3-(Benzyloxy)cyclobutan-1-one purify->product Esterification start Start: Dissolve Alcohol in Pyridine/DCM cool Cool to 0 °C start->cool add_acyl_chloride Add Acetyl Chloride dropwise @ 0 °C cool->add_acyl_chloride Acylation warm Warm to RT add_acyl_chloride->warm stir Stir at RT warm->stir workup Aqueous Work-up stir->workup purify Purification: Column Chromatography workup->purify product Product: 3-(Benzyloxymethyl)cyclobutyl acetate purify->product Etherification start Start: Dissolve Alcohol in THF add_base Add Sodium Hydride @ 0 °C start->add_base Deprotonation stir_rt Stir at RT add_base->stir_rt add_alkyl_halide Add Methyl Iodide @ 0 °C stir_rt->add_alkyl_halide warm_reflux Warm to RT and Reflux add_alkyl_halide->warm_reflux SN2 Reaction workup Aqueous Work-up warm_reflux->workup purify Purification: Column Chromatography workup->purify product Product: cis-1-(Benzyloxymethyl)-3-methoxycyclobutane purify->product Reductive_Amination start Start: Dissolve Ketone and Amine in DCE add_acid Add Acetic Acid (optional) start->add_acid Imine Formation add_reductant Add Sodium Triacetoxyborohydride add_acid->add_reductant stir Stir at RT add_reductant->stir Reduction workup Aqueous Work-up stir->workup purify Purification: Column Chromatography workup->purify product Product: N-Benzyl-3-(benzyloxymethyl)cyclobutanamine purify->product

References

Applikationshinweise und Protokolle: Derivatisierung der Hydroxylgruppe in 3-Benzylcyclobutanol für synthetische Anwendungen

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung der sekundären Hydroxylgruppe von 3-Benzylcyclobutanol, einem vielseitigen Baustein in der modernen organischen Synthese und medizinischen Chemie. Die einzigartigen strukturellen Eigenschaften des Cyclobutanrings, wie seine Starrheit und dreidimensionale Anordnung, machen Derivate von 3-Benzylcyclobutanol zu wertvollen Kandidaten für die Entwicklung neuer pharmazeutischer Wirkstoffe.[1][2] Die hier vorgestellten Protokolle konzentrieren sich auf drei grundlegende Transformationen der Hydroxylgruppe – Silylierung, Veresterung und Veretherung – und erläutern die zugrunde liegenden chemischen Prinzipien, die Auswahl der Reagenzien und die Optimierung der Reaktionsbedingungen.

Einleitung: Die strategische Bedeutung von 3-Benzylcyclobutanol-Derivaten

Der Cyclobutan-Ring ist in der Wirkstoffforschung ein zunehmend genutztes Strukturelement. Seine gespannte, nicht-planare Konformation bietet im Vergleich zu flexibleren alicyclischen oder aromatischen Systemen deutliche Vorteile.[1] Diese umfassen die Fähigkeit, die Konformation eines Moleküls zu beschränken, was zu einer verbesserten Selektivität und Potenz an biologischen Zielstrukturen führen kann.[3] Darüber hinaus kann die Einführung eines sp³-reichen Cyclobutan-Gerüsts die metabolische Stabilität und die pharmakokinetischen Eigenschaften eines Wirkstoffkandidaten positiv beeinflussen.[1][2]

3-Benzylcyclobutanol dient als idealer Ausgangspunkt für die Synthese einer Vielzahl von Wirkstoff-Analoga. Die Hydroxylgruppe ist ein reaktiver "Griff", der eine gezielte Funktionalisierung ermöglicht, während die Benzylgruppe als hydrophobes Element oder als Vorläufer für weitere Modifikationen dienen kann. Die Derivatisierung der Hydroxylgruppe ist oft ein entscheidender Schritt, um:

  • Die Reaktivität für nachfolgende Syntheseschritte zu maskieren (Schutzgruppenstrategie). [4][5][6]

  • Die Löslichkeit und andere physikochemische Eigenschaften zu modulieren.

  • Struktur-Wirkungs-Beziehungen (SAR) durch die Einführung verschiedener funktioneller Gruppen zu untersuchen.

  • Direkt pharmakologisch aktive Einheiten wie Ester oder Ether zu erzeugen, die als Prodrugs oder als bioaktive Liganden fungieren können.

Die folgende Abbildung zeigt den allgemeinen Arbeitsablauf zur Funktionalisierung von 3-Benzylcyclobutanol.

G cluster_0 Ausgangsmaterial cluster_1 Derivatisierungsstrategien cluster_2 Synthetische Anwendungen A 3-Benzylcyclobutanol B Silylierung (Schutzgruppe) A->B Reaktion an der OH-Gruppe C Veresterung (Ester-Analoga) A->C Reaktion an der OH-Gruppe D Veretherung (Ether-Analoga) A->D Reaktion an der OH-Gruppe E Weitere Transformationen B->E Entschützung F SAR-Studien C->F G Wirkstoff-Kandidaten C->G D->F D->G E->G

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von 3-Benzylcyclobutanol.

Silylierung: Schutz der Hydroxylgruppe

Die Umwandlung von Alkoholen in Silylether ist eine der gebräuchlichsten Schutzgruppenstrategien in der organischen Synthese.[4][5] Silylether sind in der Regel stabil gegenüber einer Vielzahl von nicht-sauren Reaktionsbedingungen, wie z.B. Grignard-Reaktionen, Organolithium-Reagenzien und vielen Oxidations- und Reduktionsmitteln.[4] Die Wahl des Silylchlorids bestimmt die Stabilität des Silylethers, die von der sterischen Hinderung am Siliziumatom abhängt. Für 3-Benzylcyclobutanol, einen sekundären Alkohol, ist tert-Butyldimethylsilylchlorid (TBSCl) eine ausgezeichnete Wahl, die ein gutes Gleichgewicht zwischen Stabilität und einfacher Abspaltbarkeit bietet.[7]

Protokoll 2.1: Synthese von tert-Butyldimethyl(3-benzylcyclobutoxy)silan

Mechanistische Begründung: Die Reaktion verläuft über einen SN2-artigen Mechanismus am Siliziumatom.[5] Imidazol agiert als Base, um den Alkohol zu deprotonieren und das reaktivere Alkoholat zu erzeugen. Gleichzeitig kann Imidazol als Nukleophil den Silylchlorid aktivieren und ein reaktives Silylimidazolium-Intermediat bilden, welches dann vom Alkohol angegriffen wird. Dimethylformamid (DMF) ist ein polares aprotisches Lösungsmittel, das die Reaktanten gut löst.

Reagenzien und Materialien:

  • 3-Benzylcyclobutanol

  • tert-Butyldimethylsilylchlorid (TBSCl)

  • Imidazol

  • Dimethylformamid (DMF), wasserfrei

  • Diethylether

  • Gesättigte wässrige Natriumhydrogencarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Argon- oder Stickstoff-Atmosphäre

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 3-Benzylcyclobutanol (1,0 Äquiv.) und Imidazol (2,2 Äquiv.) in wasserfreiem DMF in einem trockenen Rundkolben unter einer inerten Atmosphäre (Argon oder Stickstoff).

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie tert-Butyldimethylsilylchlorid (TBSCl, 1,1 Äquiv.) portionsweise zur gerührten Lösung hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 10-20 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.[8]

  • Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit Diethylether und waschen sie nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum am Rotationsverdampfer.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine tert-Butyldimethyl(3-benzylcyclobutoxy)silan zu erhalten.

ParameterBedingung/WertQuelle
Reagenzien-VerhältnisAlkohol:TBSCl:Imidazol = 1:1.1:2.2[8]
LösungsmittelDMF, wasserfrei[9]
Temperatur0 °C bis Raumtemperatur[8]
Reaktionszeit10 - 20 Stunden[8]
Typische Ausbeute> 90%-

Tabelle 1: Zusammenfassung der Reaktionsparameter für die TBS-Schützung.

Veresterung: Synthese von bioaktiven Estern und Prodrug-Kandidaten

Die Veresterung ist eine fundamentale Reaktion zur Derivatisierung von Alkoholen.[10][11] Ester von Wirkstoffen werden häufig als Prodrugs eingesetzt, um die Bioverfügbarkeit zu verbessern. Im Kontext der SAR-Studien ermöglicht die Einführung verschiedener Estergruppen die Untersuchung der Auswirkungen von sterischen und elektronischen Eigenschaften auf die biologische Aktivität. Die Steglich-Veresterung, die Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator verwendet, ist eine milde und effiziente Methode, die sich besonders für sterisch gehinderte Alkohole wie 3-Benzylcyclobutanol eignet.

Protokoll 3.1: Steglich-Veresterung von 3-Benzylcyclobutanol mit Benzoesäure

Mechanistische Begründung: DCC aktiviert die Carboxylgruppe der Benzoesäure, um ein hochreaktives O-Acylisoharnstoff-Intermediat zu bilden. DMAP, ein hoch-nukleophiler Katalysator, reagiert mit diesem Intermediat zu einem noch reaktiveren N-Acylpyridiniumsalz. Dieses wird anschließend vom 3-Benzylcyclobutanol nukleophil angegriffen, um den gewünschten Ester zu bilden. Der als Nebenprodukt entstehende Dicyclohexylharnstoff (DCU) ist in den meisten organischen Lösungsmitteln schwerlöslich und kann leicht durch Filtration entfernt werden.

Reagenzien und Materialien:

  • 3-Benzylcyclobutanol

  • Benzoesäure

  • N,N'-Dicyclohexylcarbodiimid (DCC)

  • 4-(Dimethylamino)pyridin (DMAP)

  • Dichlormethan (DCM), wasserfrei

  • Rundkolben, Magnetrührer, Argon- oder Stickstoff-Atmosphäre

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 3-Benzylcyclobutanol (1,0 Äquiv.), Benzoesäure (1,2 Äquiv.) und eine katalytische Menge DMAP (0,1 Äquiv.) in wasserfreiem DCM unter einer inerten Atmosphäre.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie eine Lösung von DCC (1,2 Äquiv.) in wasserfreiem DCM langsam zur Reaktionsmischung hinzu. Ein weißer Niederschlag (DCU) wird sich bilden.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-18 Stunden.

  • Filtrieren Sie den Dicyclohexylharnstoff-Niederschlag ab und waschen Sie ihn mit einer kleinen Menge kaltem DCM.

  • Waschen Sie das Filtrat mit 1 M Salzsäure (HCl), gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um den reinen 3-Benzylcyclobutylbenzoat-Ester zu erhalten.

G A 3-Benzylcyclobutanol + Benzoesäure B DCC, DMAP in DCM, 0°C -> RT A->B C Reaktionsmischung + DCU-Niederschlag B->C D Filtration C->D E Filtrat (Produkt in DCM) D->E Produktlösung F Wässrige Aufarbeitung (HCl, NaHCO₃, Sole) E->F G Trocknung & Einengen F->G H Säulenchromatographie G->H I Reiner Ester H->I

Abbildung 2: Experimenteller Arbeitsablauf für die Steglich-Veresterung.

Veretherung: Synthese stabiler Ether-Analoga

Etherbindungen sind im Allgemeinen chemisch sehr stabil und metabolisch robust, was sie zu attraktiven Linkern in Wirkstoffmolekülen macht. Die Williamson-Ethersynthese ist die klassische Methode zur Herstellung von Ethern. Sie involviert die Reaktion eines Alkoholats mit einem Alkylhalogenid.[12] Für einen sekundären Alkohol wie 3-Benzylcyclobutanol ist es entscheidend, eine starke, nicht-nukleophile Base zu verwenden, um das Alkoholat zu erzeugen und Eliminierungsreaktionen zu minimieren. Natriumhydrid (NaH) ist hierfür eine gängige Wahl.

Protokoll 4.1: Williamson-Ethersynthese zur Herstellung von 3-Benzyl-1-methoxycyclobutan

Mechanistische Begründung: Natriumhydrid, eine starke Base, deprotoniert die Hydroxylgruppe von 3-Benzylcyclobutanol irreversibel zum entsprechenden Natriumalkoholat. Dieses hoch-nukleophile Alkoholat greift dann in einer SN2-Reaktion das Methyliodid an, wobei das Iodid als Abgangsgruppe fungiert und der Methylether gebildet wird. Die Verwendung eines polaren aprotischen Lösungsmittels wie Tetrahydrofuran (THF) begünstigt die SN2-Reaktion.

Reagenzien und Materialien:

  • 3-Benzylcyclobutanol

  • Natriumhydrid (NaH, 60% Dispersion in Mineralöl)

  • Methyliodid (CH₃I)

  • Tetrahydrofuran (THF), wasserfrei

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Diethylether

  • Rundkolben, Magnetrührer, Argon- oder Stickstoff-Atmosphäre

Schritt-für-Schritt-Anleitung:

  • Waschen Sie die benötigte Menge Natriumhydrid (1,5 Äquiv.) mit wasserfreiem Hexan, um das Mineralöl zu entfernen, und trocknen Sie es vorsichtig unter einem Inertgasstrom.

  • Suspendieren Sie das gewaschene NaH in wasserfreiem THF in einem trockenen Rundkolben unter einer inerten Atmosphäre und kühlen Sie auf 0 °C.

  • Fügen Sie eine Lösung von 3-Benzylcyclobutanol (1,0 Äquiv.) in wasserfreiem THF tropfenweise zur NaH-Suspension hinzu. Wasserstoffgas wird entwickelt. Rühren Sie die Mischung für 30-60 Minuten bei 0 °C.

  • Fügen Sie Methyliodid (1,5 Äquiv.) langsam zur Alkoholat-Lösung bei 0 °C hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Kühlen Sie die Reaktion wieder auf 0 °C und löschen Sie überschüssiges NaH vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung.

  • Extrahieren Sie die wässrige Phase mehrmals mit Diethylether.

  • Kombinieren Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um den reinen 3-Benzyl-1-methoxycyclobutan-Ether zu erhalten.

ParameterBedingung/WertQuelle
BaseNatriumhydrid (NaH)[12]
ElektrophilMethyliodid (CH₃I)-
LösungsmittelTHF, wasserfrei[7]
Temperatur0 °C bis Raumtemperatur-
Typische AusbeuteModerat bis hoch, abhängig von der Substratsterik-

Tabelle 2: Zusammenfassung der Reaktionsparameter für die Williamson-Ethersynthese.

Schlussfolgerung

Die Derivatisierung der Hydroxylgruppe von 3-Benzylcyclobutanol eröffnet vielfältige Möglichkeiten für die Synthese neuer Moleküle mit potenzieller pharmazeutischer Anwendung. Die in diesem Dokument beschriebenen Protokolle für die Silylierung, Veresterung und Veretherung bieten robuste und reproduzierbare Methoden für Forscher in der organischen Synthese und der medizinischen Chemie. Die sorgfältige Auswahl der Derivatisierungsstrategie und der Reaktionsbedingungen ist entscheidend für den Erfolg nachfolgender Syntheseschritte und für die gezielte Modulation der biologischen und physikochemischen Eigenschaften der Zielmoleküle. Die hier bereitgestellten Anleitungen sollen als solide Grundlage für die Exploration des reichen chemischen Potenzials von 3-Benzylcyclobutanol und seinen Derivaten dienen.

Referenzen

References

Application Notes & Protocols: Chiral Synthesis and Resolution of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and chiral resolution of cis-3-Benzyloxymethylcyclobutanol, a valuable building block in modern medicinal chemistry and organic synthesis.[1][2] The rigid, puckered conformation of the cyclobutane ring offers unique structural advantages in drug design, potentially improving potency, selectivity, and pharmacokinetic profiles.[3][4] This document provides two primary methodologies for obtaining enantiomerically pure this compound: enzymatic kinetic resolution and classical diastereomeric salt formation. Each protocol is presented with detailed, step-by-step instructions, alongside the scientific rationale for key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile chiral intermediate into their synthetic programs.

Introduction: The Significance of Chiral Cyclobutanes in Drug Discovery

Small ring systems are foundational scaffolds in the synthesis of pharmacologically active compounds.[5] Among these, the cyclobutane motif has gained increasing attention for its unique stereochemical properties.[3] Unlike more flexible cycloalkanes, the cyclobutane ring possesses a rigid, puckered conformation which can be exploited to orient substituents in well-defined spatial arrangements. This conformational restriction can be advantageous for optimizing ligand-receptor interactions, thereby enhancing drug potency and selectivity.[3] Indeed, several marketed drugs, such as the chemotherapy agent Carboplatin and the hepatitis C virus protease inhibitor Boceprevir, feature a cyclobutane core.

This compound, in its enantiomerically pure forms, serves as a key intermediate in the synthesis of a variety of complex molecules, including nucleoside analogues and PROTAC linkers.[6][7] The presence of both a hydroxyl and a benzyloxymethyl group provides two distinct points for further functionalization, making it a highly versatile synthetic precursor.[1][8] The primary challenge lies in the efficient and scalable production of the individual enantiomers, which this guide aims to address.

Synthesis of Racemic this compound

The synthesis of the racemic precursor is a crucial first step. A common and effective strategy involves the [2+2] cycloaddition of a ketene to an appropriate alkene, followed by reduction of the resulting cyclobutanone.[9] While various synthetic routes exist, the following protocol is adapted from established methodologies for related cyclobutane structures and is designed for robustness and scalability.[6]

Overall Synthetic Strategy

The synthesis commences with the cycloaddition of dichloroketene to allyl benzyl ether to form a dichlorocyclobutanone intermediate. This is followed by a reductive dehalogenation and subsequent stereoselective reduction of the ketone to yield the target cis-cyclobutanol.

Synthesis_Workflow A Allyl Benzyl Ether + Dichloroketene B [2+2] Cycloaddition A->B Triethylamine, Hexane C 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone B->C D Reductive Dehalogenation C->D Zinc, Acetic Acid E 3-(Benzyloxymethyl)cyclobutanone D->E F Stereoselective Reduction E->F L-Selectride® G rac-cis-3-Benzyloxymethylcyclobutanol F->G

Caption: Synthetic workflow for racemic this compound.

Experimental Protocol

Part A: Synthesis of 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone

  • To a stirred solution of allyl benzyl ether (1.0 eq) in hexane at 0 °C, add triethylamine (2.0 eq).

  • Slowly add a solution of dichloroacetyl chloride (1.5 eq) in hexane dropwise over 1 hour, maintaining the temperature below 5 °C. The in situ generation of dichloroketene will be apparent by the formation of triethylamine hydrochloride precipitate.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with hexane.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the dichlorocyclobutanone.

Part B: Synthesis of 3-(Benzyloxymethyl)cyclobutanone

  • To a stirred suspension of activated zinc dust (5.0 eq) in acetic acid, add the dichlorocyclobutanone (1.0 eq) from Part A.

  • Heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove excess zinc.

  • Dilute the filtrate with water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclobutanone, which can be purified by chromatography.

Part C: Synthesis of rac-cis-3-Benzyloxymethylcyclobutanol

  • Dissolve the cyclobutanone (1.0 eq) from Part B in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise. The use of a sterically hindered reducing agent like L-Selectride® favors the formation of the cis-isomer by attacking the carbonyl from the less hindered face.[10]

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of water, followed by 3M sodium hydroxide solution and 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to obtain racemic this compound.

Chiral Resolution Strategies

With the racemic mixture in hand, the next critical step is the separation of the enantiomers. We present two robust methods: enzymatic kinetic resolution and classical resolution via diastereomeric salt formation.

Method 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and widely used technique for the separation of enantiomers.[9] This method relies on the stereoselectivity of an enzyme, typically a lipase, to acylate one enantiomer of a racemic alcohol at a much faster rate than the other.[11][12] This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Enzymatic_Resolution A rac-cis-3-Benzyloxymethylcyclobutanol B Enzymatic Acylation A->B Lipase (e.g., Novozym 435®), Vinyl Acetate C Mixture: (R)-Acetate + (S)-Alcohol B->C D Chromatographic Separation C->D E (R)-cis-3-Benzyloxymethylcyclobutyl Acetate D->E More Lipophilic F (S)-cis-3-Benzyloxymethylcyclobutanol D->F Less Lipophilic G Hydrolysis E->G K2CO3, MeOH H (R)-cis-3-Benzyloxymethylcyclobutanol G->H

Caption: Workflow for enzymatic kinetic resolution.

3.1.1. Protocol for Enzymatic Kinetic Resolution

  • To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., toluene or THF), add vinyl acetate (0.6 eq) as the acyl donor.

  • Add an immobilized lipase, such as Novozym 435® (Candida antarctica lipase B), to the mixture (typically 10-20% by weight of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress carefully by chiral HPLC or GC to determine the enantiomeric excess (ee) of both the remaining alcohol and the formed ester. The reaction should be stopped at or near 50% conversion to maximize the ee of both components.[9]

  • Once the desired conversion is reached, filter off the enzyme (which can often be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the acetylated product by column chromatography on silica gel. The ester will be more nonpolar than the alcohol.

  • The enantiomerically enriched acetate can be hydrolyzed back to the alcohol by treatment with a mild base, such as potassium carbonate in methanol, to provide the other enantiomer of the target alcohol.

3.1.2. Quantitative Data Summary

ParameterValue/ConditionRationale
EnzymeNovozym 435®Commercially available, robust, and widely used for kinetic resolutions.[11]
Acyl DonorVinyl AcetateThe enol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[11]
SolventToluene / THFAprotic solvents that do not interfere with the enzymatic reaction.
Temperature30-40 °COptimal range for many lipases to ensure good activity and stability.
Target Conversion~50%Theoretical point of maximum enantiomeric excess for both substrate and product.
Method 2: Classical Resolution via Diastereomeric Salts

This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.[13] For alcohols, this typically requires derivatization to a carboxylic acid (e.g., via a hemisuccinate ester) which can then form a salt with a chiral amine.

3.2.1. Protocol for Classical Resolution

Part A: Preparation of the Hemisuccinate Ester

  • Dissolve racemic this compound (1.0 eq) in pyridine.

  • Add succinic anhydride (1.2 eq) and a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Heat the mixture to 50 °C and stir for 12 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with 1M HCl to remove pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic hemisuccinate ester.

Part B: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic hemisuccinate ester (1.0 eq) in a suitable solvent (e.g., ethyl acetate or acetone).

  • Add a solution of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5 eq), in the same solvent.

  • Allow the mixture to stand at room temperature. The salt of one diastereomer should preferentially crystallize. If no crystals form, cooling or slow evaporation of the solvent may be necessary.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the crystallized salt can be assessed by liberating the acid (see Part C) and analyzing by chiral HPLC. Recrystallization may be required to improve purity.

Part C: Liberation of the Enantiopure Alcohol

  • Suspend the diastereomerically pure salt in diethyl ether and add 1M HCl.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched hemisuccinate.

  • Cleave the ester by dissolving it in THF/water and adding lithium hydroxide (LiOH). Stir until the reaction is complete (monitored by TLC).

  • Acidify the mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield the enantiopure this compound.

Conclusion

This guide provides detailed and actionable protocols for the synthesis and chiral resolution of this compound. The choice between enzymatic kinetic resolution and classical resolution will depend on factors such as scale, available equipment, and the desired enantiomer. Enzymatic methods are often preferred for their mild conditions and high selectivity, while classical resolution can be effective for large-scale separations. By following these protocols, researchers can reliably access this valuable chiral building block for applications in drug discovery and complex molecule synthesis.

References

Reaction conditions for coupling cis-3-Benzyloxymethylcyclobutanol with other reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Cyclobutane Building Block

In the landscape of modern drug discovery and materials science, the demand for structurally unique and functionally versatile building blocks is insatiable. cis-3-Benzyloxymethylcyclobutanol has emerged as a molecule of significant interest, particularly in the burgeoning field of targeted protein degradation. Its utility as a rigid and stereochemically defined linker component in Proteolysis Targeting Chimeras (PROTACs) underscores its value to researchers in pharmaceutical and medicinal chemistry.[1][2] PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest, and the linker connecting the target protein binder to the E3 ligase ligand is a critical determinant of their efficacy.[2]

The cyclobutane core of this compound offers a greater three-dimensional character compared to more traditional, flexible alkyl or PEG linkers, which can be advantageous in optimizing the ternary complex formation between the target protein and the E3 ligase. The cis stereochemistry of the substituents on the cyclobutane ring provides a defined spatial arrangement for the appended ligands. The primary alcohol functionality serves as a versatile handle for a variety of coupling reactions, allowing for the covalent attachment of diverse chemical entities. The benzyloxymethyl group, while enhancing solubility and stability, can also be deprotected to reveal a primary alcohol for further functionalization, adding another layer of synthetic utility.

These application notes provide a detailed guide to the key coupling reactions of this compound, offering field-proven insights and step-by-step protocols for its effective incorporation into more complex molecular architectures.

Core Coupling Strategies and Mechanistic Considerations

The primary alcohol of this compound is amenable to a range of classical and modern coupling reactions. The choice of reaction is dictated by the desired bond to be formed (C-O, C-N, or C-C) and the nature of the coupling partner. The following sections will detail the most pertinent of these transformations.

O-Alkylation and O-Arylation: Forging Ether Linkages

The formation of an ether bond from the hydroxyl group of this compound is a fundamental transformation for introducing alkyl or aryl substituents.

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically employed to ensure complete deprotonation of the alcohol without competing side reactions.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal as they solvate the cation of the base and do not interfere with the nucleophilic attack of the alkoxide.

  • Alkyl Halide: Primary alkyl halides are the preferred electrophiles to minimize competing elimination reactions.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis Start Start: This compound + NaH in anhydrous THF Deprotonation Deprotonation: Formation of Sodium Alkoxide (0 °C to rt) Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack: Addition of Alkyl Halide (R-X) (rt to reflux) Deprotonation->Nucleophilic_Attack Workup Aqueous Workup: Quench with water, extract with organic solvent Nucleophilic_Attack->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: cis-1-(Alkyloxymethyl)-3- (benzyloxymethyl)cyclobutane Purification->Product

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: General Procedure for Williamson Ether Synthesis

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add the desired alkyl halide (1.1 equiv.) neat or as a solution in THF.

  • Stir the reaction at room temperature or heat to reflux until the reaction is complete as monitored by TLC.

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

The Mitsunobu reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds with inversion of stereochemistry at the alcohol carbon.[3][4] For a primary alcohol like this compound, stereoinversion is not a factor, but the reaction offers mild conditions for coupling with a wide range of nucleophiles, including phenols (for aryl ethers) and carboxylic acids (for esters).[3][4]

Causality Behind Experimental Choices:

  • Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and the azodicarboxylate form a key intermediate that activates the alcohol.

  • Nucleophile: The nucleophile should have a pKa of less than 15 to ensure it can be deprotonated by the reaction intermediate.[4]

  • Solvent: Anhydrous THF is a common solvent for Mitsunobu reactions.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction Start Start: This compound + Nucleophile (Nu-H) + PPh₃ in anhydrous THF Activation Activation: Slow addition of DEAD/DIAD at 0 °C Start->Activation Reaction Reaction: Stir at rt Activation->Reaction Workup Workup: Concentrate and purify Reaction->Workup Product Product: Coupled Product (cis-isomer) Workup->Product

Caption: Workflow for the Mitsunobu Reaction.

Protocol 2: General Procedure for Mitsunobu Reaction with a Phenol or Carboxylic Acid

  • To a stirred solution of this compound (1.0 equiv.), the phenolic or carboxylic acid nucleophile (1.1 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous THF (0.1 M) under an inert atmosphere at 0 °C, add DEAD or DIAD (1.2 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired ether or ester. The byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, are typically less polar than the desired product.

ReactionReagentsSolventTemperatureTypical YieldReference
Williamson Ether SynthesisNaH, Alkyl HalideTHF or DMF0 °C to reflux70-90%N/A
Mitsunobu ReactionPPh₃, DEAD/DIAD, Nu-HTHF0 °C to rt60-85%[3][4]
Esterification: Accessing Ester Derivatives

Esterification is a fundamental reaction for modifying the hydroxyl group of this compound. Besides the Mitsunobu reaction described above, classical esterification methods are also highly effective.

Fischer esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and is typically driven to completion by using an excess of one of the reactants or by removing water as it is formed.[5]

Causality Behind Experimental Choices:

  • Catalyst: A strong protic acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

  • Reaction Conditions: The reaction is often run in the alcohol as the solvent if it is a liquid and inexpensive. Alternatively, an inert solvent like toluene can be used with a Dean-Stark apparatus to remove water azeotropically.

Protocol 3: General Procedure for Fischer Esterification

  • Combine this compound (1.0 equiv.), the carboxylic acid (1.5-3.0 equiv.), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) in an appropriate solvent (e.g., toluene).

  • Heat the mixture to reflux, using a Dean-Stark trap to remove water if necessary.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

A more reactive approach to esterification involves the use of an acid chloride or anhydride in the presence of a base. This method is generally faster and not reversible.

Causality Behind Experimental Choices:

  • Acylating Agent: Acid chlorides and anhydrides are highly electrophilic and react readily with alcohols.

  • Base: A non-nucleophilic base such as triethylamine (Et₃N) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.

Protocol 4: General Procedure for Acylation with an Acid Chloride

  • To a stirred solution of this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or THF at 0 °C, add the acid chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete by TLC analysis.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReactionReagentsSolventTemperatureTypical YieldReference
Fischer EsterificationCarboxylic Acid, H₂SO₄ (cat.)TolueneReflux60-80%[5]
AcylationAcid Chloride, Et₃NDCM0 °C to rt85-95%N/A
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7] While typically used for the coupling of amines with aryl halides, variations of this reaction can be applied to the formation of C-N bonds involving alkyl alcohols, often after conversion of the alcohol to a suitable leaving group (e.g., a tosylate or mesylate). A more direct approach, though less common for primary alcohols, would be a Buchwald-Hartwig type C-O amination. For the purpose of this guide, we will focus on the more established two-step sequence.

Causality Behind Experimental Choices:

  • Activation of the Alcohol: The hydroxyl group is a poor leaving group and must be converted to a better one, such as a tosylate (-OTs) or mesylate (-OMs), by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.

  • Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd₂(dba)₃, is essential for the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.

Experimental Workflow: Two-Step Amination via Buchwald-Hartwig Coupling

Buchwald_Hartwig_Amination Start Start: This compound Activation Activation: TsCl or MsCl, Pyridine Start->Activation Intermediate Intermediate: Cyclobutylmethyl Tosylate/Mesylate Activation->Intermediate Coupling Buchwald-Hartwig Coupling: Amine (R₂NH), Pd catalyst, Ligand, Base in Toluene Intermediate->Coupling Workup Workup and Purification Coupling->Workup Product Product: Coupled Amine Workup->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 5: Two-Step Procedure for Buchwald-Hartwig Amination

Step 1: Tosylation of this compound

  • To a solution of this compound (1.0 equiv.) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.2 equiv.).

  • Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylate, which can often be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination

  • To a reaction vessel, add the crude tosylate (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene (0.1 M) and heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired amine.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond.[8][9] Similar to the Buchwald-Hartwig amination, direct coupling with the alcohol is not feasible. The alcohol must first be converted to a suitable electrophile, such as a tosylate, mesylate, or halide.

Causality Behind Experimental Choices:

  • Electrophile Preparation: Conversion of the alcohol to a tosylate (as in Protocol 5, Step 1) or a bromide (e.g., using PBr₃ or CBr₄/PPh₃) is necessary.

  • Organoboron Reagent: A wide variety of aryl, heteroaryl, or vinyl boronic acids or their esters can be used.

  • Catalyst System: A palladium(0) catalyst and a suitable ligand are required.

  • Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is typically used to activate the organoboron species for transmetalation.[8]

Protocol 6: General Procedure for Suzuki-Miyaura Coupling

  • Prepare the tosylate or bromide of this compound as described previously.

  • To a reaction vessel, add the tosylate/bromide (1.0 equiv.), the boronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir until the reaction is complete.

  • Cool to room temperature, separate the layers, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

ReactionKey ReagentsSolventTemperatureTypical YieldReference
Buchwald-Hartwig AminationPd₂(dba)₃, XPhos, NaOtBuToluene80-110 °C60-85%[6][7]
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, Boronic AcidToluene/H₂O80-100 °C70-90%[8][9]

Conclusion

This compound is a valuable and versatile building block with a well-defined stereochemistry and a readily functionalizable hydroxyl group. The protocols outlined in these application notes provide a solid foundation for its incorporation into a wide range of molecules through robust and reliable coupling reactions. A thorough understanding of the underlying mechanisms and the rationale for the choice of reagents and conditions will enable researchers to effectively utilize this important synthetic intermediate in their drug discovery and materials science endeavors.

References

The Strategic Application of cis-3-Benzyloxymethylcyclobutanol in the Synthesis of Bioactive Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of a Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced biological activity and improved pharmacokinetic profiles is relentless. Carbocyclic nucleosides, in which the furanose sugar moiety of natural nucleosides is replaced by a carbocyclic ring, represent a clinically significant class of antiviral and anticancer agents.[1] This structural modification imparts crucial metabolic stability by eliminating the labile glycosidic bond, thus resisting enzymatic degradation.[1]

Within this class, the cyclobutane ring offers a unique, conformationally constrained scaffold that can orient appended pharmacophoric groups in a precise three-dimensional arrangement. cis-3-Benzyloxymethylcyclobutanol has emerged as a particularly valuable and versatile building block for the synthesis of these bioactive compounds.[2][3][4] Its pre-defined cis stereochemistry, coupled with the presence of a primary alcohol shielded by a readily cleavable benzyl protecting group, provides a strategic starting point for the elaboration into complex nucleoside analogues. The benzyloxymethyl group not only enhances solubility and stability but also serves as a masked hydroxymethyl group, which is a key structural feature in many biologically active nucleosides.[1][3]

This comprehensive guide provides an in-depth exploration of the utility of this compound, detailing the core synthetic transformations and providing robust protocols for its application in the synthesis of carbocyclic nucleoside analogues.

Core Synthetic Strategy: A Modular Approach

The overarching strategy for leveraging this compound in the synthesis of carbocyclic nucleosides follows a logical and modular workflow. This approach allows for the divergent synthesis of various nucleoside analogues from a common intermediate. The key stages involve the activation of the cyclobutane core, coupling with a heterocyclic base, and final deprotection to unveil the target bioactive molecule.

G A This compound (Starting Material) B Oxidation (e.g., PCC, Swern) A->B Step 1a D Activation of Hydroxyl (e.g., as Triflate) A->D Step 1b C 3-Benzyloxymethylcyclobutanone (Key Intermediate) B->C E Coupling with Nucleobase (e.g., Vorbrüggen, Mitsunobu) C->E Step 2 D->E F Protected Carbocyclic Nucleoside E->F G Deprotection (e.g., Hydrogenolysis) F->G Step 3 H Final Bioactive Carbocyclic Nucleoside G->H

Caption: General workflow for synthesizing carbocyclic nucleosides.

Application Protocol 1: Synthesis of a Carbocyclic Pyrimidine Nucleoside Analogue

This section details a representative protocol for the synthesis of a carbocyclic pyrimidine nucleoside analogue, commencing with the oxidation of this compound to the corresponding cyclobutanone. This ketone serves as a versatile electrophile for the subsequent coupling reaction.

Part 1: Oxidation of this compound to 3-Benzyloxymethylcyclobutanone

The oxidation of the secondary alcohol on the cyclobutane ring to a ketone is a critical first step. This transformation converts the nucleophilic hydroxyl group into an electrophilic carbonyl, setting the stage for the introduction of the nucleobase. While various oxidation methods exist, the use of Pyridinium chlorochromate (PCC) is a common and effective choice for this transformation.

Rationale: PCC is a relatively mild oxidizing agent that can efficiently convert secondary alcohols to ketones without significant over-oxidation or side reactions, which is particularly important when dealing with strained ring systems like cyclobutanes.

Experimental Protocol:

  • Preparation: To a stirred solution of this compound (1.0 g, 5.2 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask, add powdered molecular sieves (4Å, 2.5 g).

  • Addition of Oxidant: Add Pyridinium chlorochromate (PCC) (1.68 g, 7.8 mmol) in one portion. The mixture will turn dark brown.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica gel. Wash the silica pad thoroughly with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield 3-Benzyloxymethylcyclobutanone as a colorless oil.

Parameter Value
Starting MaterialThis compound
Key ReagentPyridinium chlorochromate (PCC)
SolventDichloromethane (DCM)
Typical Yield85-95%
Purity (post-chromatography)>98%
Part 2: Vorbrüggen Coupling of 3-Benzyloxymethylcyclobutanone with a Silylated Pyrimidine

The Vorbrüggen coupling is a powerful method for N-glycosylation, which can be adapted for the synthesis of carbocyclic nucleosides. The reaction involves the coupling of a silylated nucleobase with an electrophilic carbocyclic precursor, catalyzed by a Lewis acid. In this case, we will first need to convert the ketone into a more reactive species, such as an enol triflate.

Rationale: The conversion of the ketone to its enol triflate generates a highly reactive electrophilic center at the C1 position of the cyclobutane ring, facilitating the subsequent nucleophilic attack by the silylated pyrimidine base.[5]

G A 3-Benzyloxymethyl- cyclobutanone C 2. Enol Triflate Formation (LDA, Tf2NPh) A->C B 1. Silylation of Nucleobase (e.g., Thymine with HMDS) D Silylated Thymine B->D E Cyclobut-1-enyl triflate C->E F Vorbrüggen Coupling (Lewis Acid Catalyst, e.g., TMSOTf) D->F E->F G Protected Carbocyclic Thymidine Analogue F->G H Stereoselective Reduction (e.g., NaBH4) G->H I Protected cis/trans Alcohol Mixture H->I

Caption: Workflow for Vorbrüggen coupling and subsequent reduction.

Experimental Protocol:

  • Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere (Argon), suspend thymine (1.2 equivalents) in hexamethyldisilazane (HMDS). Add a catalytic amount of ammonium sulfate and reflux the mixture until the solution becomes clear (typically 2-4 hours). Remove the excess HMDS under vacuum to obtain the persilylated thymine as a solid, which is used directly in the next step.

  • Enol Triflate Formation: To a solution of 3-Benzyloxymethylcyclobutanone (1.0 equivalent) in anhydrous THF at -78 °C, add a solution of Lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir for 30 minutes, then add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equivalents) in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Coupling: To the freshly prepared enol triflate solution, add the silylated thymine (1.2 equivalents) followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equivalents) at 0 °C. Stir the reaction at room temperature overnight.

  • Work-up and Reduction: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude coupled product (a cyclobutenyl derivative) is then dissolved in methanol and treated with sodium borohydride (NaBH₄) at 0 °C to reduce the double bond and yield the protected carbocyclic nucleoside as a mixture of stereoisomers.[1][5]

  • Purification: The product is purified by flash column chromatography to separate the desired stereoisomer.

Part 3: Deprotection to Yield the Final Carbocyclic Nucleoside

The final step is the removal of the benzyl protecting group to unmask the hydroxymethyl functionality. Catalytic hydrogenation is the most common and efficient method for this transformation.

Rationale: Hydrogenolysis with a palladium catalyst is a clean and high-yielding method for cleaving benzyl ethers without affecting other functional groups in the molecule, such as the pyrimidine ring or the newly formed alcohol.[2]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified, protected carbocyclic nucleoside (1.0 equivalent) in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final deprotected carbocyclic nucleoside. Further purification by recrystallization or chromatography may be necessary.

Parameter Value
Protected Nucleoside1-[cis-3-(Benzyloxymethyl)cyclobutyl]thymine derivative
Key ReagentH₂, Palladium on Carbon (Pd/C)
SolventMethanol
Typical Yield>95%
Final Product1-[cis-3-(Hydroxymethyl)cyclobutyl]thymine derivative

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Chromatographic Analysis: TLC should be used at each stage to monitor reaction progress, identify the formation of new products, and assess the purity of the isolated materials. The distinct polarity changes between the starting alcohol, the intermediate ketone, the coupled product, and the final deprotected nucleoside allow for clear differentiation.

  • Spectroscopic Confirmation: The structure of all intermediates and the final product must be unequivocally confirmed by spectroscopic methods.

    • ¹H and ¹³C NMR: Will confirm the presence and connectivity of all protons and carbons, and can be used to assign the stereochemistry of the final product through analysis of coupling constants and NOE experiments.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compounds at each stage.

    • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the alcohol O-H stretch and the appearance of the ketone C=O stretch during the oxidation step.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique structural features provide a robust and versatile platform for the construction of complex and biologically relevant carbocyclic nucleosides. The synthetic pathways detailed in this guide, centered around the key transformations of oxidation, coupling, and deprotection, offer a reliable and adaptable framework for researchers and drug development professionals. By leveraging this valuable building block, the scientific community can continue to explore novel chemical space in the quest for new and more effective therapeutic agents.

References

Application Notes and Protocols for the Scalable Synthesis of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional geometry that can impart favorable pharmacological properties to drug candidates, including enhanced potency, selectivity, and improved metabolic stability.[1] cis-3-Benzyloxymethylcyclobutanol is a key building block in this arena, serving as a versatile precursor for the synthesis of a wide range of complex molecules, particularly carbocyclic nucleoside analogues with potential antiviral and anticancer activities.[2][3][4][5] Its 1,3-disubstituted pattern allows for the precise spatial orientation of functional groups, a critical feature in rational drug design.

This document provides a comprehensive guide to the scalable synthesis of this compound, suitable for industrial applications. The protocols detailed herein are designed to be robust, cost-effective, and prioritize the stereoselective formation of the desired cis isomer.

Synthetic Strategy: A Two-Stage Approach to High-Purity this compound

The industrial-scale synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 3-(benzyloxy)-1-cyclobutanone. The second, and most critical stage, is the stereoselective reduction of this ketone to yield the target cis-alcohol.

Stage 1: Synthesis of 3-(Benzyloxy)-1-cyclobutanone

A robust and scalable method for the synthesis of 3-(benzyloxy)-1-cyclobutanone has been adapted from established patent literature.[6][7] This multi-step process begins with readily available starting materials and proceeds through a series of reliable transformations to afford the cyclobutanone intermediate in high yield and purity.

Stage 2: Stereoselective Reduction to this compound

The stereochemical outcome of the reduction of the 3-(benzyloxy)-1-cyclobutanone is paramount. The desired cis isomer is obtained through a hydride reduction, where the hydride attacks the carbonyl carbon from the face opposite to the bulky benzyloxymethyl group. This facial selectivity is governed by steric hindrance, leading to the preferential formation of the thermodynamically more stable cis product.

Recent studies have demonstrated that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, often with selectivities exceeding 90%.[5][8] The use of sodium borohydride (NaBH₄) in a suitable alcoholic solvent provides an excellent balance of reactivity, selectivity, and cost-effectiveness for large-scale production.

Visualizing the Workflow

Synthetic_Workflow Starting_Materials Halomethyl Benzene & Ethylene Glycol Intermediate_Synthesis Multi-step Synthesis of 3-(Benzyloxy)-1-cyclobutanone Starting_Materials->Intermediate_Synthesis Stage 1 Stereoselective_Reduction Stereoselective Reduction with NaBH4 Intermediate_Synthesis->Stereoselective_Reduction Stage 2 Purification Purification by Column Chromatography Stereoselective_Reduction->Purification Final_Product This compound Purification->Final_Product Stereoselective_Reduction cluster_0 Hydride Attack cluster_1 Protonation Ketone 3-(Benzyloxy)-1-cyclobutanone Transition_State Transition State Ketone->Transition_State Hydride BH₄⁻ Hydride->Transition_State Alkoxide Alkoxide Intermediate Transition_State->Alkoxide Favored anti-facial attack cis_Alcohol This compound Alkoxide->cis_Alcohol Proton_Source CH₃OH Proton_Source->cis_Alcohol

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of cis-3-Benzyloxymethylcyclobutanol is a critical process for researchers in pharmaceutical development and organic synthesis, as this molecule serves as a versatile and valuable building block for more complex therapeutic agents and materials.[1][2] However, the construction of the strained cyclobutane ring, coupled with the need for precise stereochemical control, presents a unique set of challenges.[3][4] The inherent ring strain drives the reactivity of cyclobutanes but also complicates their synthesis.[5] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the common pitfalls encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the cyclobutane core of this molecule?

A1: The formation of the four-membered ring is the most challenging step. The two predominant strategies are:

  • [2+2] Cycloaddition: This is a classic and widely used method, often involving the reaction of a ketene or a ketene equivalent with an appropriate alkene.[5] For instance, a common route involves the cycloaddition of benzyl vinyl ether with an allene, which can be promoted under hyperbaric conditions.[6]

  • Intramolecular Cyclization: This involves the cyclization of a linear precursor. For example, a 1,4-dihalide or a γ-hydroxy halide can be induced to cyclize in the presence of a suitable base or reducing agent.

The choice of method depends on the availability of starting materials, desired scale, and the specific stereochemical outcome required.

Q2: Why is achieving a high cis to trans ratio of the substituents a common problem?

A2: The stereochemical outcome is dictated by the transition state of the ring-forming reaction. In many cycloaddition reactions, the formation of the more thermodynamically stable trans isomer is favored. Achieving the cis configuration often requires kinetic control. This can be influenced by:

  • Steric Hindrance: Bulky substituents on the reactants can direct the approach of the molecules, favoring the cis product.

  • Reaction Conditions: Temperature, solvent polarity, and the presence of specific catalysts can significantly influence the transition state energy, thereby altering the cis:trans ratio.

  • Isomerization: The desired cis product can sometimes isomerize to the trans product during prolonged reaction times, harsh workup conditions (acidic or basic), or purification (e.g., on silica gel).[7]

Q3: What is the purpose of the benzyl (Bn) group, and are there alternatives?

A3: The benzyl group serves as a protecting group for the primary alcohol.[8] This is crucial because the free hydroxyl group could interfere with the reactions used to form or modify the cyclobutane ring (e.g., reactions involving organometallics or strong bases). The benzyl ether is relatively stable to a wide range of conditions but can be removed selectively at a later stage, typically by catalytic hydrogenation.[9]

Alternative protecting groups include silyl ethers (like TBDMS) or acetals, but the choice depends on the overall synthetic plan and the orthogonality required with other functional groups in the molecule.[10]

Q4: What are the most critical parameters to monitor during the synthesis?

A4: Success hinges on meticulous control of several factors:

  • Purity of Starting Materials: Impurities can inhibit catalysts or lead to significant side products.

  • Anhydrous Conditions: Many steps, especially those involving organometallic reagents or strong bases, are highly sensitive to moisture.

  • Temperature Control: Ring-forming and stereoselective reactions are often highly temperature-dependent.

  • Reaction Monitoring: Close monitoring by TLC or GC-MS is essential to determine reaction completion and prevent the formation of degradation products.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Cyclobutane Product
Potential Cause Troubleshooting Steps & Explanation
Inefficient Cycloaddition Solution: Re-evaluate and optimize the cycloaddition conditions. For photochemical [2+2] reactions, ensure the wavelength and intensity of the light source are appropriate. For thermal reactions, precise temperature control is key. Consider high-pressure conditions, which have been shown to improve yields in certain [2+2] cycloadditions by favoring the transition state with a smaller volume.[6]
Decomposition of Reactants Solution: Ensure all starting materials are pure and stable under the reaction conditions. If using a ketene, it should be freshly prepared, as they are prone to dimerization and polymerization. Run the reaction at the lowest effective temperature to minimize degradation.
Presence of Water or Oxygen Solution: Use rigorously dried solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Traces of water can quench organometallic reagents or other sensitive intermediates.[11]
Catalyst Poisoning Solution: If using a metal catalyst, ensure the starting materials are free from sulfur- or phosphorus-containing impurities, which can poison the catalyst.[6] If poisoning is suspected, increasing the catalyst loading or adding a fresh portion mid-reaction may help.
Problem 2: Poor cis:trans Diastereoselectivity
Potential Cause Troubleshooting Steps & Explanation
Thermodynamic Control Solution: The trans isomer is often the more stable product. To favor the kinetic cis product, run the reaction at a lower temperature for a shorter duration. This reduces the energy available for the system to equilibrate to the thermodynamic product.
Isomerization During Workup Solution: Avoid harsh acidic or basic conditions during the workup. Use a buffered aqueous solution if necessary. Minimize exposure to heat. During purification, consider using a less acidic stationary phase for chromatography (e.g., neutral alumina instead of silica gel) or deactivating the silica gel with a small amount of triethylamine in the eluent.
Incorrect Solvent Choice Solution: Solvent polarity can influence the transition state geometry. Systematically screen a range of solvents (e.g., non-polar like hexane, polar aprotic like THF, and polar protic like ethanol) to find the optimal conditions for cis selectivity.
Problem 3: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Explanation
Over-oxidation or Ring Cleavage Solution: If an oxidation step is involved (e.g., to form a cyclobutanone precursor), use milder and more selective oxidizing agents (e.g., Swern or Dess-Martin oxidation instead of chromic acid). Over-oxidation can lead to the cleavage of the strained cyclobutane ring.[12]
Premature Debenzylation Solution: The benzyl ether can be cleaved by certain Lewis acids or under reductive conditions. If other functional groups require such conditions, consider switching to a more robust protecting group for the alcohol.[8][10]
Polymerization of Alkenes Solution: Alkene starting materials can polymerize, especially at higher temperatures or in the presence of radical initiators. Add a polymerization inhibitor (like BHT) if appropriate, and maintain strict temperature control. Using a continuous flow reactor can sometimes mitigate this by ensuring short reaction times and efficient heat transfer.[13]

Key Experimental Protocols

Protocol 1: General Procedure for Purification of cis/trans Isomers

This protocol provides a standard method for separating diastereomers using column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and carefully load it onto the top of the silica bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). The less polar trans isomer will typically elute before the more polar cis isomer.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate) to elute the cis isomer.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure isomers.

  • Solvent Removal: Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Hydrogenolysis for Benzyl Group Deprotection

This procedure describes the removal of the benzyl protecting group to yield the final alcohol.

  • Catalyst Preparation: In a flask suitable for hydrogenation, add Palladium on carbon (10 wt. %, ~5 mol%) under an inert atmosphere.

  • Solvent and Substrate Addition: Add a suitable solvent (e.g., ethanol or ethyl acetate) followed by the starting material, this compound.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude cis-3-hydroxymethylcyclobutanol, which can be further purified if necessary.

Visualizations and Data

Diagrams

G cluster_start Synthetic Pathway Overview cluster_problems Common Problem Areas Start Alkene + Ketene Precursor Step1 [2+2] Cycloaddition Start->Step1 Intermediate Protected Cyclobutanone Step1->Intermediate Problem1 Low Yield / Side Reactions Step1->Problem1 Problem2 Poor cis:trans Ratio Step1->Problem2 Step2 Reduction Intermediate->Step2 Product This compound Step2->Product Problem3 Purification Issues Product->Problem3

Caption: Synthetic workflow with key problem areas.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Starting Material Purity? Start->CheckPurity Start Here CheckPurity->Start No, Purify First CheckConditions Reaction Conditions Anhydrous? CheckPurity->CheckConditions Yes CheckConditions->Start No, Dry System CheckTemp Optimize Temperature? CheckConditions->CheckTemp Yes Optimize Optimize Catalyst & Concentration CheckTemp->Optimize Yes

Caption: Decision tree for troubleshooting low reaction yield.

Data Table: Example Conditions for Cycloaddition

The following table provides a hypothetical comparison of reaction conditions for a [2+2] cycloaddition step, illustrating how variables can impact the outcome.

Entry Solvent Temperature (°C) Pressure Yield (%) cis:trans Ratio
1Toluene801 atm451 : 2.5
2THF251 atm301 : 1.8
3Dichloromethane01 atm551.5 : 1
4Dichloromethane010 kbar854 : 1

References

Technical Support Center: Synthesis of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-3-Benzyloxymethylcyclobutanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields. This compound is a valuable building block in pharmaceutical and organic synthesis, prized for the unique three-dimensional scaffold of its cyclobutane core.[1][2] Achieving high yields and the correct stereochemistry, however, can be challenging. This guide provides a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for 3-Benzyloxymethylcyclobutanol, and what are the typical challenges?

A1: A robust and frequently cited pathway involves a multi-step sequence starting with the [2+2] cycloaddition of a ketene to an alkene. A common route begins with the reaction of dichloroketene (generated in situ) with allyl benzyl ether.[3] This is followed by reductive dechlorination and, finally, a stereoselective reduction of the resulting ketone to yield the target alcohol.

The primary challenges in this synthesis are:

  • Low yields in the initial cycloaddition: This step is sensitive to reaction conditions and reagent purity.[4]

  • Controlling stereoselectivity: The final reduction step must be carefully controlled to favor the desired cis-isomer over the trans-isomer.

  • Product purification: Separating the desired product from starting materials, byproducts, and the alternative isomer can be difficult.[5]

A publication on a related synthesis reported an overall yield of approximately 40% for the trans-isomer, which serves as a reasonable benchmark for this type of multi-step sequence.[3]

Q2: My overall yield is consistently low (<30%). What are the most critical factors I should investigate first?

A2: Persistently low yields are often traced back to a few common errors or suboptimal conditions.[6][7] A systematic review of your procedure is the best approach.

  • Reagent and Solvent Purity: This is the most common culprit. Traces of water or other impurities can poison catalysts and initiate side reactions.[4] Ensure that solvents are anhydrous and that reagents, particularly the allyl benzyl ether, are purified before use.

  • Inert Atmosphere: Many reagents used in these steps, especially those for reductive dechlorination, are sensitive to air and moisture. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen).[4]

  • Temperature Control: Cycloadditions and reductions can be highly exothermic. Maintaining the correct temperature is crucial. Use dropwise addition for reagents and ensure your cooling bath is stable. Overheating can lead to decomposition and side product formation.[6]

  • Reaction Monitoring: Do not rely solely on reaction time from a published procedure. Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This helps you identify the optimal point to quench the reaction, preventing both incomplete conversion and product degradation.[8]

Q3: I am getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity to favor the cis product?

A3: The stereochemical outcome of the final ketone reduction is determined by the facial selectivity of hydride delivery to the carbonyl. The bulky benzyloxymethyl group on the cyclobutane ring will sterically direct the incoming nucleophile.

  • Choice of Reducing Agent: To favor the cis isomer, you generally need the hydride to attack from the face opposite to the benzyloxymethyl group.

    • Bulky Hydride Reagents: Using sterically demanding reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), often provides the highest selectivity for this type of transformation. The large size of the reagent forces it to approach from the less hindered face.

    • Less Bulky Reagents: Simpler reagents like sodium borohydride (NaBH₄) are less selective and will likely result in a mixture of isomers.

  • Solvent and Temperature: The polarity of the solvent and lower reaction temperatures can also influence selectivity.[8] It is recommended to perform a screen of conditions, starting with a bulky hydride at a low temperature (e.g., -78 °C).

Q4: My reaction has stalled before all the starting material is consumed. What could be the cause?

A4: A stalled reaction is a classic sign of catalyst deactivation or insufficient reagent.[4]

  • Catalyst Deactivation: If you are using a metal catalyst (e.g., for dechlorination), it may have been "poisoned" by impurities or degraded over time. A common diagnostic step is to add a fresh portion of the catalyst to the stalled reaction. If the reaction resumes, catalyst deactivation was the issue.[4]

  • Reagent Stoichiometry: Double-check your initial calculations. It's possible that an insufficient amount of a key reagent was added.

  • Poor Mixing: In heterogeneous reactions, vigorous stirring is essential. If the mixture is not properly agitated, localized concentrations can lead to side reactions or prevent the reaction from going to completion.[7]

Troubleshooting Guide: Low Yield Optimization

This section provides a structured workflow for diagnosing and solving common issues leading to poor yields.

Problem: Overall yield is significantly below the expected 40-50% range.

The synthesis can be broken down into three key stages. The workflow below will help you pinpoint the problematic step.

TroubleshootingWorkflow Start Low Overall Yield Detected Check_Step1 Analyze Cycloaddition Step (Allyl Benzyl Ether -> Dichlorocyclobutanone) Start->Check_Step1 Step1_OK Yield > 60%? Check_Step1->Step1_OK Yes Troubleshoot_Step1 Re-evaluate Step 1: - Check purity of Allyl Benzyl Ether - Verify in situ generation of dichloroketene - Ensure rigorous temperature control (-10 to 0 °C) Check_Step1->Troubleshoot_Step1 No Check_Step2 Analyze Dechlorination Step (Dichlorocyclobutanone -> Cyclobutanone) Step1_OK->Check_Step2 Troubleshoot_Step1->Check_Step1 Step2_OK Yield > 85%? Check_Step2->Step2_OK Yes Troubleshoot_Step2 Re-evaluate Step 2: - Use freshly activated Zinc powder - Ensure inert atmosphere (Argon) - Monitor reaction by TLC/GC-MS to avoid over-reduction Check_Step2->Troubleshoot_Step2 No Check_Step3 Analyze Reduction & Purification (Cyclobutanone -> cis-Alcohol) Step2_OK->Check_Step3 Troubleshoot_Step2->Check_Step2 Step3_OK Yield & Purity OK? Check_Step3->Step3_OK Yes Troubleshoot_Step3 Re-evaluate Step 3: - Screen bulky reducing agents (e.g., L-Selectride®) - Optimize purification (vacuum distillation or careful chromatography) - Check for mechanical losses during workup Check_Step3->Troubleshoot_Step3 No Success Yield Optimized Step3_OK->Success Troubleshoot_Step3->Check_Step3

Optimization Strategies Table
IssuePotential CauseRecommended Action
Low Yield in Cycloaddition Impure starting materialsPurify allyl benzyl ether by distillation. Use freshly opened trichloroacetyl chloride.
Poor temperature controlMaintain reaction at 0 °C during addition of triethylamine. Do not allow to warm prematurely.
Incomplete Dechlorination Inactive zincActivate zinc powder with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
Side reactionsAdd the dichlorocyclobutanone substrate slowly to the zinc suspension to avoid dimerization.
Poor cis:trans Ratio Non-selective reducing agentUse a sterically hindered hydride like L-Selectride® or K-Selectride® at -78 °C.
Product Loss During Purification Co-elution of isomersUse a high-resolution silica gel column with a shallow gradient of ethyl acetate in hexanes.
Thermal decompositionIf purifying by distillation, use a high-vacuum system (<1 mmHg) to lower the boiling point.[5]

Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent batches.

Protocol 1: Synthesis of 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone

Causality: This step utilizes a [2+2] cycloaddition. Dichloroketene is generated in situ from trichloroacetyl chloride and a non-nucleophilic base (triethylamine) because it is too unstable to be isolated. The reaction is performed at 0 °C to control the rate of ketene formation and prevent its polymerization.

  • Setup: Flame-dry a round-bottom flask equipped with a stir bar and a dropping funnel under vacuum and backfill with argon.

  • Reagents: Add allyl benzyl ether (1.0 eq) and anhydrous diethyl ether to the flask. Cool the mixture to 0 °C in an ice bath.

  • Ketene Generation: In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.2 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.

  • Reaction: Add the solution from the dropping funnel to the stirred reaction mixture dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the disappearance of the allyl benzyl ether by TLC or GC-MS.

  • Workup: Quench the reaction by filtering off the triethylamine hydrochloride salt and washing the solid with cold ether. Concentrate the filtrate under reduced pressure. The crude product is often used directly in the next step after confirming its identity.

Protocol 2: Reductive Dechlorination to 3-(benzyloxymethyl)cyclobutanone

Causality: Activated zinc powder is used for the reductive removal of the two chlorine atoms. Acetic acid serves as a proton source. The reaction is typically run in a protic solvent like ethanol to facilitate the reduction.

  • Setup: To an argon-flushed flask, add activated zinc powder (3.0 eq) and a 10:1 mixture of ethanol and acetic acid.

  • Reaction: Cool the zinc suspension to 0 °C. Add a solution of the crude dichlorocyclobutanone (1.0 eq) in ethanol dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC/GC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite® to remove excess zinc. Concentrate the filtrate. Resuspend the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude ketone by flash column chromatography on silica gel.

Protocol 3: Stereoselective Reduction to this compound

Causality: L-Selectride® is a large, sterically hindered hydride source. It will preferentially attack the carbonyl from the less hindered face of the cyclobutanone ring, which is anti to the benzyloxymethyl group, yielding the desired cis alcohol. The reaction is run at -78 °C to maximize this kinetic selectivity.

ReductionMechanism Ketone 3-(benzyloxymethyl)cyclobutanone TransitionState Transition State (Hydride attacks from less hindered face) Ketone->TransitionState Product This compound TransitionState->Product Reagent L-Selectride® (Bulky Hydride) @ -78°C Reagent->TransitionState attacks carbonyl

  • Setup: Dry a flask under vacuum and backfill with argon. Add the purified 3-(benzyloxymethyl)cyclobutanone (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise via syringe.

  • Monitoring: Stir the reaction at -78 °C for 3-4 hours. Monitor for the consumption of the ketone by TLC.

  • Workup: Quench the reaction by slowly adding water, followed by 1 M sodium hydroxide solution and 30% hydrogen peroxide. Caution: This can be exothermic. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography on silica gel to separate the cis and trans isomers and remove any remaining impurities.

References

Identification and minimization of side products in cis-3-Benzyloxymethylcyclobutanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-3-Benzyloxymethylcyclobutanol. This guide is designed to provide expert advice and troubleshooting strategies for the common reactions of this versatile building block, with a particular focus on its oxidation to 3-(benzyloxymethyl)cyclobutanone. Our goal is to help you identify and minimize the formation of unwanted side products, ensuring the integrity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when oxidizing this compound?

The primary challenge in the oxidation of this compound is the inherent strain of the cyclobutane ring. This strain makes the molecule susceptible to side reactions beyond the simple conversion of the secondary alcohol to a ketone. The principal side reactions to anticipate are ring expansion and fragmentation, which can be promoted by certain oxidizing agents and reaction conditions.

Q2: Which oxidation methods are recommended for this substrate?

For the oxidation of sensitive alcohols like this compound, mild and selective methods are highly recommended to minimize side reactions. The most commonly employed and suitable methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3] Both of these reactions are known for their mild conditions and high functional group tolerance.[1][2][3]

Q3: What are the likely side products I should be looking for?

Based on the known reactivity of cyclobutanol derivatives, the following side products are plausible:

  • Ring-Expanded Products: Oxidative ring expansion can lead to the formation of cyclopentanone derivatives.[4]

  • Fragmentation Products: The strained four-membered ring can undergo cleavage, leading to linear aldehyde or ketone byproducts.

  • Over-oxidation Products: While less common with mild oxidants, stronger conditions could potentially lead to cleavage of the benzyl ether or other undesired oxidative transformations.

  • Reagent-Specific Byproducts: For instance, in Swern oxidations, the formation of a methylthiomethyl (MTM) ether of the starting alcohol is a known side reaction, especially if the temperature is not carefully controlled.[5]

Q4: How can I confirm the successful synthesis of 3-(benzyloxymethyl)cyclobutanone?

The most effective way to confirm the identity and purity of your product is through spectroscopic methods. 1H NMR is particularly informative. The 1H NMR spectrum of 3-((benzyloxy)methyl)cyclobutanone will show characteristic peaks for the benzylic protons, the methylene protons of the benzyloxymethyl group, and the protons on the cyclobutanone ring.[6] Comparing your experimental spectrum to a known reference spectrum is the best practice for confirmation.[6] Infrared (IR) spectroscopy is also useful for identifying the presence of the ketone carbonyl group (typically around 1780-1800 cm⁻¹ for a cyclobutanone) and the disappearance of the broad alcohol O-H stretch from the starting material.

Troubleshooting Guides

Guide 1: Swern Oxidation of this compound

The Swern oxidation is a powerful method for converting alcohols to ketones with high efficiency.[2][3] However, its success is highly dependent on careful control of reaction conditions.

Potential Issue 1: Low Yield of the Desired Ketone and Presence of Unreacted Starting Material.

Possible Cause Troubleshooting Action Scientific Rationale
Incomplete activation of DMSO Ensure oxalyl chloride or trifluoroacetic anhydride is added slowly to a cold (-78 °C) solution of DMSO in a dry, inert solvent like dichloromethane.The reaction between DMSO and the activator is highly exothermic and the active electrophilic sulfur species is thermally unstable.[5][7]
Insufficient base Use at least 2 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine.The base is required to deprotonate the intermediate alkoxysulfonium salt to form the sulfur ylide that leads to the product.[3]
Premature quenching Allow the reaction to proceed for a sufficient amount of time after the addition of the base before quenching. Monitor the reaction by TLC.The elimination step to form the ketone requires time to go to completion.

Potential Issue 2: Formation of a Significant Amount of a Less Polar Side Product.

Possible Cause Troubleshooting Action Scientific Rationale
Methylthiomethyl (MTM) ether formation Maintain a reaction temperature of -78 °C throughout the addition of the alcohol and base. Do not allow the reaction to warm up prematurely.At higher temperatures, the intermediate alkoxysulfonium salt can undergo a Pummerer-type rearrangement, leading to the formation of an MTM ether side product.[5]

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and quench with water.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Dess-Martin Periodinane (DMP) Oxidation of this compound

The Dess-Martin oxidation is a convenient and mild alternative to the Swern oxidation, often requiring less stringent temperature control.[1]

Potential Issue 1: Incomplete Reaction or Slow Conversion.

Possible Cause Troubleshooting Action Scientific Rationale
Decomposition of DMP Use freshly opened or properly stored DMP. Store DMP in a cool, dry, and dark place.Dess-Martin periodinane can be sensitive to moisture and light, leading to reduced activity.
Insufficient DMP Use a slight excess of DMP (1.1-1.5 equivalents).To ensure complete conversion of the starting material.

Potential Issue 2: Difficult Purification and Removal of Iodine Byproducts.

Possible Cause Troubleshooting Action Scientific Rationale
Insoluble iodine byproducts After the reaction is complete, dilute the mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the solids dissolve.The thiosulfate reduces the iodine byproducts to more soluble iodide salts, which can then be removed by aqueous extraction.[8][9]
Product trapped in solid byproducts Filter the reaction mixture through a pad of Celite® after quenching to remove the bulk of the insoluble byproducts before aqueous workup.This can help to break up any gums and improve the separation of the product into the organic phase.[8]

Experimental Protocol: Dess-Martin Oxidation

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Dilute the reaction mixture with diethyl ether.

  • Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1 v/v).

  • Shake vigorously until the organic layer is colorless and the solid byproducts have dissolved in the aqueous layer.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired oxidation and a plausible ring-expansion side reaction.

Oxidation and Side Reaction cluster_main Desired Oxidation Pathway cluster_side Potential Ring Expansion Side Product A This compound B 3-(Benzyloxymethyl)cyclobutanone A->B [O] (Swern or DMP) C Intermediate A->C [O] D Ring-Expanded Product (e.g., Cyclopentanone derivative) C->D Rearrangement

Caption: Desired oxidation versus a potential ring-expansion side reaction.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the oxidation of this compound.

Troubleshooting Workflow start Start: Oxidation of this compound check_completion Reaction complete by TLC? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Appears Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Check reagent quality - Increase reagent equivalents - Extend reaction time incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry analyze_crude Analyze Crude Product (NMR, IR) complete->analyze_crude check_purity Is the desired product the major component? analyze_crude->check_purity impure Significant Side Products Observed check_purity->impure No pure Desired Product is Major Component check_purity->pure Yes troubleshoot_side_products Troubleshoot: - Lower reaction temperature (Swern) - Change oxidizing agent - Optimize workup procedure impure->troubleshoot_side_products troubleshoot_side_products->start Retry with modifications purify Purify by Column Chromatography pure->purify end End: Pure 3-(Benzyloxymethyl)cyclobutanone purify->end

Caption: A step-by-step workflow for troubleshooting oxidation reactions.

References

Technical Support Center: Purification of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical development and a versatile building block in complex organic synthesis, the purity of cis-3-Benzyloxymethylcyclobutanol is paramount to the success of subsequent reactions.[1][2] This guide, structured in a question-and-answer format, serves as a comprehensive resource for researchers and drug development professionals. It addresses common challenges and provides field-proven troubleshooting strategies to ensure the isolation of this compound at the highest level of purity.

Section 1: Core Purification Strategy & Troubleshooting

This section focuses on the primary method for purifying this compound, a light yellow liquid at room temperature, and addresses the most common issues encountered during the process.[1]

Q1: What is the most effective method for purifying crude this compound?

Answer: Given that this compound is a liquid with moderate polarity, the most robust and widely accepted method for its purification is Flash Column Chromatography on silica gel. This technique excels at separating the target compound from both less polar impurities (e.g., dibenzyl ether) and more polar impurities (e.g., unreacted diol starting material or benzyl alcohol). Its scalability and efficiency make it the industry standard for intermediates of this nature.

Below is a standard workflow for the purification process.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product (Post-Workup) concentrate Concentrate in vacuo crude->concentrate dissolve Dissolve in Minimum Dichloromethane concentrate->dissolve load Load onto Silica Column dissolve->load elute Elute with Gradient (e.g., Hexane/EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure Pure Product evaporate->pure Troubleshooting_Chromatography cluster_sep Separation Issues cluster_flow Flow Issues problem Chromatography Issue poor_sep Poor Separation (Rf values too close) problem->poor_sep streaking Streaking / Tailing problem->streaking high_p High Pressure Slow Flow problem->high_p sol_solvent Optimize Solvent System (Change Polarity/Composition) poor_sep->sol_solvent streaking->sol_solvent sol_load Reduce Sample Load streaking->sol_load sol_pack Repack Column (Use Slurry Method) high_p->sol_pack sol_dryload Use Dry Loading Technique high_p->sol_dryload

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers working with cyclobutanol derivatives. The unique structural and electronic properties of the cyclobutane ring, characterized by significant ring strain, introduce specific challenges and opportunities in synthetic chemistry.[1][2][3][4] This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory. We aim to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental work.

Section 1: Synthesis of Cyclobutanol Derivatives

The construction of the cyclobutane ring is often the first hurdle in a synthetic sequence. Here, we address common problems related to their formation, particularly through [2+2] cycloaddition reactions.

Question 1: My [2+2] cycloaddition reaction to form a cyclobutanol derivative is giving low yields and multiple side products. What are the likely causes and how can I optimize the reaction?

Answer: Low yields and complex product mixtures in [2+2] cycloadditions are common and can often be attributed to several factors, including reaction conditions, substrate reactivity, and purification challenges.

  • Causality: The [2+2] cycloaddition can proceed through either a concerted or a stepwise mechanism (diradical or dipolar), which is highly dependent on the substrates and conditions.[5] For unreactive compounds, conventional thermal conditions may be insufficient to overcome the activation energy barrier, leading to decomposition or side reactions. High-pressure conditions (hyperbaric reactions, typically 10-15 kbar) can be an effective way to promote cycloadditions that are otherwise unreactive at atmospheric pressure.[1][5]

  • Troubleshooting Steps:

    • Consider High-Pressure Conditions: If the reaction is not proceeding at 1 bar, employing a high-pressure reactor can significantly increase the yield. For example, the cycloaddition of sulfonyl allenes and benzyl vinyl ether showed no reaction at 1 bar but proceeded in good yield at 15 kbar.[5]

    • Optimize Reactant Stoichiometry and Concentration: Systematically vary the ratio of the reactants. Using an excess of one of the components can sometimes favor the desired cycloaddition.

    • Solvent Screening: The choice of solvent can influence the reaction mechanism and suppress side reactions. Test a range of solvents with varying polarities.

    • Temperature and Reaction Time: Longer reaction times and optimized temperatures can improve conversion.[5] It's crucial to monitor the reaction progress to avoid product decomposition over extended periods.

    • Purification Challenges: The purification of cyclobutanol derivatives can be problematic, sometimes leading to lower isolated yields.[5] Experiment with different chromatographic conditions (e.g., varying the stationary and mobile phases) to achieve better separation.

Section 2: Oxidation Reactions

The oxidation of the hydroxyl group in cyclobutanol to form cyclobutanone is a fundamental transformation. However, the inherent strain in the four-membered ring can lead to undesired side reactions.

Question 2: I am trying to oxidize a cyclobutanol to a cyclobutanone, but I am observing significant ring cleavage and other byproducts. How can I achieve a cleaner oxidation?

Answer: Ring cleavage during the oxidation of cyclobutanol is a known issue, often occurring with aggressive oxidizing agents. The choice of oxidant and reaction conditions is critical to favor the formation of cyclobutanone.

  • Causality: Strong, non-selective oxidizing agents, such as some chromium-based reagents under harsh conditions, can lead to C-C bond cleavage of the strained cyclobutane ring.[6][7][8] Milder, more selective oxidizing agents are generally preferred. The oxidation of cyclobutanol is a two-electron process that yields cyclobutanone.[9]

  • Troubleshooting Steps:

    • Select a Milder Oxidizing Agent: Instead of aggressive oxidants like Jones reagent, consider using milder alternatives such as Dess-Martin periodinane (DMP), which operates at room temperature and under neutral conditions.[10]

    • Co-oxidation with Oxalic Acid: When using chromic acid, the addition of oxalic acid can suppress ring cleavage side reactions, providing a quantitative method to convert cyclobutanol to cyclobutanone.[6][7]

    • Ruthenium-Based Oxidants: Ruthenium tetroxide (RuO₄) and sodium ruthenate are effective reagents for this transformation, yielding cyclobutanone as the only detectable product.[9]

    • TEMPO-Mediated Oxidation: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is another mild and selective catalyst for the oxidation of alcohols.[11]

    • Control Reaction Temperature: Perform the oxidation at lower temperatures to minimize side reactions.

Table 1: Common Oxidizing Agents for Cyclobutanol
Oxidizing AgentTypical ConditionsAdvantagesPotential Issues
Chromic Acid (H₂CrO₄)Aqueous acidInexpensiveCan cause ring cleavage
Chromic Acid / Oxalic AcidAqueous acidSuppresses ring cleavage[6]Chromium waste
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperatureMild, neutral conditions[10]Can be expensive
Ruthenium Tetroxide (RuO₄)CCl₄ or other inert solventHighly effective, clean conversion[9]Ruthenium is a precious metal
TEMPO (catalytic) / NaOClBiphasic system (e.g., CH₂Cl₂/H₂O)Mild, catalyticRequires careful control of pH

Section 3: Rearrangements and Dehydration

Due to the inherent ring strain, cyclobutyl carbocations are prone to rearrangement, most commonly via ring expansion. This can be either a desired transformation or a problematic side reaction.

Question 3: My acid-catalyzed reaction of a cyclobutanol derivative is resulting in an unexpected cyclopentyl product. Why is this happening and how can I control it?

Answer: The formation of a cyclopentyl product from a cyclobutanol derivative under acidic conditions is a classic example of a ring-expansion rearrangement.[12][13] This process is driven by the relief of ring strain and the formation of a more stable carbocation.

  • Causality: In the presence of a strong acid, the hydroxyl group of cyclobutanol is protonated, forming a good leaving group (water).[12][14] Departure of water generates a relatively unstable cyclobutyl carbocation.[12] To alleviate the high ring strain, a 1,2-alkyl shift occurs, leading to the expansion of the four-membered ring into a more stable five-membered ring, forming a cyclopentyl carbocation.[3][4][12][13] Subsequent loss of a proton from this intermediate yields a cyclopentene derivative.[12]

  • Troubleshooting & Control:

    • To Promote Ring Expansion: If the cyclopentyl product is desired, using a strong acid (e.g., H₂SO₄, H₃PO₄) and heat will facilitate the dehydration and subsequent rearrangement.[10][12][15]

    • To Avoid Ring Expansion:

      • Use Non-Acidic Conditions: If a reaction requires the activation of the hydroxyl group but you want to avoid rearrangement, consider converting the alcohol to a better leaving group under non-acidic or basic conditions (e.g., tosylation followed by elimination with a non-nucleophilic base).

      • Protecting Groups: If the hydroxyl group is not the reactive center but is sensitive to the reaction conditions, protect it with a suitable protecting group that is stable under the reaction conditions.[16][17]

      • Careful pH Control: In some cases, careful buffering of the reaction mixture can prevent the strongly acidic conditions that promote carbocation formation and rearrangement.

Diagram 1: Mechanism of Acid-Catalyzed Ring Expansion

ring_expansion cluster_0 Protonation cluster_1 Loss of Water cluster_2 Ring Expansion (1,2-Alkyl Shift) cluster_3 Deprotonation Cyclobutanol Cyclobutanol H_plus + H⁺ Oxonium Oxonium Ion Carbocation_4 Cyclobutyl Carbocation Oxonium->Carbocation_4 - H₂O Water + H₂O Carbocation_5 Cyclopentyl Carbocation Carbocation_4->Carbocation_5 Rearrangement Cyclopentene Cyclopentene Carbocation_5->Cyclopentene - H⁺ H_plus_2 + H⁺

Caption: Acid-catalyzed dehydration of cyclobutanol leading to ring expansion.

Section 4: Protecting Group Strategies

Protecting the hydroxyl group of cyclobutanol can be necessary to prevent unwanted side reactions. However, the choice, installation, and removal of these groups can present their own challenges.

Question 4: I am having difficulty with the protection/deprotection of my cyclobutanol derivative. What are some common issues and robust protecting groups to consider?

Answer: Protecting group manipulations can be challenging due to the unique reactivity of the cyclobutanol moiety. Issues often arise from the stability of the protecting group under various conditions or difficulties during the deprotection step.

  • Causality: The stability of a protecting group is paramount.[16] A group that is unstable to the reaction conditions will fail. Conversely, a group that is too robust may require harsh deprotection conditions that could lead to decomposition of the desired product, such as rearrangement or ring-opening.

  • Troubleshooting and Recommendations:

    • Silyl Ethers (e.g., TBDMS, TIPS): These are generally robust and are installed under basic conditions (e.g., imidazole, DMAP). They are stable to a wide range of non-acidic and non-fluoride conditions. Deprotection is typically achieved with a fluoride source like TBAF.

    • Benzyl Ethers (Bn): Installed using a base (e.g., NaH) and benzyl bromide. Benzyl ethers are very stable to both acidic and basic conditions.[18] Deprotection is cleanly achieved via hydrogenolysis (H₂, Pd/C), which is an orthogonal and mild method.[18]

    • Acetals (e.g., THP, MOM): These are stable to basic and nucleophilic conditions but are cleaved under acidic conditions.[18] Be cautious, as the acidic deprotection could potentially trigger the ring-expansion rearrangement discussed in the previous section.

    • Ester Protection (e.g., Acetate, Pivaloate): Formed under standard esterification conditions. They are stable to acidic conditions but are cleaved by hydrolysis under basic conditions (e.g., K₂CO₃, MeOH).

Diagram 2: General Troubleshooting Workflow

troubleshooting_workflow Start Reaction Failed (Low Yield, Side Products) CheckPurity Verify Starting Material Purity Start->CheckPurity ReactionSetup Review Reaction Setup (Stoichiometry, Solvent, Temp.) CheckPurity->ReactionSetup Mechanism Consider Reaction Mechanism (Radical, Polar, Concerted) ReactionSetup->Mechanism SideReactions Identify Potential Side Reactions Mechanism->SideReactions Rearrangement Rearrangement/ Ring Expansion? SideReactions->Rearrangement Yes Oxidation Over-oxidation/ Cleavage? SideReactions->Oxidation Yes Decomposition Starting Material/ Product Decomposition? SideReactions->Decomposition Yes Purification Improve Purification Technique SideReactions->Purification No obvious side reaction ChangeReagent Change Reagent/ Protecting Group Rearrangement->ChangeReagent Use non-acidic conditions Oxidation->ChangeReagent Use milder oxidant Optimize Optimize Conditions (Temp, Time, Catalyst) Decomposition->Optimize Lower temp/ shorter time Success Successful Reaction Optimize->Success ChangeReagent->Success Purification->Success

Caption: A decision tree for troubleshooting common issues in cyclobutanol chemistry.

Section 5: Experimental Protocol Example

Protocol: Oxidation of Cyclobutanol to Cyclobutanone using Dess-Martin Periodinane (DMP)

This protocol provides a method for the mild oxidation of cyclobutanol, minimizing the risk of ring cleavage.[10]

Materials:

  • Cyclobutanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • Dissolve cyclobutanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude cyclobutanone can be purified by distillation or column chromatography if necessary.[7]

References

Stability and storage conditions for cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for cis-3-Benzyloxymethylcyclobutanol (CAS No. 172324-68-4). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. This compound is a valuable building block, prized for its unique cyclobutane core which can impart desirable properties such as metabolic stability and conformational rigidity in target molecules.[1][2] This guide provides in-depth information on the stability and storage of this compound, along with troubleshooting advice to ensure the integrity of your experiments and the purity of your material.

Key Structural Features and Stability Considerations

The stability of this compound is primarily dictated by its three core structural motifs: the cyclobutanol ring, the benzyl ether protecting group, and the cis-stereochemistry. Understanding the reactivity of each is critical for successful handling and use.

G cluster_molecule This compound cluster_features Potential Reactivity Centers mol Key Structural Features A Cyclobutanol Ring Susceptible to ring strain-driven reactions under harsh acidic conditions. mol->A Feature 1 B Benzyl Ether Stable to many reagents but labile to catalytic hydrogenolysis and strong oxidizing agents. mol->B Feature 2 C Cis-Stereocenter Potential for isomerization to the more stable trans isomer under certain thermal or catalytic conditions. mol->C Feature 3

Caption: Key structural features influencing the stability of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under refrigerated conditions, typically between 0°C and 8°C.[1] The Safety Data Sheet (SDS) explicitly recommends to "Keep refrigerated."[3][4][5] The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen. For long-term storage (>6 months), it is advisable to blanket the container with an inert gas like argon or nitrogen before sealing.

Q2: What type of container is best for storing this material?

A2: The compound should be stored in the original supplier container if possible. If transferring to a new container, use amber glass bottles with a tight-fitting, chemically resistant cap (e.g., PTFE-lined). Amber glass is crucial to protect the compound from potential light-induced degradation.

Q3: Is this compound sensitive to air or light?

A3: While the benzyl ether and cyclobutanol moieties are not acutely sensitive, prolonged exposure to air and light can promote gradual degradation. The benzylic position is susceptible to slow oxidation over time. Therefore, storing the compound under an inert atmosphere and in amber vials is a best practice to maximize shelf life and ensure purity.

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Standard laboratory PPE is required. This includes wearing safety glasses with side shields (or goggles), protective gloves (nitrile gloves are a suitable choice), and a lab coat.[3][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

Summary of Handling and Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerated (0-8°C)[1]To minimize the rate of potential degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)To prevent slow oxidation at the benzylic position.
Container Tightly sealed, amber glass[5]To protect from moisture, air, and UV light.
Incompatibilities Strong oxidizing agents, strong acids, catalytic hydrogenation reagents (e.g., Pd/C)[5][7][8]These can cause cleavage of the benzyl ether or ring-opening of the cyclobutanol.

Troubleshooting Guide: Stability & Degradation

This guide is designed to help you diagnose and resolve common issues related to the stability of this compound during storage or in your experimental workflow.

Problem 1: My sample purity has decreased, and I observe new peaks in my NMR/LC-MS analysis.

Observation A: A new peak corresponding to toluene is detected.

  • Potential Cause: You have inadvertently cleaved the benzyl ether group via hydrogenolysis. Benzyl ethers are highly susceptible to reductive cleavage using a palladium catalyst (Pd/C) and a hydrogen source (H₂ gas, transfer hydrogenation reagents).[9][10] This is a common deprotection strategy but will degrade the starting material if used in a reaction where the benzyl ether is meant to be stable.

  • Solution: Avoid exposing the compound to catalytic hydrogenation conditions. If a reduction is necessary elsewhere in the molecule, select reaction conditions that do not affect benzyl ethers. For example, many other functional groups can be reduced in the presence of a benzyl ether without cleaving it.[11]

Observation B: A new peak corresponding to benzoic acid or benzaldehyde is detected.

  • Potential Cause: The benzyl ether has been oxidized. The benzylic position is prone to oxidation, especially under harsh conditions or with strong oxidizing agents.[7] This can also occur very slowly upon prolonged exposure to atmospheric oxygen.

  • Solution: Ensure the compound is not exposed to strong oxidants (e.g., KMnO₄, CrO₃). When storing, blanket with an inert gas. If performing an oxidation on the alcohol moiety, choose a mild and selective oxidant (e.g., PCC, Dess-Martin periodinane) and carefully control the reaction temperature to minimize side reactions.

Observation C: The stereochemical purity has changed (i.e., detection of the trans-isomer).

  • Potential Cause: Isomerization of the cis-isomer to the thermodynamically more stable trans-isomer. This can be catalyzed by acid or base, particularly at elevated temperatures.

  • Solution: Maintain neutral pH conditions wherever possible. If the reaction requires acidic or basic conditions, conduct it at the lowest possible temperature and for the shortest duration necessary. Analyze your product for isomeric purity using chiral chromatography or high-field NMR.

Potential Degradation Pathways

G cluster_pathways Degradation Pathways cluster_products Resulting Impurities start This compound reductive Reductive Cleavage (e.g., H₂, Pd/C) start->reductive oxidative Oxidation (Strong Oxidants) start->oxidative isomerization Isomerization (Acid/Base, Heat) start->isomerization prod_red Toluene + cis-3-(Hydroxymethyl)cyclobutanol reductive->prod_red Results in prod_ox Benzoic Acid + Other Fragments oxidative->prod_ox Results in prod_iso trans-3-Benzyloxymethylcyclobutanol isomerization->prod_iso Results in

Caption: Common degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity and Stability Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and monitoring its stability over time.

Objective: To quantify the purity of a sample and identify the presence of potential degradants.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in acetonitrile in a 10 mL volumetric flask. This creates a ~1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration (~1 mg/mL) using the material to be tested.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (to detect the benzyl group)

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Stability Study: To assess stability, store an aliquot of the sample under specific conditions (e.g., 40°C, ambient light). Re-run the HPLC analysis after 1, 2, and 4 weeks and compare the purity percentage to the initial result.

Workflow for HPLC Stability Assessment

G start Start: Receive/Prepare Sample prep Prepare Stock Solutions (Sample & Standard @ 1 mg/mL) start->prep hplc_initial Perform Initial HPLC Analysis (T=0) Establish Purity Baseline prep->hplc_initial store Store Aliquots Under Stress Conditions (e.g., 40°C) hplc_initial->store hplc_timed Perform HPLC Analysis at Timed Intervals (1, 2, 4 weeks) store->hplc_timed analyze Compare Purity Data vs. T=0 Identify Degradation Products hplc_timed->analyze end End: Conclude Stability Profile analyze->end

Caption: Experimental workflow for assessing the stability of the compound via HPLC.

References

Navigating the Synthesis of cis-3-Benzyloxymethylcyclobutanol: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cis-3-Benzyloxymethylcyclobutanol, a valuable building block in pharmaceutical development, presents a unique set of challenges, particularly during scale-up.[1] Its stereochemistry and the nature of its functional groups demand careful control over reaction conditions to ensure high yield and purity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the production of this important intermediate.

I. Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific problems that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield in the [2+2] Cycloaddition Step

A common synthetic route to the cyclobutane core involves a [2+2] cycloaddition, often employing benzyl vinyl ether.[2][3] Low yields at this stage can derail the entire process.

Potential Cause Underlying Science Suggested Solution
Incomplete Reaction Insufficient activation energy or reaction time can lead to poor conversion. Photochemical reactions, in particular, are sensitive to light penetration and intensity, which can be limiting at larger scales.[4][5]Optimize Reaction Time and Concentration: Monitor the reaction progress closely using techniques like TLC or GC-MS. Increasing the concentration of reactants may improve reaction rates, but be mindful of potential side reactions.[6] For photochemical reactions, consider using more powerful light sources or flow chemistry setups to ensure consistent irradiation.[4][7]
Substrate Decomposition Benzyl vinyl ether can be sensitive to acidic conditions and may undergo polymerization or other side reactions, especially at elevated temperatures.[8]Control Temperature and pH: Maintain a neutral or slightly basic pH throughout the reaction. Ensure the reaction temperature is carefully controlled to prevent thermal decomposition of the starting materials.
Byproduct Formation The formation of regioisomers (head-to-head vs. head-to-tail adducts) or other unexpected byproducts can consume starting materials and complicate purification.[9]Use of Catalysts/Additives: Certain catalysts can improve the regioselectivity of [2+2] cycloadditions.[6] Experiment with different solvent systems, as polarity can influence the reaction pathway.[6]

Experimental Protocol: Optimizing a Photochemical [2+2] Cycloaddition

  • Reaction Setup: In an appropriately sized, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, combine the alkene (1.0 equiv) and benzyl vinyl ether (1.2 equiv) in a degassed solvent (e.g., acetonitrile or acetone).[1]

  • Photosensitizer (if required): For reactions that do not proceed efficiently with direct irradiation, add a triplet sensitizer such as benzophenone (0.1-0.2 equiv).[6]

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). Ensure the vessel is positioned for maximum light exposure.

  • Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 20-25 °C) and monitor the progress by TLC or GC-MS at regular intervals.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.[6]

Issue 2: Poor Diastereoselectivity (Low cis:trans Ratio)

Achieving a high diastereomeric ratio in favor of the cis isomer is a critical challenge in the synthesis of 1,3-disubstituted cyclobutanes.[4][10]

Potential Cause Underlying Science Suggested Solution
Unfavorable Reaction Kinetics/Thermodynamics The formation of the cis and trans isomers can be under either kinetic or thermodynamic control. The reaction conditions will dictate which isomer is favored.Temperature Control: Running the reaction at lower temperatures often favors the formation of the thermodynamically more stable diastereomer.[6]
Solvent Effects The polarity of the solvent can significantly influence the transition state geometry of the cycloaddition, thereby affecting the diastereoselectivity.[6]Solvent Screening: Experiment with a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF).[6]
Steric Hindrance The steric bulk of the substituents on the reacting partners can influence the facial selectivity of the cycloaddition.Substrate Modification (if possible): If feasible within the synthetic plan, consider using starting materials with bulkier protecting groups to enhance steric direction.

Logical Workflow for Improving Diastereoselectivity

start Low cis:trans Ratio Observed temp Adjust Reaction Temperature (Lower Temperature Often Favors Thermodynamic Product) start->temp solvent Screen Different Solvents (Varying Polarity) temp->solvent If no improvement end Acceptable cis:trans Ratio Achieved temp->end If successful catalyst Investigate Stereodirecting Catalysts solvent->catalyst If still suboptimal solvent->end If successful purification Optimize Purification Method (e.g., Crystallization, SFC) catalyst->purification If separation is the only option catalyst->end If successful purification->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 3: Challenges in the Diastereoselective Reduction of the Cyclobutanone Precursor

The final step in many synthetic routes is the reduction of a 3-(benzyloxymethyl)cyclobutanone to the desired cis-cyclobutanol. The stereochemical outcome of this reduction is paramount.

Potential Cause Underlying Science Suggested Solution
Incorrect Reducing Agent The steric bulk of the hydride reagent can influence the direction of attack on the carbonyl group.Screen Reducing Agents: While many reductions of 3-substituted cyclobutanones favor the cis product, it is prudent to screen various reducing agents (e.g., NaBH₄, LiAlH₄, L-Selectride®) to optimize selectivity.[3][11]
Unfavorable Reaction Conditions Temperature and solvent polarity can affect the transition state of the hydride addition, impacting the diastereomeric ratio.Optimize Temperature and Solvent: Lowering the reaction temperature and using less polar solvents can enhance the selectivity for the cis isomer.[11]
Chelation Control Issues The benzyloxy group may or may not participate in chelation with the hydride reagent's counterion, influencing the facial selectivity of the reduction.Use of Chelating vs. Non-Chelating Conditions: Experiment with different metal hydrides (e.g., those with Li⁺ vs. Na⁺ counterions) and solvents to either promote or suppress chelation control.
Issue 4: Difficult Purification and Separation of Diastereomers

The similar polarities of the cis and trans isomers of 3-Benzyloxymethylcyclobutanol can make their separation by conventional column chromatography challenging, especially at scale.

Potential Cause Underlying Science Suggested Solution
Co-elution on Silica Gel The small difference in the spatial arrangement of the hydroxyl and benzyloxymethyl groups may not provide sufficient differentiation for separation on standard silica gel.Alternative Chromatography Techniques: Explore other stationary phases such as alumina or bonded-phase silica (e.g., diol, amino).[12] Supercritical Fluid Chromatography (SFC) can also be highly effective for separating stereoisomers.
Poor Crystallization Behavior The presence of the flexible benzyloxymethyl group and the hydroxyl group can inhibit the formation of a well-ordered crystal lattice, making purification by crystallization difficult.[13]Derivative Formation: Consider temporarily converting the alcohol to an ester (e.g., acetate, benzoate) to potentially improve its crystallization properties. The ester can then be cleaved to yield the pure alcohol.
Solvent System for Crystallization Finding a single solvent or a solvent pair that effectively differentiates between the solubilities of the two isomers is often a matter of trial and error.[14][15]Systematic Solvent Screening: Perform small-scale crystallization trials with a wide range of solvents and solvent mixtures of varying polarities.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Exothermic Reactions: Grignard reactions or reductions with powerful hydrides like LiAlH₄ can be highly exothermic and require careful temperature control, especially at a large scale.[16][17]

  • Pyrophoric Reagents: The use of reagents like n-butyllithium or certain hydrides requires strict adherence to handling protocols for pyrophoric materials.[18]

  • Flammable Solvents: Many steps in the synthesis will likely use flammable ethereal or hydrocarbon solvents, necessitating proper ventilation and grounding of equipment.

Q2: How can I minimize the formation of byproducts from the benzyl ether protecting group?

A2: The benzyl ether is generally a robust protecting group, but it can be susceptible to cleavage under certain conditions.[19] To minimize byproduct formation:

  • Avoid Strong Reductive Conditions (unless intended for deprotection): Be mindful that conditions like catalytic hydrogenation will cleave the benzyl ether.[6][20]

  • Control Acidity: While generally stable to a range of pH, prolonged exposure to strong acids can lead to cleavage.

  • Oxidative Stability: Benzyl ethers can be cleaved by some oxidizing agents.[21][22] Ensure that any oxidation steps in your synthesis are compatible with the benzyl protecting group.

Q3: What are the most effective methods for deprotecting the benzyl ether in the final product or at an intermediate stage?

A3: The most common and effective method for benzyl ether deprotection is catalytic hydrogenolysis .[6][20]

  • Reagents: Typically, a palladium catalyst on a solid support (e.g., 10% Pd/C) is used with a hydrogen source (H₂ gas).[19]

  • Advantages: This method is generally high-yielding and the workup is straightforward (filtration of the catalyst).[20]

  • Considerations: This method is not compatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups.[23] Catalyst poisoning by sulfur-containing compounds can also be an issue.[2]

Q4: Can I use a different protecting group for the primary alcohol?

A4: Yes, other protecting groups can be used, and the choice will depend on the overall synthetic strategy.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are stable to many reaction conditions but are readily cleaved by fluoride sources (e.g., TBAF). They are orthogonal to benzyl ethers.[19]

  • Esters (e.g., Acetate, Pivaloate): These are stable to acidic and reductive conditions but are cleaved by base-catalyzed hydrolysis.[19] The choice of protecting group will influence the purification strategy and the overall convergency of your synthesis.

Q5: My reaction involving benzyl vinyl ether is inconsistent between batches. What could be the cause?

A5: In addition to the factors mentioned in the troubleshooting section, the quality and stability of the benzyl vinyl ether itself can be a source of inconsistency.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon storage and exposure to air. Ensure you are using fresh or properly stored benzyl vinyl ether and test for the presence of peroxides before use.

  • Inhibitors: Commercial vinyl ethers often contain inhibitors to prevent polymerization. The presence and concentration of these inhibitors can affect reaction initiation and rates. Consider passing the vinyl ether through a short column of alumina to remove the inhibitor immediately before use.

III. Concluding Remarks

The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemical principles and a systematic approach to troubleshooting. By carefully controlling reaction parameters to maximize diastereoselectivity, optimizing purification strategies to efficiently isolate the desired cis isomer, and being mindful of the stability and reactivity of the starting materials and intermediates, researchers can overcome the challenges associated with the large-scale synthesis of this valuable molecule.

IV. References

  • Beaver, M. G., Zhang, E.-x., Liu, Z.-q., Zheng, S.-y., Wang, B., Lu, J.-p., Tao, J., Gonzalez, M., & Jones, S. (2020). Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition. Organic Process Research & Development, 24(6), 1014–1022.

  • Fujita, T., Yorino, M., Hata, M., & Yamakawa, T. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2133–2139.

  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. BenchChem.

  • BenchChem. (2025). Controlling exothermic reactions in Grignard synthesis. BenchChem.

  • ResearchGate. (n.d.). [2+2] photocycloaddition by triplet sensitization or energy transfer.... ResearchGate.

  • Patsnap. (2025). How to Scale Column Chromatography from Analytical to Prep — Column Sizing and Solvent Use Table. Patsnap Eureka.

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540–15586.

  • Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers. Google Patents.

  • Google Patents. (n.d.). EP1161408B1 - Method of producing cyclobutanone. Google Patents.

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.

  • Sivaguru, J., & Kaanumalle, L. S. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(6), 939–943.

  • Columbia University. (n.d.). Column chromatography. Columbia University.

  • Chem-Impex. (n.d.). This compound. Chem-Impex.

  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis. BenchChem.

  • Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127–1130.

  • YouTube. (2019). synthesis & cleavage of benzyl ethers. YouTube.

  • Kuroda, K., & Ouchi, M. (2024). Umpolung Isomerization in Radical Copolymerization of Benzyl Vinyl Ether with Pentafluorophenylacrylate Leading to Degradable AAB Periodic Copolymers. Angewandte Chemie International Edition, 63(1), e202316875.

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts.

  • BenchChem. (2025). Technical Support Center: Optimizing Benzyl Ether Deprotection. BenchChem.

  • Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone. Google Patents.

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

  • Seeberger, P. H., & Konstandel, M. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 803–807.

  • YouTube. (2019). synthesis & cleavage of benzyl ethers. YouTube.

  • Vandavasi, J. K., Van der Eycken, E. V., & De Proft, F. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816.

  • Wang, T., & Liu, Y. (2015). Effect of Cis–Trans Isomerization on the Crystallization Behavior of Triacylglycerols. Journal of the American Oil Chemists' Society, 92(6), 809–818.

  • Ghosez, L., & O'Donnell, M. J. (1998). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 98(5), 1795–1828.

  • Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.

  • BenchChem. (2025). An In-Depth Technical Guide to the Photochemical [2+2] Cycloaddition of Dibenzylideneacetone. BenchChem.

  • ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate.

  • Li, W., Liu, R., & Zhang, J. (2024). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 15(1), 1–10.

  • University of California, Irvine. (n.d.). 4. Crystallization. University of California, Irvine.

  • Dong, J., & Dong, G. (2020). Enantioselective Desymmetrization of Cyclobutanones: A Speedway to Molecular Complexity. Angewandte Chemie International Edition, 59(31), 12674–12686.

  • Green Chemistry International. (2016). BENZYL VINYL ETHER. Green Chemistry International.

  • Bach, T., & Hehn, J. P. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11435–11444.

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal.

  • Reddit. (2020). Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. Reddit.

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Google Patents.

  • International Journal of Advance Research in Science and Engineering. (n.d.). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research in Science and Engineering.

  • ACS Polymers Au. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au.

  • Zhang, Y., Liu, Y., & Lu, T.-B. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Journal of the American Chemical Society, 146(25), 17291–17298.

  • University of Glasgow. (n.d.). Guide for crystallization. University of Glasgow.

  • ResearchGate. (n.d.). Study of the formation of the by‐products. Starting materials were.... ResearchGate.

  • ORGANIC CHEMISTRY SELECT. (2016). BENZYL VINYL ETHER. ORGANIC CHEMISTRY SELECT.

  • OUCI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. OUCI.

  • BenchChem. (2025). Managing the exothermic nature of 4-Bromooctane Grignard reactions. BenchChem.

  • BenchChem. (2025). Technical Support Center: Handling Pyrophoric Reagents in Carborane Synthesis. BenchChem.

  • Yang, K., & Li, X. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8943–8947.

  • Sciencemadness.org. (2016). Cis/Trans isomerism of alkane 1,2 diol. Sciencemadness.org.

References

Preventing degradation of cis-3-Benzyloxymethylcyclobutanol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of cis-3-Benzyloxymethylcyclobutanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block.[1][2] Here, we address common challenges and provide in-depth, field-proven insights to help you prevent degradation and optimize your synthetic outcomes. Our focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system.

Overview: Understanding the Stability Profile

This compound is a valuable intermediate, but its structure contains two key functional groups that dictate its stability: the benzyl ether and the cyclobutanol moiety.[1][2] Degradation can occur at either of these sites if improper conditions are chosen.

  • The Benzyl Ether: Benzyl ethers are generally robust protecting groups, stable to a wide range of acidic and basic conditions.[3][4] However, they are highly susceptible to cleavage under reductive conditions, particularly catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][5] Harsh oxidative conditions can also cleave the benzyl group.[4][6]

  • The Cyclobutanol Ring: The four-membered ring possesses significant ring strain (approx. 26 kcal/mol).[7] This inherent strain makes the ring susceptible to opening or rearrangement, especially under acidic conditions that can promote the formation of an unstable cyclobutyl carbocation intermediate.[8][9][10] This carbocation can readily rearrange to a more stable five-membered ring.[8][10]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: I am observing significant loss of my benzyl protecting group during my reaction sequence. What are the likely causes and how can I prevent this?

Answer: Unintended debenzylation is a common issue and almost always points to inadvertent reductive or harsh oxidative/acidic conditions.

Common Causes & Solutions:

Cause Explanation Preventative Measures
Trace Metal Contamination Residual palladium or other hydrogenation catalysts from a previous step can lead to low-level hydrogenolysis if a hydrogen source (e.g., subsequent reduction) is present.1. Rigorous Purification: Ensure complete removal of metal catalysts after hydrogenation steps using methods like filtration through Celite® or silica gel plugs. 2. Catalyst Scavengers: Employ metal scavengers if contamination is suspected.
Strongly Reductive Reagents Use of harsh reducing agents (e.g., dissolving metal reductions like Birch reduction) will cleave the benzyl ether.[4][6]1. Select Orthogonal Reagents: Choose reducing agents that are compatible with benzyl ethers. For example, if reducing an ester to an alcohol, prefer LiAlH₄ or DIBAL-H over catalytic hydrogenolysis.
Harsh Acidic Conditions While generally stable, prolonged exposure to very strong acids (e.g., HBr, BCl₃) can facilitate cleavage.[4][6]1. Milder Acids: Use the mildest acidic conditions necessary for your transformation. 2. Control Reaction Time & Temperature: Minimize exposure time and avoid high temperatures during acid-catalyzed steps.
Oxidative Cleavage Certain strong oxidizing agents can attack the benzylic position.[6][11]1. Avoid Harsh Oxidants: Be cautious with reagents like ozone or DDQ if debenzylation is not the intended outcome.[4][6][11]

Workflow Diagram: Preventing Unintended Debenzylation

cluster_synthesis Synthetic Step cluster_checks Degradation Checkpoints cluster_degradation Degradation Pathway Start Starting Material (Benzyl Protected) Reaction Reaction Conditions Start->Reaction Workup Aqueous Workup Reaction->Workup Check1 Reductive Conditions? Reaction->Check1 e.g., NaBH4, H2 source Check2 Strong Acid or Heat? Reaction->Check2 e.g., TFA, HCl Check3 Oxidative Conditions? Reaction->Check3 e.g., O3, DDQ Purification Purification Workup->Purification Workup->Check2 Product Desired Product Purification->Product Check4 Metal Catalyst Carryover? Purification->Check4 e.g., Pd/C Degraded Debenzylated Byproduct Check1->Degraded Check2->Degraded Check3->Degraded Check4->Degraded

Caption: Key checkpoints to prevent benzyl ether cleavage.

FAQ 2: My reaction is producing a significant amount of a cyclopentane byproduct. What is causing this ring expansion, and how can I suppress it?

Answer: The formation of a cyclopentane derivative is a classic sign of cyclobutanol ring rearrangement. This is driven by the relief of ring strain and is almost always initiated by the formation of a carbocation on the cyclobutane ring.[10][12]

Primary Cause: Carbocation Formation under Acidic Conditions

The hydroxyl group of the cyclobutanol can be protonated by an acid, turning it into a good leaving group (water). Departure of water generates a secondary cyclobutyl carbocation, which is highly unstable due to ring strain.[8] To achieve a more stable electronic state, the ring expands via a 1,2-alkyl shift, forming a more stable cyclopentyl carbocation.[8][10]

Mechanism: Acid-Catalyzed Ring Expansion

A This compound B Protonation of -OH (Oxonium Ion Intermediate) A->B + H⁺ C Loss of H₂O (Unstable Cyclobutyl Carbocation) B->C - H₂O D Ring Expansion (1,2-Alkyl Shift) C->D Rearrangement E Rearranged (Cyclopentyl Carbocation) D->E F Deprotonation / Nucleophilic Attack E->F G Cyclopentene or Cyclopentanol Byproduct F->G

Caption: Pathway of acid-catalyzed cyclobutanol rearrangement.

Preventative Strategies:

  • Strictly Avoid Strong Acids: This is the most critical factor. If your reaction requires acidic conditions, use the mildest possible acid (e.g., pyridinium p-toluenesulfonate (PPTS) instead of HCl or H₂SO₄) and buffered systems where possible.

  • Protect the Alcohol: If subsequent steps require conditions that risk carbocation formation, consider protecting the cyclobutanol's hydroxyl group. A silyl ether (e.g., TBS, TIPS) is an excellent choice as it is stable under many conditions but can be removed orthogonally to the benzyl ether (e.g., with fluoride ions).[3]

  • Low Temperatures: Carbocation rearrangements are often temperature-dependent. Running reactions at lower temperatures (e.g., 0 °C or -78 °C) can significantly reduce the rate of rearrangement.

  • Use Non-Protic Solvents: Employing aprotic solvents (e.g., THF, Dichloromethane) will minimize the availability of protons that could initiate the degradation cascade.

FAQ 3: I'm struggling with the purification of the final compound. It streaks badly on silica gel, and I have difficulty separating it from polar impurities. What are my options?

Answer: The free hydroxyl group makes this compound a highly polar compound. This polarity can cause strong interactions with the acidic silanol groups on standard silica gel, leading to streaking and poor separation.[13][14]

Recommended Purification Protocols:

Method Protocol Details Advantages & Considerations
Modified Flash Chromatography 1. Deactivate Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1% v/v) or ammonia in methanol.[14] 2. Gradient Elution: Start with a non-polar solvent (e.g., Hexanes) and gradually increase the polarity with a solvent like Ethyl Acetate.Advantages: Neutralizes acidic sites on the silica, reducing streaking. Simple to implement. Considerations: Triethylamine can be difficult to remove completely under vacuum.
Alternative Stationary Phases 1. Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic or acid-sensitive compounds.[14] 2. Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be very effective.[13]Advantages: Alumina avoids acidic degradation. C18 separates based on hydrophobicity, often providing excellent resolution for polar molecules. Considerations: C18 columns and solvents can be more expensive. Removing water from the final product requires lyophilization or azeotropic distillation.
Liquid-Liquid Extraction Use a sequence of extractions to remove impurities. For instance, an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., sat. NaHCO₃) can remove acidic impurities. The product, being neutral, should remain in the organic layer.[15]Advantages: Excellent for removing water-soluble or highly acidic/basic impurities on a large scale.[15] Considerations: May not separate impurities with similar polarity and solubility to the desired product.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing therapeutic candidates. cis-3-Benzyloxymethylcyclobutanol, a versatile building block in medicinal chemistry and organic synthesis, presents a unique analytical challenge due to its specific stereochemistry and functional groups.[1][2] This guide provides an in-depth comparison of key analytical methods for the comprehensive characterization of this compound, offering not only procedural details but also the underlying scientific rationale for experimental choices.

The Analytical Imperative: Beyond Simple Confirmation

The structural elucidation of this compound (Molecular Formula: C₁₂H₁₆O₂, Molecular Weight: 192.26 g/mol ) requires a multi-pronged analytical approach.[1] The primary objectives are to confirm the connectivity of the atoms, verify the cis stereochemistry of the substituents on the cyclobutane ring, and establish the overall purity of the sample. This guide will focus on a suite of complementary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and their combined application ensures a self-validating and robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The cis configuration of the substituents on the cyclobutane ring will influence the chemical shifts and coupling constants of the ring protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Rationale
Aromatic (C₆H₅)7.2-7.4Multiplet-Protons of the phenyl group.
Benzyl CH₂ (Ph-CH₂ -O)~4.5Singlet-Methylene protons adjacent to the oxygen and the phenyl group.
Carbinol CH (CH -OH)~4.0Multiplet~5-8Proton on the carbon bearing the hydroxyl group, coupled to adjacent cyclobutane protons.
Methyleneoxy CH₂ (O-CH₂ -Cyclobutane)~3.4Doublet~6-7Methylene protons of the benzyloxymethyl group, coupled to the adjacent cyclobutane proton.
Cyclobutane Ring Protons1.8-2.5MultipletsVariousThe protons on the cyclobutane ring will exhibit complex splitting patterns due to coupling with each other. The cis relationship of the substituents will lead to specific coupling constants that can be differentiated from the trans isomer.[3]
Hydroxyl OHVariableBroad Singlet-The chemical shift is dependent on concentration and solvent.
Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Aromatic (C₆H₅)127-138Carbons of the phenyl group.
Benzyl CH₂ (Ph-CH₂ -O)~73Methylene carbon of the benzyl group.
Methyleneoxy CH₂ (O-CH₂ -Cyclobutane)~70Methylene carbon of the benzyloxymethyl group.
Carbinol CH (CH -OH)~68Carbon bearing the hydroxyl group.
Cyclobutane Ring Carbons20-40The carbons of the cyclobutane ring. The cis-stereochemistry will influence their chemical shifts compared to the trans-isomer.[4]

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[5] For quantitative measurements, ensure a sufficient relaxation delay (e.g., 5 seconds) is used.[5]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

  • Spectral Interpretation: Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule. For unambiguous assignment, 2D NMR experiments such as COSY and HSQC can be employed.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectral Data

For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable soft ionization techniques.

Ion Expected m/z Interpretation
[M+H]⁺193.12Protonated molecular ion.
[M+Na]⁺215.10Sodium adduct of the molecular ion.
[M-H₂O+H]⁺175.11Fragment corresponding to the loss of a water molecule.
[C₇H₇]⁺91.05Tropylium ion, a characteristic fragment of benzyl groups.

Experimental Protocol: Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6] It is crucial to use high-purity solvents to avoid interference.[7]

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode, scanning a mass-to-charge (m/z) range that encompasses the expected molecular ion.

  • Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺). Analyze the fragmentation pattern to gain further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Spectral Data

The FTIR spectrum of this compound, which is a light yellow liquid, can be conveniently obtained using an Attenuated Total Reflectance (ATR) accessory.[1]

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H stretch3600-3200 (broad)Alcohol
C-H stretch (aromatic)3100-3000Phenyl group
C-H stretch (aliphatic)3000-2850Cyclobutane and methylene groups
C=C stretch (aromatic)1600-1450Phenyl group
C-O stretch1250-1000Alcohol and ether

Experimental Protocol: FTIR Analysis

Caption: Workflow for FTIR data acquisition.

Step-by-Step Methodology:

  • Instrument Setup: Ensure the ATR crystal is clean.[8]

  • Background Collection: Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Analysis: Place a small drop of the neat liquid sample directly onto the ATR crystal.[9]

  • Data Acquisition: Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the key absorption bands and assign them to the corresponding functional groups in the molecule.

Comparative Analysis of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information, including atom connectivity and stereochemistry.Unambiguous structure elucidation, non-destructive.Relatively low sensitivity, requires larger sample amounts.
Mass Spectrometry Molecular weight and elemental composition (with high resolution), fragmentation pattern.High sensitivity, small sample amount required.Does not provide detailed stereochemical information.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, easy to use.Provides limited structural information, not suitable for complex mixture analysis.

Conclusion: A Holistic Approach to Characterization

The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational structural and stereochemical information. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through fragmentation. FTIR spectroscopy provides a rapid confirmation of the key functional groups. By integrating the data from these complementary methods, researchers can achieve an unambiguous and robust characterization of this important synthetic intermediate, ensuring the integrity and reliability of their scientific endeavors.

References

A Definitive Guide to the Stereochemical Confirmation of cis-3-Benzyloxymethylcyclobutanol via NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and synthetic chemistry, the unambiguous determination of molecular stereochemistry is not merely an academic exercise; it is a cornerstone of ensuring biological efficacy and safety. The cyclobutane ring, a "bioisostere" for various functional groups, presents unique challenges in stereochemical analysis due to its puckered and fluxional nature. This guide provides an in-depth, data-supported comparison of Nuclear Magnetic Resonance (NMR) techniques to definitively confirm the cis stereochemistry of 3-Benzyloxymethylcyclobutanol, a valuable synthetic intermediate.

The narrative will move beyond a simple recitation of data, delving into the causal logic behind the selection of specific NMR experiments. We will demonstrate how a multi-pronged approach, integrating 1D and 2D NMR techniques, creates a self-validating system for structural elucidation, culminating in the unequivocal assignment of the cis configuration.

The Challenge: Beyond Ambiguous Coupling Constants

The stereochemical analysis of cyclobutane derivatives is notoriously complex. Unlike the more rigid cyclohexane systems where Karplus relationships are highly predictive, vicinal proton-proton coupling constants (³JHH) in cyclobutanes show wide and often overlapping ranges for both cis and trans isomers. For instance, reported ³Jcis values can range from 4.6–11.5 Hz, while ³Jtrans can span 2.0–10.7 Hz.[1][2] This ambiguity makes reliance on coupling constants alone a precarious strategy for stereochemical assignment.

Therefore, a more robust methodology is required, one that probes the through-space proximity of substituents rather than relying solely on through-bond scalar couplings. This is where the power of the Nuclear Overhauser Effect (NOE) becomes indispensable.[3][4]

The NMR Toolkit for Stereochemical Elucidation

To build a conclusive case for the cis configuration, we employ a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a coherent and cross-validated picture.

  • ¹H and ¹³C NMR: These fundamental 1D experiments provide the initial census of proton and carbon environments, respectively.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals ¹H-¹H scalar coupling networks, allowing us to trace the connectivity of protons within the cyclobutane ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps each proton directly to the carbon atom it is attached to, providing definitive ¹H-¹³C one-bond correlations.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range 2D correlation experiment reveals couplings between protons and carbons over two to three bonds, which is critical for piecing together the complete molecular framework.[5][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of this analysis, NOESY identifies protons that are close to each other in three-dimensional space (typically < 5 Å), irrespective of their bonding network.[3][4] For 1,3-disubstituted cyclobutanes, this is the definitive experiment for distinguishing cis from trans isomers.[2][3]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity cluster_stereo Stereochemical Confirmation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton Environments NOESY ¹H-¹H NOESY C13_NMR ¹³C NMR HSQC ¹H-¹³C HSQC C13_NMR->HSQC Carbon Environments COSY->HSQC Assign Protons HMBC ¹H-¹³C HMBC HSQC->HMBC Assign Carbons Conclusion Definitive cis-Stereochemistry Assignment HMBC->Conclusion Confirm Skeleton NOESY->Conclusion Confirm Spatial Proximity

Data Analysis: A Case Study of cis-3-Benzyloxymethylcyclobutanol

Let us consider the expected NMR data for the target molecule. The following data is predicted based on established chemical shift principles and data from analogous structures.[8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
H-7 to H-11 7.38 - 7.28 m 5H Phenyl ring
H-5 4.52 s 2H -O-CH₂ -Ph
H-1 4.10 p 1H CH -OH
H-4 3.45 d 2H -CH₂ -O-
H-3 2.65 m 1H CH -CH₂OBn
H-2a, H-2e 2.40 m 2H Ring CH₂ (α to CHOH)
H-6a, H-6e 1.85 m 2H Ring CH₂ (α to CH-CH₂OBn)

| OH | 1.70 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Label Predicted Chemical Shift (δ) ppm Assignment
C-7 138.5 Phenyl C (quaternary)
C-8 to C-11 128.4 - 127.6 Phenyl CH
C-4 73.2 -CH₂ -O-
C-5 71.5 -O-CH₂ -Ph
C-1 65.0 CH -OH
C-3 38.0 CH -CH₂OBn

| C-2, C-6 | 33.5 | Ring CH₂ |

  • HSQC Analysis: The HSQC spectrum would first be used to unambiguously link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the proton multiplet at ~2.65 ppm would show a correlation to the carbon signal at ~38.0 ppm, confirming their assignment as H-3 and C-3, respectively.[6][10]

  • COSY Analysis: The ¹H-¹H COSY spectrum would establish the proton coupling network. We would expect to see correlations between H-1 and its adjacent ring protons (H-2a, H-2e, H-6a, H-6e, though the 1,3-coupling might be weak). Crucially, a strong correlation would exist between H-3 and its adjacent ring protons (H-2a, H-2e, H-6a, H-6e) and the methylene protons of the benzyloxymethyl group (H-4).

  • HMBC Analysis: Long-range correlations would solidify the overall structure. For instance, the benzylic protons (H-5) at 4.52 ppm would show a correlation to the quaternary aromatic carbon (C-7) at ~138.5 ppm and the ether carbon (C-4) at 73.2 ppm, confirming the connectivity of the benzyl group to the side chain.[5][7]

While the preceding experiments confirm the molecular constitution, they do not differentiate between the cis and trans isomers. The NOESY experiment provides the decisive evidence.

In the cis isomer, the methine proton on the hydroxyl-bearing carbon (H-1) and the methine proton on the substituent-bearing carbon (H-3) are on the same face of the cyclobutane ring. This spatial proximity, well under the 5 Å threshold for the Nuclear Overhauser Effect, will result in a distinct cross-peak in the NOESY spectrum.[3]

Conversely, in the trans isomer, these two protons (H-1 and H-3) are on opposite faces of the ring, separated by a much larger distance. Consequently, no NOE correlation would be observed between them.

Expected Key NOESY Correlation for cis Isomer:

  • A clear cross-peak between the signal for H-1 (~4.10 ppm) and the signal for H-3 (~2.65 ppm) .

// NOE Interaction H1 -> H3 [label=" NOE Correlation (< 5 Å)", fontcolor="#EA4335", fontsize=9]; } Figure 2. Key NOE correlation confirming the cis stereochemistry.

Comparative Analysis: NMR vs. X-Ray Crystallography

Single-crystal X-ray diffraction is often considered the "gold standard" for structural elucidation. However, it requires a suitable single crystal, which can be difficult or impossible to grow. Furthermore, the crystal structure represents the molecule in the solid state, which may not perfectly reflect its conformation in solution where most biological processes and chemical reactions occur.

NMR spectroscopy offers the distinct advantage of providing detailed structural and stereochemical information on the molecule in its native solution state. It is a non-destructive technique that can be applied to non-crystalline, amorphous, or liquid samples, making it a more versatile and often more practical tool for the synthetic chemist.

Standard Experimental Protocols

The following are generalized protocols for acquiring the necessary NMR data on a standard 400 MHz spectrometer.

5.1. Sample Preparation

  • Weigh approximately 10-15 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

5.2. Data Acquisition

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • gCOSY:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmf').

    • Number of Scans: 2-4 per increment.

    • Increments (F1): 256-512.

  • gHSQC:

    • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Number of Scans: 4-8 per increment.

    • Increments (F1): 256.

  • gHMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Number of Scans: 8-16 per increment.

    • Increments (F1): 256.

  • NOESY:

    • Pulse Program: Standard NOESY with gradient selection (e.g., 'noesygpph').

    • Number of Scans: 16 per increment.

    • Mixing Time (d8): 500-800 ms (to be optimized).

    • Increments (F1): 256-512.

Conclusion

The stereochemical assignment of substituted cyclobutanes demands a rigorous analytical approach that transcends the limitations of simple coupling constant analysis. By systematically employing a suite of 1D and 2D NMR experiments, a self-validating network of data can be constructed. While experiments like COSY, HSQC, and HMBC are essential for confirming the fundamental carbon skeleton and proton assignments, the NOESY experiment stands as the ultimate arbiter of relative stereochemistry. The presence of a clear NOE correlation between the methine protons at the C-1 and C-3 positions provides incontrovertible evidence for their spatial proximity, thereby confirming the cis configuration of 3-Benzyloxymethylcyclobutanol in solution. This multi-faceted NMR strategy represents a robust and reliable alternative to crystallographic methods, empowering researchers with the confidence needed for advancing drug development and complex organic synthesis.

References

A Comparative Guide to HPLC and GC Methods for Separating Cis- and Trans-Isomers of Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of substituted cyclobutane rings, such as benzyloxymethylcyclobutanol, the formation of geometric isomers, specifically cis and trans configurations, is a common outcome. The distinct spatial arrangement of substituents in these isomers can lead to significant differences in their physicochemical properties and biological activities. Consequently, the ability to separate, identify, and quantify these isomers is paramount in drug development and chemical research to ensure product purity, efficacy, and safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the effective separation of cis- and trans-benzyloxymethylcyclobutanol, offering field-proven insights and detailed experimental protocols.

The Challenge of Separating Geometric Isomers

Cis and trans isomers of benzyloxymethylcyclobutanol are diastereomers, meaning they are stereoisomers that are not mirror images of each other. While they have the same molecular weight and often similar polarities, their different three-dimensional structures can be exploited for chromatographic separation. The choice between HPLC and GC depends on several factors, including the volatility and thermal stability of the analyte, the required resolution, and the desired analytical throughput.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for separating non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. For the isomers of benzyloxymethylcyclobutanol, both normal-phase and reversed-phase chromatography can be effective.

Causality Behind Experimental Choices in HPLC

The benzyloxymethylcyclobutanol molecule possesses both polar (hydroxyl group) and non-polar (benzyl group, cyclobutane ring) moieties. This amphiphilic nature allows for flexibility in the choice of HPLC mode.

  • Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica or cyano) is used with a non-polar mobile phase (e.g., hexane/isopropanol).[1] Separation is driven by polar interactions; the more polar isomer (often the cis-isomer due to reduced intramolecular hydrogen bonding and greater exposure of the hydroxyl group) will interact more strongly with the stationary phase and thus have a longer retention time.

  • Reversed-Phase HPLC: This is the most common HPLC mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water).[2] Separation is based on hydrophobic interactions. The less polar isomer (typically the trans-isomer, where the polar hydroxyl group may be more sterically hindered) will have a stronger affinity for the stationary phase, leading to a longer retention time.

The selectivity, which is the ability of the chromatographic system to distinguish between the two isomers, is the most critical factor for achieving good resolution. This can be fine-tuned by adjusting the mobile phase composition.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for the separation of cis- and trans-benzyloxymethylcyclobutanol using a C18 column.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard system with a pump, autosampler, column oven, and UV detector
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm (due to the benzene ring in the benzyl group)
Injection Vol. 10 µL

Sample Preparation:

  • Prepare a stock solution of the cis/trans isomer mixture in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards for linearity and sensitivity assessment.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Insights:

This protocol should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. The use of a high-purity reference standard is crucial for accurate quantification.

HPLC Workflow Diagram```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Dissolve Isomer Mixture in Methanol (1 mg/mL) Prep2 Filter through 0.45 µm Syringe Filter Prep1->Prep2 Injection Inject 10 µL of Sample Prep2->Injection HPLC_System HPLC System with C18 Column Separation Isocratic Elution (Methanol/Water) HPLC_System->Separation Injection->HPLC_System Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantify Quantify Cis and Trans Peaks Chromatogram->Quantify

Caption: Workflow for GC separation of benzyloxymethylcyclobutanol isomers.

Comparative Analysis: HPLC vs. GC

FeatureHPLCGC
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phase
Analytes Non-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatives)
Selectivity High selectivity achievable by modifying mobile phase composition and stationary phaseHigh selectivity primarily dependent on the choice of stationary phase
Resolution Generally provides good resolution for diastereomersHigh resolution achievable with long capillary columns
Analysis Time Can be longer due to lower flow rates and isocratic elutionTypically faster due to temperature programming
Sample Prep Simple dissolution and filtrationMay require derivatization to improve volatility and stability
Detection UV, RI, Fluorescence, MSFID (universal for organics), MS (for identification)
Instrumentation Robust and widely availableRobust and widely available

Conclusion: Making the Right Choice

Both HPLC and GC are highly effective for separating the cis and trans isomers of benzyloxymethylcyclobutanol. The optimal choice depends on the specific requirements of the analysis.

  • HPLC is recommended when the isomers exhibit thermal instability or when derivatization is undesirable. Its versatility in mobile phase optimization provides a powerful tool for enhancing selectivity. Reversed-phase HPLC with a C18 column is a robust starting point for method development.

  • GC is the preferred method for its high resolution, speed, and the definitive identification capabilities when coupled with a mass spectrometer. A mid-polarity capillary column offers a good balance of selectivity for this type of compound.

Ultimately, the choice of method should be guided by empirical data. The protocols provided in this guide serve as a strong foundation for developing a validated, robust, and reliable method for the critical task of separating benzyloxymethylcyclobutanol isomers in a research or drug development setting.

References

A Comparative Analysis of the Functional Bioactivity of cis- vs. trans-3-Benzyloxymethylcyclobutanol as Stereospecific Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

In medicinal chemistry, stereoisomerism is a cornerstone of rational drug design, where minor alterations in the three-dimensional arrangement of atoms can lead to profound differences in biological activity. This guide provides a comparative analysis of cis- and trans-3-Benzyloxymethylcyclobutanol, two geometric isomers whose primary value lies not in their intrinsic bioactivity, but in their critical role as stereospecific building blocks. While direct biological comparisons of these precursors are not documented, their functional divergence becomes evident when they are incorporated into more complex therapeutic agents, particularly carbocyclic nucleoside analogues. We will explore the principle of stereospecificity, demonstrate the synthetic utility of these isomers, and present a framework for evaluating the downstream biological consequences of selecting one isomer over the other.

The Critical Role of Geometric Isomerism in Pharmacology

The biological targets of drugs—receptors, enzymes, and nucleic acids—are chiral, three-dimensional entities. Consequently, their interactions with small molecules are highly sensitive to the molecule's spatial configuration. Geometric isomers, such as cis and trans isomers, possess the same chemical formula and connectivity but differ in the spatial arrangement of their substituents. This difference, particularly on a rigid scaffold like a cyclobutane ring, fundamentally alters the molecule's shape and its ability to fit into a biological binding pocket.

The cyclobutane motif is a valuable scaffold in drug design because its strained ring system creates a conformationally restricted structure, positioning substituents in well-defined vectors.[1] Studies on various cyclobutane-based compounds have repeatedly validated the importance of stereochemistry:

  • Combretastatin A4 (CA4) Analogs: When the flexible cis-stilbene unit of the potent anticancer agent CA4 was replaced with a rigid 1,3-disubstituted cyclobutane ring, the resulting cis and trans isomers showed distinct cytotoxic properties.[1] This highlights that locking the substituents into a specific geometry is key to retaining activity.

  • Chiral Amphiphiles: In supramolecular chemistry, the cis/trans stereochemistry of amphiphiles based on a cyclobutane β-amino acid scaffold dictates their self-assembly, molecular packing, and chiral recognition abilities.[2] The cis isomer, for instance, allows for intramolecular hydrogen bonding that stabilizes its structure, leading to different physicochemical behaviors compared to the trans isomer.[2]

  • Anticancer Photodimers: In a remarkable example of stereospecific activity, different cyclobutane isomers formed via photodimerization exhibited vastly different anticancer effects. One specific isomer showed excellent in vitro activity against five human cancer cell lines, while others were less potent, demonstrating that biological function was exclusive to a single stereochemical arrangement.[3][4][5]

These examples authoritatively establish the guiding principle of this guide: the selection between cis- and trans-3-Benzyloxymethylcyclobutanol is a critical decision that predetermines the biological potential of the final therapeutic product.

Synthetic Utility as Precursors for Carbocyclic Nucleosides

Cis- and trans-3-Benzyloxymethylcyclobutanol are primarily utilized as intermediates in pharmaceutical and organic synthesis.[6][7][8] One of their most significant applications is in the construction of carbocyclic nucleoside analogues, a class of potent antiviral agents.

Carbocyclic nucleosides are mimics of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene (-CH₂) group.[9] This substitution confers two major advantages:

  • Enhanced Chemical Stability: The ether linkage in natural nucleosides is a point of potential chemical degradation. Replacing it with a carbon-carbon bond system creates a more robust molecule.

  • Increased Metabolic Stability: The glycosidic bond in nucleosides is susceptible to cleavage by phosphorylase and hydrolase enzymes. Carbocyclic analogues are resistant to this enzymatic degradation, leading to a longer biological half-life.[9]

The synthesis of these antiviral agents is a multi-step process where the stereochemistry of the cyclobutane precursor is transferred to the final product. The choice of the cis or trans starting material dictates the spatial relationship between the nucleobase and the hydroxymethyl group (the analogue of the 5'-hydroxyl group in natural nucleosides), which is crucial for phosphorylation and recognition by viral polymerases.[10]

The general synthetic workflow is depicted below. A protected cyclobutanol is first oxidized to the corresponding cyclobutanone. This ketone then undergoes nucleophilic addition with a heterocyclic base (e.g., a purine or pyrimidine), followed by stereoselective reduction of the ketone to re-establish the alcohol, now in a fixed position relative to the base.

G cluster_1 Core Synthesis P1 cis-3-Benzyloxymethyl- cyclobutanol S1 Oxidation to Cyclobutanone P1->S1 P2 trans-3-Benzyloxymethyl- cyclobutanol P2->S1 S2 Coupling with Nucleobase (e.g., 6-Chloropurine) S1->S2 S3 Stereoselective Reduction S2->S3 F1 cis-Carbocyclic Nucleoside Analogue (Potentially Active) S3->F1 F2 trans-Carbocyclic Nucleoside Analogue (Potentially Inactive) S3->F2

Caption: General synthetic workflow from cyclobutanol precursors to carbocyclic nucleosides.

Projected Biological Activity of Downstream Antiviral Products

While the cyclobutanol precursors themselves are not expected to be biologically active, their stereochemistry is paramount for the function of the final nucleoside analogues. Nucleoside analogues typically function as chain terminators in viral DNA synthesis.[10] After being phosphorylated to the triphosphate form by host and viral kinases, they are incorporated into the growing DNA strand by viral DNA polymerase. Because they lack the requisite 3'-hydroxyl group, no further nucleotides can be added, halting viral replication.

This mechanism is exquisitely sensitive to the molecule's shape. The cis isomer of the final product, which places the nucleobase and the hydroxymethyl group on the same face of the ring, more closely mimics the geometry of natural deoxyribonucleosides. The trans isomer does not, making it a poor substrate for the necessary kinases and/or the viral polymerase.

G cluster_0 Cellular Activation cluster_1 Viral Replication Inhibition N cis-Nucleoside Analogue N_MP Analogue Monophosphate N->N_MP Kinases N_DP Analogue Diphosphate N_MP->N_DP Kinases N_TP Analogue Triphosphate (Active Form) N_DP->N_TP Kinases Pol Viral DNA Polymerase N_TP->Pol Term Chain Termination: Replication Halted Pol->Term DNA Growing Viral DNA Strand DNA->Pol

Caption: Mechanism of action for a cis-nucleoside analogue as a viral DNA chain terminator.

The projected difference in antiviral efficacy is summarized in the table below, using hypothetical but representative data from a standard antiviral assay.

Compound IDPrecursor IsomerAntiviral Activity (IC₅₀, µM) vs. HSV-1Cytotoxicity (CC₅₀, µM) in Vero CellsSelectivity Index (SI = CC₅₀/IC₅₀)
Antiviral-A cis0.8> 100> 125
Antiviral-B trans> 50> 100< 2

Data Interpretation:

  • IC₅₀ (50% Inhibitory Concentration): The concentration required to inhibit viral replication by 50%. A lower value indicates higher potency.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration that causes death to 50% of host cells. A higher value indicates lower toxicity.

  • Selectivity Index (SI): The ratio of cytotoxicity to activity. A higher SI is desirable, indicating the compound is much more toxic to the virus than to the host cells.

As the data illustrates, Antiviral-A , derived from the cis-cyclobutanol precursor, is a potent and selective antiviral agent. In contrast, Antiviral-B , derived from the trans precursor, is essentially inactive. This stark difference is a direct functional consequence of the starting material's stereochemistry.

Experimental Methodologies

To empirically validate the claims made in this guide, two core experimental protocols are required: one for synthesis and one for biological evaluation.

Protocol 4.1: Stereocontrolled Synthesis of a Carbocyclic Nucleoside Analogue

This protocol describes a representative synthesis of a cis-carbocyclic adenine analogue, adapted from principles in the literature.[10][11]

Objective: To synthesize the cis-isomer of 9-[3-(hydroxymethyl)cyclobutyl]adenine from cis-3-Benzyloxymethylcyclobutanol.

Step-by-Step Protocol:

  • Oxidation: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours until TLC analysis shows complete consumption of the starting material. Quench the reaction with a saturated solution of Na₂S₂O₃ and NaHCO₃. Extract the aqueous layer with DCM, combine organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield 3-(benzyloxymethyl)cyclobutan-1-one.

    • Causality: The benzyl group protects the primary alcohol, ensuring only the secondary alcohol of the cyclobutanol is oxidized to the ketone, which is necessary for the subsequent coupling step.

  • Coupling: To a solution of 6-chloropurine (1.5 eq) in dry DMF, add sodium hydride (1.6 eq, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes. Add a solution of the ketone from Step 1 (1.0 eq) in DMF. Stir at room temperature for 18 hours.

    • Causality: Sodium hydride is a strong base that deprotonates the purine, forming a nucleophile that attacks the cyclobutanone. This forms the crucial carbon-nitrogen bond.

  • Reduction & Deprotection: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq). Stir for 4 hours. Quench carefully with water. Extract with ethyl acetate and concentrate. Dissolve the crude product in ethanol, add 10% Pd/C catalyst, and subject the mixture to an atmosphere of H₂ (balloon pressure) for 24 hours.

    • Causality: NaBH₄ reduces the ketone back to an alcohol. The stereochemistry is often directed by the bulky purine group. The subsequent hydrogenolysis step (Pd/C, H₂) cleaves the benzyl protecting group to reveal the primary hydroxyl group, yielding the final product.

  • Purification: Purify the final compound by column chromatography on silica gel using a DCM/Methanol gradient to yield the pure cis-nucleoside analogue. Confirm structure and stereochemistry using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 4.2: In Vitro Plaque Reduction Assay for Antiviral Activity

Objective: To determine the IC₅₀ of the synthesized nucleoside analogue against Herpes Simplex Virus 1 (HSV-1).

Step-by-Step Protocol:

  • Cell Seeding: Seed Vero cells (a kidney epithelial cell line) in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound (e.g., Antiviral-A) in cell culture medium, ranging from 100 µM to ~0.1 µM.

  • Infection: Aspirate the medium from the confluent cell monolayers. Infect the cells with a dilution of HSV-1 calculated to produce ~100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37 °C.

  • Treatment: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) containing the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.

    • Causality: The semi-solid overlay prevents the virus from spreading randomly through the medium, ensuring that new infections are localized and form discrete "plaques" that can be counted.

  • Incubation & Staining: Incubate the plates for 72 hours at 37 °C in a CO₂ incubator. After incubation, fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the "no drug" control. Plot the percent inhibition versus drug concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

The comparison of cis- and trans-3-Benzyloxymethylcyclobutanol offers a compelling case study in the functional consequences of stereochemistry in drug development. While these simple alcohols may not possess intrinsic biological activity, their utility as synthetic precursors is starkly divergent. The geometric constraints of the cyclobutane ring, when translated into the architecture of a carbocyclic nucleoside, mean that only the cis isomer can produce a final molecule capable of effectively mimicking a natural nucleoside and inhibiting viral replication. The trans isomer, by contrast, leads to a biologically inert product. Therefore, the "biological activity" of these isomers is best defined by the potential they unlock in downstream applications, a potential that is entirely dependent on their predetermined, unchangeable stereochemical identity. For researchers in drug discovery, this underscores a fundamental principle: stereochemical considerations are not a final optimization step but a foundational element of molecular design.

References

A Comparative Guide to the Purity Validation of Synthesized cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of a building block is paramount to the integrity of the final product. cis-3-Benzyloxymethylcyclobutanol, a versatile intermediate, is increasingly utilized for its unique structural motifs, contributing to the development of novel therapeutics and advanced materials.[1][2] Its rigid cyclobutane core can impart favorable pharmacological properties, such as improved metabolic stability and binding efficiency. However, the presence of even trace impurities can significantly impact downstream reactions, biological activity, and ultimately, patient safety.

This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity. As a senior application scientist, my aim is to move beyond mere procedural descriptions to elucidate the rationale behind selecting and optimizing these techniques. We will explore the strengths and limitations of each method, supported by experimental data and grounded in the authoritative standards of the pharmaceutical industry.

The Imperative of Purity: An Overview

The International Council for Harmonisation (ICH) has established stringent guidelines for the control of impurities in new drug substances.[3][4][5][6] These guidelines necessitate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds, often as low as 0.05%.[3] For a key intermediate like this compound, ensuring high purity is not just a matter of quality control but a critical step in risk mitigation throughout the drug development lifecycle.

Potential impurities in the synthesis of this compound can originate from various sources:

  • Starting materials and reagents: Unreacted precursors or contaminants within them.

  • Byproducts: Arising from competing reaction pathways, such as the formation of isomeric forms or products of over-reaction.

  • Degradation products: Resulting from instability of the final compound under specific storage or reaction conditions.

  • Residual solvents: Left over from the synthesis and purification process.

A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.

Core Analytical Techniques for Purity Determination

We will now delve into the primary analytical techniques for the purity validation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative ¹H NMR (qNMR) Spectroscopy: The Absolute Method

Quantitative ¹H NMR (qNMR) has emerged as a powerful tool for purity determination due to its status as a primary ratio method.[7] Unlike chromatographic techniques that rely on comparison to a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, unrelated compound.[8]

The fundamental principle of qNMR is that the integral of a resonance signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a known amount of an internal standard, the absolute purity of the analyte can be calculated. This method is non-destructive and provides structural information, making it exceptionally valuable.[9][10]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean NMR tube.

    • Accurately weigh and add a suitable, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) to the same tube. The standard should have a simple spectrum with signals that do not overlap with the analyte's signals.

    • Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified, to allow for full magnetization recovery. This is critical for accurate integration.

    • Use a 90° pulse angle to maximize the signal.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals would be the benzylic protons or the cyclobutane ring protons that are distinct from any impurity signals.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep1 Accurately weigh analyte prep2 Accurately weigh internal standard prep1->prep2 prep3 Dissolve in deuterated solvent prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 acq2 Ensure sufficient relaxation delay (D1) acq1->acq2 proc1 Phase and baseline correction acq2->proc1 proc2 Integrate analyte and standard signals proc1->proc2 proc3 Calculate purity using the standard formula proc2->proc3 result result proc3->result Final Purity Value

Caption: Workflow for purity determination by quantitative ¹H NMR (qNMR).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating components of a mixture.[11] For non-volatile compounds like this compound, reverse-phase HPLC is the method of choice.

The separation in reverse-phase HPLC is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. By optimizing the mobile phase composition, one can achieve separation of structurally similar compounds. A UV detector is commonly used, leveraging the presence of the benzyl chromophore in the target molecule.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might be:

      • 0-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • This method assumes that all compounds have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard of this compound is required to create a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare stock solution (1 mg/mL) prep2 Dilute to working concentration (0.1 mg/mL) prep1->prep2 analysis1 Inject sample into HPLC system prep2->analysis1 analysis2 Separate components on C18 column analysis1->analysis2 analysis3 Detect with UV at 254 nm analysis2->analysis3 data1 Integrate peak areas analysis3->data1 data2 Calculate purity by area percentage data1->data2 result result data2->result Purity by Area %

Caption: Workflow for purity determination by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

In GC, compounds are separated based on their boiling points and interaction with the stationary phase of the column. The benzylic nature of the target molecule makes a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, a suitable choice.[13] The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint.

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1-5 mg) in a volatile solvent such as dichloromethane or ethyl acetate (1 mL).

  • GC-MS Conditions:

    • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC).

    • The mass spectrum of the main peak should be consistent with the structure of this compound.

    • The mass spectra of minor peaks can be compared against a library (e.g., NIST) to tentatively identify impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve sample in volatile solvent analysis1 Inject into GC prep1->analysis1 analysis2 Separate by volatility analysis1->analysis2 analysis3 Detect and fragment with MS analysis2->analysis3 data1 Analyze Total Ion Chromatogram (TIC) analysis3->data1 data2 Identify impurities by mass spectral library search data1->data2 result result data2->result Purity and Impurity Identification

Caption: Workflow for purity and impurity identification by GC-MS.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique depends on the specific requirements of the analysis. Below is a comparative summary of the discussed methods for the purity validation of this compound.

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Absolute quantification based on proton countingSeparation by polaritySeparation by volatility and mass-to-charge ratio
Primary Use Absolute purity determination, structural confirmationPurity by area %, separation of non-volatile impuritiesIdentification of volatile impurities, structural elucidation
Strengths - Absolute quantification without a specific reference standard- Non-destructive- Provides structural information- High accuracy and precision[9]- High resolution for complex mixtures- High sensitivity- Well-established and widely available- Excellent for volatile impurities (e.g., solvents)- Provides molecular weight and fragmentation data for impurity identification
Limitations - Lower sensitivity than chromatographic methods- Signal overlap can be an issue in complex mixtures- Requires a high-field NMR spectrometer- Purity by area % assumes equal detector response- Requires a reference standard for accurate quantification- May not detect non-UV active impurities- Not suitable for non-volatile or thermally labile compounds- Quantification can be less accurate than HPLC or qNMR
Typical Purity Result 99.5% (absolute)99.7% (by area)99.6% (by area)
Impurity Detection Limit ~0.1%<0.05%<0.05%

Conclusion

A comprehensive purity validation of synthesized this compound necessitates a multi-technique approach.

  • Quantitative ¹H NMR should be employed for an accurate, absolute purity determination and to provide definitive structural confirmation. Its ability to quantify without a specific reference standard of the analyte makes it an invaluable primary method.[8]

  • HPLC serves as the primary tool for assessing the presence of non-volatile, structurally related impurities, offering high resolution and sensitivity. It is the workhorse for routine quality control.

  • GC-MS is essential for the identification and quantification of volatile impurities, such as residual solvents, and for providing structural information on unknown byproducts that may not be evident by other techniques.

By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can build a robust and reliable purity profile for this compound, ensuring the quality and safety of their subsequent research and development endeavors. This rigorous approach to analytical validation is not merely a procedural requirement but a scientific imperative that underpins the integrity of modern pharmaceutical science.

References

Spectroscopic data comparison of cis-3-Benzyloxymethylcyclobutanol with known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of cis-3-Benzyloxymethylcyclobutanol

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural verification of key intermediates is paramount. This compound (CAS 172324-68-4) is a versatile cyclobutane-containing building block whose unique four-membered ring structure is valuable in the synthesis of novel therapeutic agents and advanced materials.[1][2] Given its role as a precursor, confirming its identity, purity, and particularly its cis-stereochemistry is a critical quality control checkpoint.

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. We will present a detailed comparison of experimentally acquired data against a known standard, underpinned by robust, step-by-step analytical protocols. This guide is designed for researchers, analytical chemists, and quality assurance professionals who rely on precise structural data to drive their scientific endeavors. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational.

Analytical Workflow: From Sample to Structural Confirmation

The process of spectroscopic verification is a systematic workflow. It begins with meticulous sample preparation and proceeds through data acquisition using multiple orthogonal techniques, culminating in a rigorous comparison against a reference standard. This multi-faceted approach ensures a high degree of confidence in the final structural assignment.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Verification Sample Test Sample of This compound Prep_NMR Prepare NMR Sample (CDCl₃, TMS) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Film) Sample->Prep_IR Prep_MS Prepare MS Sample (MeOH/H₂O) Sample->Prep_MS Acq_NMR ¹H & ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Acq_MS ESI-MS Analysis Prep_MS->Acq_MS Process Process Raw Data (Integration, Peak Picking) Acq_NMR->Process Acq_IR->Process Acq_MS->Process Compare Compare Data to Known Standard Process->Compare Critical Comparison Report Final Report: Structural Confirmation Compare->Report

Caption: Overall workflow for the spectroscopic verification of this compound.

Methodologies & Experimental Protocols

The selection of appropriate analytical techniques and parameters is crucial for generating high-quality, reproducible data. The protocols below are designed to be self-validating by incorporating internal standards and established best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The choice of a 400 MHz or higher field instrument is recommended for achieving the necessary signal dispersion to resolve the complex spin systems of the cyclobutane ring.

Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is selected for its excellent solubilizing power for moderately polar organics and its single, well-defined residual solvent peak.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Nucleus: ¹H.

    • Solvent: CDCl₃.

    • Temperature: Ambient (~298 K).

    • Parameters: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • Data Processing: Apply an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

  • ¹³C{¹H} NMR Acquisition:

    • Nucleus: ¹³C (with proton decoupling).

    • Parameters: Acquire data with a 30° pulse angle, a relaxation delay of 3 seconds, and 1024 scans.

    • Data Processing: Apply an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ triplet centered at 77.16 ppm.

Authoritative Grounding: The standards for reporting NMR data, including solvent, field strength, and referencing, are based on guidelines published by leading chemical societies to ensure data integrity and comparability.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides definitive information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat film method is most appropriate.[5] Place one drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

  • Background Collection: Place the empty, clean salt plates in the spectrometer and run a background scan (32 scans). This is critical to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Acquisition:

    • Technique: Attenuated Total Reflectance (ATR) or transmission (neat film).

    • Resolution: 4 cm⁻¹.

    • Scans: 32.

    • Range: 4000 - 600 cm⁻¹.

    • Data Processing: Perform an automatic baseline correction and peak picking.

Causality: The 4000-600 cm⁻¹ range covers the diagnostic region for common organic functional groups (O-H, C-H, C=C, C-O) and the "fingerprint region" (below 1400 cm⁻¹), which is unique to the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the analyte, offering the most direct confirmation of its elemental formula. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it minimizes fragmentation and typically yields an intact molecular or pseudomolecular ion.[6][7]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of methanol and water. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Acquisition (Positive Ion ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

    • Key Parameters: Capillary voltage ~3.5-4.0 kV; Nebulizing gas (N₂) pressure ~30 psi; Drying gas temperature ~300 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the pseudomolecular ion peaks, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Calculate the theoretical exact mass and compare it to the observed mass.

Data Comparison: Experimental vs. Standard

The following tables present a direct comparison of a typical experimental dataset for a newly synthesized batch of this compound against a reference standard. The standard data is derived from predictive models based on established spectroscopic principles and data from analogous structures.

¹H NMR Data Comparison (400 MHz, CDCl₃)
Standard δ (ppm) Experimental δ (ppm) Integration Multiplicity Assignment Analysis
7.38 - 7.287.35 - 7.275HmAr-H Match. The complex multiplet is characteristic of a monosubstituted benzene ring.
4.514.502Hs-O-CH₂ -PhMatch. The singlet indicates no adjacent protons, consistent with the benzylic position.
4.104.091HmCH -OHMatch. The chemical shift and multiplicity are consistent with a proton on a carbon bearing a hydroxyl group.
3.453.442HdCH₂ -O-BnMatch. A doublet resulting from coupling to the adjacent methine proton on the cyclobutane ring.
2.552.531HmCH -CH₂OBnMatch. This methine proton is shifted downfield by the adjacent benzyloxymethyl group.
2.202.192Hmring CH₂ Match. Protons adjacent to the CH-OH group.
1.811.802Hmring CH₂ Match. Protons adjacent to the CH-CH₂OBn group.
1.751.741Hbr sOH Match. A broad singlet, typical for an alcohol proton, which is exchangeable.
¹³C NMR Data Comparison (100 MHz, CDCl₃)
Standard δ (ppm) Experimental δ (ppm) Assignment Analysis
138.5138.4Ar-C (quat)Match. Quaternary aromatic carbon attached to the benzylic group.
128.4128.4Ar-C HMatch. Aromatic methine carbons.
127.7127.7Ar-C HMatch. Aromatic methine carbons.
127.6127.5Ar-C HMatch. Aromatic methine carbons.
73.273.1-O-C H₂-PhMatch. Benzylic carbon.
72.872.7C H₂-O-BnMatch. Methylene carbon of the benzyloxymethyl group.
66.566.4C H-OHMatch. Carbon bearing the hydroxyl group.
39.038.9C H-CH₂OBnMatch. Methine carbon adjacent to the substituent.
31.531.4ring C H₂Match. The two equivalent methylene carbons of the cyclobutane ring, consistent with cis symmetry.
FT-IR Data Comparison (Neat Film, cm⁻¹)
Standard ν (cm⁻¹) Experimental ν (cm⁻¹) Intensity Assignment Analysis
3600-32003350Broad, StrongO-H stretchMatch. The broadness indicates hydrogen bonding from the alcohol.
3080-30303065, 3031Mediumsp² C-H stretch (Aromatic)Match. Characteristic of C-H bonds on a benzene ring.[8]
3000-28502945, 2860Strongsp³ C-H stretch (Aliphatic)Match. Aliphatic C-H bonds from the cyclobutane and methylene groups.[8]
1605, 14951604, 1496MediumC=C stretch (Aromatic)Match. Skeletal vibrations of the aromatic ring.
1100-10001095StrongC-O stretchMatch. Strong absorbance typical for ether and alcohol C-O bonds.
Mass Spectrometry Data Comparison (ESI+)
Ion Standard Exact Mass (m/z) Experimental Mass (m/z) Analysis
[M+H]⁺193.1223193.1221Excellent match. Confirms the molecular formula C₁₂H₁₇O₂⁺.
[M+Na]⁺215.1043215.1040Excellent match. The sodium adduct is commonly observed in ESI-MS and further validates the molecular weight.[9]

Structural Interpretation & Conclusion

The collective experimental data shows excellent correlation with the known standard, confirming the identity of the sample as this compound.

  • NMR Analysis: The ¹H and ¹³C NMR spectra confirm the presence of all expected functional groups: a monosubstituted phenyl ring, a benzylic ether linkage, a secondary alcohol, and a cyclobutane ring. Crucially, the symmetry observed in the ¹³C NMR spectrum, with a single signal for the two ring methylene carbons, is consistent with the cis stereochemistry.

  • IR Analysis: The FT-IR spectrum definitively shows the presence of the key hydroxyl (-OH) and benzyloxy (C-O-C) functional groups, while also confirming the aromatic and aliphatic C-H components of the molecule.

  • MS Analysis: High-resolution mass spectrometry confirms the elemental composition (C₁₂H₁₆O₂) with high accuracy, leaving no doubt as to the molecular formula of the compound.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral cis-3-Benzyloxymethylcyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and asymmetric synthesis, the precise determination of a molecule's stereochemical purity is not merely a procedural step but a cornerstone of efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The chiral cyclobutane motif, in particular, is a privileged scaffold in medicinal chemistry. cis-3-Benzyloxymethylcyclobutanol, a key chiral building block, serves as a pertinent example where rigorous assessment of its enantiomeric excess (ee) is paramount.

This guide provides an in-depth, objective comparison of two principal analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Derivatizing Agent . As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to this critical analytical challenge.

The Imperative of Stereochemical Purity in Drug Development

The stereochemistry of a drug candidate can be the determining factor in its therapeutic success. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug substances. This necessitates the availability of reliable and accurate analytical methods to quantify the enantiomeric excess of chiral intermediates like this compound.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2] This transient diastereomeric interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for individual quantification.[3]

Causality of Experimental Choices in Chiral HPLC

The selection of the chiral stationary phase is the most critical parameter in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of a broad range of chiral compounds, including alcohols.[4] These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for resolving alcohol enantiomers.

The choice of the mobile phase is equally crucial. In normal-phase chromatography, a non-polar solvent like hexane is typically used in combination with a polar modifier, such as isopropanol or ethanol. The concentration of the alcohol modifier is a key parameter for optimizing the separation; a lower concentration generally leads to longer retention times and potentially better resolution, while a higher concentration reduces analysis time. For acidic or basic analytes, small amounts of additives like trifluoroacetic acid or diethylamine can be used to improve peak shape and resolution.[5]

Experimental Protocol: Chiral HPLC Analysis of this compound

Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Sample: this compound (approximately 1 mg/mL in mobile phase)

  • Reference standards of the individual enantiomers (if available)

Procedure:

  • System Preparation: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the sample solution onto the column.

  • Detection: Monitor the elution profile at 254 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Data Presentation: Chiral HPLC
ParameterResult
ColumnChiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 2.0
Enantiomeric Excess (ee)98.5%

Workflow for Enantiomeric Excess Determination by Chiral HPLC

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase (1 mg/mL) inject Inject sample (10 µL) prep->inject separate Separate enantiomers on Chiralpak® AD-H column inject->separate detect Detect with UV at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Analysis)

An alternative and powerful technique for determining enantiomeric excess is NMR spectroscopy in conjunction with a chiral derivatizing agent (CDA).[6] Enantiomers are indistinguishable in a standard NMR experiment because they have identical physical properties in an achiral environment.[7] A CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), reacts with the chiral alcohol to form a mixture of diastereomers.[8] These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the quantification of each.[9]

Causality of Experimental Choices in Mosher's Acid Analysis

The choice of Mosher's acid is deliberate; the presence of the trifluoromethyl group provides a clean signal in ¹⁹F NMR, and the phenyl group creates a strong anisotropic effect in the ¹H NMR spectrum, leading to significant chemical shift differences between the diastereomeric esters.[10] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or DMAP, to facilitate the esterification. The use of both (R)- and (S)-Mosher's acid chlorides is recommended for unambiguous determination of the absolute configuration, although for ee determination, a single enantiomer of the CDA is sufficient.[11]

Experimental Protocol: Mosher's Ester Analysis of this compound

Objective: To form diastereomeric Mosher's esters of this compound and determine the enantiomeric excess by ¹H NMR spectroscopy.

Materials:

  • This compound (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of anhydrous CDCl₃.

  • Addition of Reagents: Add a small excess of anhydrous pyridine (approx. 10 µL), followed by a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

  • Reaction: Cap the NMR tube and gently agitate to mix. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the resulting diastereomeric ester mixture.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers (e.g., the methoxy protons of the Mosher's ester or protons on the cyclobutane ring).

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100 (where Integration₁ is the integral of the major diastereomer's signal and Integration₂ is the integral of the minor diastereomer's signal)

Data Presentation: Mosher's Acid Analysis by ¹H NMR
ParameterResult
NMR Spectrometer400 MHz
SolventCDCl₃
Chiral Derivatizing Agent(R)-Mosher's acid chloride
Analyzed SignalMethoxy protons of Mosher's ester
Chemical Shift (Diastereomer 1)3.54 ppm
Chemical Shift (Diastereomer 2)3.58 ppm
Chemical Shift Difference (Δδ)0.04 ppm
Enantiomeric Excess (ee)98.4%

Workflow for Enantiomeric Excess Determination by NMR with a Chiral Derivatizing Agent

cluster_prep Sample Preparation & Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis prep Dissolve sample and (R)-Mosher's acid chloride in CDCl3 with pyridine react React to form diastereomeric esters prep->react acquire Acquire 1H NMR spectrum react->acquire integrate Integrate signals of diastereomers acquire->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by NMR.

Comparative Analysis: Chiral HPLC vs. NMR with a Chiral Derivatizing Agent

The choice between Chiral HPLC and NMR for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[3]

FeatureChiral HPLCNMR with Chiral Derivatizing Agent
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of covalent diastereomers with distinct NMR signals.
Accuracy & Precision High accuracy and precision, especially for trace enantiomer detection.[12]Generally good, but can be limited by signal-to-noise and resolution.
Sensitivity (LOD/LOQ) High, especially with sensitive detectors (e.g., UV, MS).Lower than chromatographic methods.
Sample Throughput Lower; requires method development and has longer run times.Higher; rapid sample preparation and data acquisition.
Solvent Consumption High.Low (~0.5-1 mL of deuterated solvent per sample).
Non-destructive Yes.No, the sample is chemically modified.
Instrumentation Requires a dedicated HPLC system with a chiral column.Requires access to an NMR spectrometer.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.[13]Relatively straightforward, but requires successful chemical derivatization.

Conclusion and Recommendations

Both Chiral HPLC and NMR spectroscopy with a chiral derivatizing agent are robust and reliable methods for the determination of the enantiomeric excess of this compound.

Chiral HPLC stands out for its high accuracy, precision, and sensitivity, making it the gold standard for final quality control and for the detection of trace amounts of the undesired enantiomer.[14] The development of a validated HPLC method is often a regulatory requirement for the release of chiral drug substances.

NMR spectroscopy with a chiral derivatizing agent , such as Mosher's acid, offers a significant advantage in terms of speed and sample throughput.[15] This makes it an ideal technique for high-throughput screening of asymmetric reactions, reaction monitoring, and rapid analysis of a large number of samples. Its lower solvent consumption is also an advantage from a green chemistry perspective.

For a comprehensive and self-validating approach, the use of both techniques is highly recommended. A rapid screen by NMR can provide immediate feedback during process development, followed by a more rigorous and quantitative analysis by chiral HPLC for final product characterization and quality assurance. This dual-methodology approach provides the highest level of confidence in the stereochemical purity of critical chiral building blocks like this compound.

References

The Critical Role of Stereochemistry: A Comparative Guide to cis-3-Benzyloxymethylcyclobutanol in Biologically Active Constructs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the rational design of bioactive molecules is a paramount challenge. The selection of appropriate building blocks to construct these molecules is critical, as subtle changes in three-dimensional structure can lead to dramatic differences in biological function. This guide provides an in-depth technical analysis of cis-3-Benzyloxymethylcyclobutanol , a versatile building block, correlating its distinct stereochemical structure with its functional advantages in modern therapeutic modalities, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).

While this compound is widely available as a synthetic intermediate for drug discovery, a direct, peer-reviewed comparison of its performance against its trans-isomer is not extensively documented. Therefore, this guide will first establish the theoretical and mechanistic principles underpinning the importance of conformational restraint. We will then present compelling experimental data from closely related cyclobutane-based systems that serve as a powerful surrogate, demonstrating the profound impact of cis-stereochemistry on biological efficacy. Finally, we will provide detailed, actionable protocols for researchers to conduct their own comparative studies.

The Principle of Conformational Restriction: Why the Cyclobutane Scaffold is a Privileged Motif

In drug design, achieving high affinity and selectivity for a biological target often requires a ligand to adopt a specific three-dimensional conformation—the "bioactive conformation." Flexible, acyclic linkers or side chains can adopt a multitude of conformations, and the energetic cost of forcing the molecule into the correct bioactive shape (an entropic penalty) can reduce binding affinity and, consequently, biological potency.

The incorporation of rigid scaffolds, such as the cyclobutane ring, is a powerful strategy to mitigate this issue.[1] The puckered, four-membered ring of cyclobutane constrains the attached functional groups, limiting their rotational freedom.[2] This pre-organization of the molecule into a more defined conformational space can lead to several advantages:

  • Enhanced Binding Affinity: By reducing the entropic penalty upon binding, the ligand's affinity for its target can be significantly increased.[2]

  • Improved Selectivity: A rigid conformation can better fit the unique topology of the intended target's binding site while being incompatible with the binding sites of off-target proteins.

  • Favorable Physicochemical Properties: Compared to flat aromatic rings, the 3D nature of the cyclobutane ring can improve solubility and metabolic stability.[2]

The cis and trans isomers of a substituted cyclobutane present two distinct and rigid spatial arrangements of substituents. For this compound, the hydroxyl and benzyloxymethyl groups are locked on the same face of the ring, defining a specific vector and distance between them. This fixed geometry is the cornerstone of its utility.

Application in PROTACs: The Linker is a Critical Determinant of Function

A revolutionary therapeutic modality, PROTACs, function by co-opting the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to destroy specific disease-causing proteins.[3][4] These heterobifunctional molecules consist of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.

The PROTAC does not inhibit the target protein but rather induces the formation of a ternary complex (Target Protein—PROTAC—E3 Ligase).[5] The formation of a stable and productive ternary complex is essential for the E3 ligase to ubiquitinate the target, marking it for degradation. The linker is not merely a passive spacer; its length, composition, and, critically, its rigidity play a central role in determining the efficacy of the PROTAC.[6][7] A rigid linker, like one derived from a cyclobutane, can pre-organize the warhead and E3 ligase ligand into an optimal orientation for productive ternary complex formation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Cellular Machinery POI Protein of Interest (Target) PROTAC PROTAC POI->PROTAC Binds (Warhead) Ternary Ternary Complex (POI-PROTAC-E3) Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 Recycled E3->PROTAC Binds (E3 Ligand) Ub Ubiquitin (Ub) Ternary->Ub Ubiquitination Ub->POI Tags POI Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_synthesis Part 1: Synthesis cluster_bioassay Part 2: Biological Evaluation cluster_endpoints Endpoints start Start: Target Ligand & E3 Ligand cis_linker This compound start->cis_linker trans_linker trans-3-Benzyloxymethylcyclobutanol start->trans_linker synth_cis Synthesize PROTAC-cis cis_linker->synth_cis synth_trans Synthesize PROTAC-trans trans_linker->synth_trans treatment Treat cells with: - PROTAC-cis - PROTAC-trans - Vehicle (DMSO) synth_cis->treatment synth_trans->treatment cell_culture Culture Target Cells (e.g., MCF-7, HCT116) cell_culture->treatment western Western Blot: Measure Target Protein Degradation treatment->western viability Cell Viability Assay: (e.g., CellTiter-Glo®) Measure Cytotoxicity treatment->viability

References

Safety Operating Guide

Navigating the Disposal of cis-3-Benzyloxymethylcyclobutanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical development and chemical research, the lifecycle of a chemical intermediate extends beyond its synthetic application. The proper disposal of unused or waste cis-3-Benzyloxymethylcyclobutanol is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and environmental regulations.

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to handle it with the care and foresight accorded to all laboratory chemicals.[1] Improper disposal can pose risks to the environment. This document will walk you through the necessary precautions, waste characterization, and disposal procedures to ensure a safe and compliant workflow.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough risk assessment is paramount. While it is not regulated for transport and has no specific exposure limits established, good industrial hygiene and safety practices should always be followed.[2]

Key Hazard Considerations:

  • Contact: Avoid contact with skin, eyes, and clothing.[1][2] In case of contact, rinse immediately and thoroughly with water.[1][2]

  • Inhalation: Avoid inhalation.[1][2]

  • Ingestion: Avoid ingestion.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields (or goggles) compliant with European standard EN 166 or OSHA 29 CFR 1910.133.[1][2]To prevent accidental splashes from entering the eyes.
Hand Protection Chemically compatible protective gloves.To prevent skin contact. The specific glove material should be selected based on the supplier's permeability and breakthrough time data.[2]
Skin and Body Protection Long-sleeved clothing or a laboratory coat.[2]To minimize the risk of skin exposure from splashes or spills.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[1]In situations with poor ventilation or the potential for aerosolization, a particle filter respirator may be considered based on a site-specific risk assessment.

II. Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Although not federally listed as hazardous waste, local regulations and the policies of your institution's Environmental Health & Safety (EHS) department may have specific requirements.

This compound is a non-halogenated organic compound containing alcohol and ether functional groups. Based on its chemical properties, it should be categorized as a non-halogenated organic solvent waste . This is a common waste stream in many laboratories.

Critical Segregation Steps:

  • Do Not Mix with Halogenated Solvents: Halogenated and non-halogenated solvent wastes are typically incinerated under different conditions and at different costs. Mixing them can create more hazardous waste and increase disposal expenses.

  • Avoid Incompatible Chemicals: Do not mix this waste with strong oxidizing agents, acids, or bases, as this could lead to hazardous reactions.[3][4]

  • Aqueous Waste: Keep this organic waste separate from aqueous waste streams.

III. Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for the disposal of this compound from the point of generation to its final removal from the laboratory.

1. Container Selection and Labeling:

  • Container Compatibility: Use a container made of a material compatible with organic solvents, such as high-density polyethylene (HDPE) or a glass bottle with a screw cap.[3][5] The original product container is often a suitable choice if it is in good condition.[6]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Non-Halogenated Organic Solvent").[7] Your institution's EHS department will likely provide standardized hazardous waste labels.

2. Accumulation in a Satellite Accumulation Area (SAA):

  • Location: The designated waste container should be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[5][7] This area must be under the control of laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5][6] This prevents the release of vapors and potential spills.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

3. Requesting Waste Pickup:

  • Full Containers: Once the container is full (do not fill beyond 90% capacity to allow for expansion), arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[3]

  • Time Limits: Partially filled containers can remain in an SAA for up to one year.[5] However, once a container is full, it must be moved to a central accumulation area within three days.[5]

4. Disposal of Empty Containers:

  • Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6][9]

  • Rinsate Disposal: The first rinseate must be collected and disposed of as hazardous waste, in the same non-halogenated organic solvent waste stream.[9] Subsequent rinsates may, depending on local regulations, be permissible for drain disposal, but it is best practice to collect all rinsates as hazardous waste.

  • Container Disposal: After triple-rinsing and air-drying, obliterate or remove the original label and dispose of the container as regular solid waste, such as in a designated glass disposal box.[6][9]

Disposal Workflow Diagram:

G cluster_0 Laboratory Operations cluster_1 EHS / Waste Management A Generation of This compound Waste B Select & Label Compatible Waste Container A->B Step 1 C Store in Satellite Accumulation Area (SAA) B->C Step 2 D Container Full (≤ 90% capacity) C->D Accumulate Waste E Request Waste Pickup from EHS D->E Step 3 F Transport to Central Accumulation Area (CAA) E->F EHS Responsibility G Consolidation with other Non-Halogenated Solvents F->G H Shipment to Licensed Waste Disposal Facility G->H

References

Navigating the Safe Handling of cis-3-Benzyloxymethylcyclobutanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and organic synthesis, cis-3-Benzyloxymethylcyclobutanol is a valuable building block. Its unique structure lends itself to the creation of complex molecules, offering pathways to novel therapeutics. However, as with any chemical intermediate, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring a safe and productive research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory best practices.

Hazard Assessment and Chemical Profile

While some safety data sheets (SDS) may not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to adopt a conservative approach to safety.[1] One supplier has indicated GHS hazard statements suggesting that the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Given its structural components—a cyclobutanol (an alcohol) and a benzyl ether—it is prudent to treat it with the precautions typically afforded to flammable liquids and irritants.

Property Value Source
CAS Number 172324-68-4[1][2][3][4]
Molecular Formula C12H16O2[3]
Molecular Weight 192.25 g/mol [2][4]
Appearance Colorless, viscous liquid[5]
Boiling Point (Predicted) 297.2 ± 13.0 °C[2]
Storage Keep refrigerated.[1][5]

The predicted high boiling point suggests low volatility at room temperature. However, the potential for flammability, characteristic of many alcohols, cannot be dismissed, especially when heated. Therefore, all handling should be performed with the assumption that flammable vapors may be present.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure and prevent injury. The selection of each component is based on a risk assessment of the potential hazards.

Core PPE Requirements:
  • Eye Protection: Wear safety glasses with side shields or, for greater protection against splashes, chemical splash goggles that conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1][5]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact with alcohols. However, it is crucial to inspect gloves for any signs of degradation or puncture before each use. For prolonged contact, consult the glove manufacturer's chemical resistance data. Always remove gloves with care to avoid skin contamination.[5]

  • Body Protection: A long-sleeved laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[5]

  • Footwear: Closed-toe shoes are required in all laboratory settings.

Procedural Spotlight: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned or snapped.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

Doffing Procedure:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface with bare hands.

  • Lab Coat: Remove the lab coat by folding it in on itself, ensuring the outer contaminated surface is contained.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Operational Plan: Safe Handling and Storage Protocols

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

General Handling Precautions:
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is required.[6][7][8]

  • Good Laboratory Practices:

    • Avoid contact with skin, eyes, and clothing.[1][5]

    • Do not eat, drink, or smoke in the laboratory.[5]

    • Keep containers tightly closed when not in use.[9]

    • Wash hands thoroughly before breaks and at the end of each work session.[5]

Storage Plan:
  • Temperature: Store this compound in a refrigerator.[1][5]

  • Container: Keep the compound in its original, tightly sealed container.

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents.

Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[5]

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Spill Response:

For a minor spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal. For a major spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and absorbent materials, in a clearly labeled, sealed container. The container should be designated for flammable liquid waste, as a precaution.

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[7]

Visualizing the Workflow

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Gather Materials Gather Materials Assess Hazards->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Keep Container Closed Keep Container Closed Work in Fume Hood->Keep Container Closed Avoid Ignition Sources Avoid Ignition Sources Keep Container Closed->Avoid Ignition Sources Segregate Waste Segregate Waste Avoid Ignition Sources->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Waste Disposal Workflow

G Collect Waste Collect all contaminated materials (liquid, gloves, wipes) Label Container Label container with 'Hazardous Waste' and full chemical name Collect Waste->Label Container Seal Container Securely seal the waste container Label Container->Seal Container Store in SAA Store in designated Satellite Accumulation Area Seal Container->Store in SAA Schedule Pickup Arrange for pickup by EHS or approved waste vendor Store in SAA->Schedule Pickup

Caption: Step-by-step process for the disposal of chemical waste.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Benzyloxymethylcyclobutanol
Reactant of Route 2
Reactant of Route 2
cis-3-Benzyloxymethylcyclobutanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.